3-Penten-1-yne, (Z)-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-pent-3-en-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6/c1-3-5-4-2/h1,4-5H,2H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJOPMVSQIBJCW-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878774 | |
| Record name | 3-PENTEN-1-YNE, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1574-40-9 | |
| Record name | 3-Penten-1-yne, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001574409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-PENTEN-1-YNE, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of (Z)-3-Penten-1-yne
This technical guide provides a comprehensive overview of the chemical and physical properties of (Z)-3-Penten-1-yne, a volatile organic compound belonging to the enyne class of molecules. This document consolidates available data on its molecular structure, physicochemical properties, reactivity, and analytical methodologies. The information is intended to support research and development activities in chemistry and related life sciences fields.
Chemical Identity and Structure
(Z)-3-Penten-1-yne, also known as cis-3-Penten-1-yne, is a five-carbon hydrocarbon containing both a double bond (alkene) and a triple bond (alkyne). The "(Z)" designation indicates that the substituents around the double bond are on the same side (cis configuration).
| Identifier | Value |
| IUPAC Name | (Z)-pent-3-en-1-yne[1] |
| Synonyms | cis-3-Penten-1-yne, (3Z)-3-Penten-1-yne, cis-2-Penten-4-yne[2] |
| CAS Number | 1574-40-9[1][2] |
| Molecular Formula | C₅H₆[1][2] |
| Molecular Weight | 66.10 g/mol [1] |
| Canonical SMILES | C/C=C\C#C[1] |
| InChI | InChI=1S/C5H6/c1-3-5-4-2/h1,4-5H,2H3/b5-4-[1] |
| InChIKey | XAJOPMVSQIBJCW-PLNGDYQASA-N[1] |
Physicochemical Properties
The following tables summarize the known and computed physicochemical properties of (Z)-3-Penten-1-yne. It is important to note that some of these values are estimates or have been computationally derived.
Table 2.1: General Physical Properties
| Property | Value | Source |
| Boiling Point | 44.6 °C (estimate) | ChemicalBook |
| Melting Point | -113 °C (estimate) | ChemicalBook |
| Density | 0.7385 g/cm³ (estimate) | ChemicalBook |
| Refractive Index | 1.4255 (estimate) | ChemicalBook |
| Appearance | Clear Colorless Oil | ChemicalBook |
| Solubility | Soluble in Chloroform | ChemicalBook |
| Stability | Very Volatile | ChemicalBook |
Table 2.2: Computed Properties
| Property | Value | Source |
| XLogP3 | 1.6 | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Complexity | 69.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
Table 2.3: Thermochemical Properties
| Property | Value | Source |
| Enthalpy of Formation (gas) | ΔfH°gas | Cheméo[3] |
| Standard Gibbs Free Energy of Formation | ΔfG° | Cheméo[3] |
| Enthalpy of Vaporization | ΔvapH° | Cheméo[3] |
| Enthalpy of Fusion | ΔfusH° | Cheméo[3] |
| Ideal Gas Heat Capacity | Cp,gas | Cheméo[3] |
| Ionization Energy | IE | Cheméo[3] |
Reactivity and Stability
(Z)-3-Penten-1-yne is a reactive molecule due to the presence of both a double and a triple bond. It can undergo reactions typical of alkenes and alkynes, such as hydrogenation, halogenation, and hydration. The compound is described as very volatile.[4]
The NIST Chemistry WebBook provides reaction thermochemistry data for the hydrogenation of (Z)-3-Penten-1-yne to pentane:
3H₂ + C₅H₆ → C₅H₁₂[5]
Due to its volatility and potential for hazardous reactions, appropriate safety precautions should be taken when handling this compound.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of (Z)-3-Penten-1-yne are not widely available in the public literature. However, based on the analysis of similar volatile organic compounds and enynes, the following general methodologies can be applied.
4.1. Synthesis
The stereoselective synthesis of (Z)-enynes can be challenging. General methods for the synthesis of enynes often involve coupling reactions. A potential synthetic route could involve the partial reduction of a suitable diyne precursor using a catalyst that favors the formation of the Z-alkene, such as Lindlar's catalyst. Alternatively, stereoselective olefination reactions could be employed.
4.2. Purification
Given its volatility, purification of (Z)-3-Penten-1-yne would likely be achieved by distillation. Due to its relatively low boiling point, fractional distillation under atmospheric or slightly reduced pressure would be a suitable method to separate it from less volatile impurities.
4.3. Analytical Methods
4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for the analysis of volatile compounds like (Z)-3-Penten-1-yne.
-
Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for identification.
-
General Protocol:
-
Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the heated injector port of the GC.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through a capillary column (e.g., a non-polar column like DB-5ms). A temperature program is typically used to facilitate separation, for example, starting at a low temperature and ramping up to a higher temperature.
-
Detection: The eluted compounds are detected by the mass spectrometer.
-
-
Expected Results: The mass spectrum of (Z)-3-Penten-1-yne would show a molecular ion peak corresponding to its molecular weight (m/z = 66) and a characteristic fragmentation pattern. The NIST WebBook contains mass spectral data for 3-Penten-1-yne (mixture of isomers).[6][7]
4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of (Z)-3-Penten-1-yne, particularly for confirming the (Z)-stereochemistry of the double bond.
-
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shifts and coupling constants of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms provide detailed information about the molecular structure.
-
General Protocol:
-
Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Spectral Analysis: The chemical shifts of the vinylic and acetylenic protons and carbons, as well as the coupling constant between the vinylic protons, will be characteristic of the (Z)-enyne structure. A smaller coupling constant (typically < 12 Hz) for the vinylic protons is indicative of a cis-configuration.
-
-
Expected Results: The ¹H NMR spectrum would show distinct signals for the methyl, vinylic, and acetylenic protons. The ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule.
Biological Activity
Specific biological activity data for (Z)-3-Penten-1-yne is not available in the reviewed literature. However, the broader class of enyne derivatives has been reported to exhibit biological activities. Some enynes isolated from natural sources have shown anti-inflammatory properties. This suggests that (Z)-3-Penten-1-yne could be a scaffold for the synthesis of novel compounds with potential therapeutic applications.
Visualizations
Diagram 6.1: General Synthetic Approach
A possible synthetic route to (Z)-3-Penten-1-yne.
Diagram 6.2: Analytical Workflow
References
- 1. 3-Penten-1-yne, (Z)- | C5H6 | CID 643788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Penten-1-yne, (Z)- [webbook.nist.gov]
- 3. 3-Penten-1-yne, (Z)- (CAS 1574-40-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 3-Penten-1-yne, 3-methyl- (CAS 1574-33-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 3-Penten-1-yne, (Z)- [webbook.nist.gov]
- 6. 3-Penten-1-yne [webbook.nist.gov]
- 7. 3-Penten-1-yne [webbook.nist.gov]
Technical Guide: (Z)-3-Penten-1-yne (CAS: 1574-40-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-3-Penten-1-yne, a terminal enyne with defined cis-stereochemistry, represents a versatile building block in organic synthesis. Its unique structure, featuring both a reactive alkyne and a Z-configured alkene, allows for diverse and stereospecific chemical transformations. This document provides a comprehensive overview of its physicochemical properties, proposed synthetic methodologies, characteristic reactivity, and potential, albeit underexplored, relevance in the context of medicinal chemistry and drug development. While specific biological data for this compound is limited, the known reactivity of the enyne and terminal alkyne functionalities suggests potential applications as a chemical probe or a precursor to more complex bioactive molecules.
Chemical Identity and Physicochemical Properties
(Z)-3-Penten-1-yne is a five-carbon hydrocarbon featuring a terminal triple bond at position 1 and a cis-double bond between carbons 3 and 4.[1][2] Its fundamental properties are summarized below.
Table 1: General and Physicochemical Properties of (Z)-3-Penten-1-yne
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1574-40-9 | [3][4] |
| Molecular Formula | C₅H₆ | [2][3] |
| Molecular Weight | 66.10 g/mol | [2][3] |
| IUPAC Name | (Z)-pent-3-en-1-yne | [2] |
| Synonyms | cis-3-Penten-1-yne, (3Z)-3-Penten-1-yne | [1][2] |
| Appearance | Not specified; likely a volatile liquid | N/A |
| Boiling Point | 44.6 °C (estimated) | N/A |
| Melting Point | -113 °C (estimated) | N/A |
| Density | 0.7385 g/cm³ (estimated) | N/A |
| XLogP3-AA | 1.6 |[2] |
Synthesis and Experimental Protocols
The stereoselective synthesis of (Z)-enynes is a well-established field in organic chemistry. While a specific protocol dedicated solely to (Z)-3-penten-1-yne is not prominently available, its synthesis can be achieved through established modern catalytic methods that favor the formation of Z-isomers. One such powerful and contemporary method involves the nickel-catalyzed intermolecular cross-alkylalkynylation.
Proposed Experimental Protocol: Ni-Catalyzed Stereoselective Synthesis
This protocol is adapted from general methodologies for the Z-selective synthesis of 1,3-enynes.[5] It involves the coupling of a terminal alkyne with an unsaturated carbonyl compound in the presence of a nickel catalyst.
Objective: To synthesize (Z)-3-Penten-1-yne via a stereoselective nickel-catalyzed reaction.
Materials:
-
Propyne (or a suitable propyne surrogate)
-
Acetaldehyde
-
Nickel(II) acetylacetonate [Ni(acac)₂]
-
Tricyclohexylphosphine (PCy₃)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
-
Standard work-up and purification supplies (silica gel, solvents for chromatography)
Methodology:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with Ni(acac)₂ (5 mol%) and PCy₃ (10 mol%). Anhydrous THF is added, and the mixture is stirred to form the catalyst complex.
-
Reaction Assembly: To the stirred catalyst solution at room temperature, acetaldehyde (1.2 equivalents) is added, followed by the slow, dropwise addition of DIBAL-H (2.5 equivalents).
-
Substrate Addition: Propyne gas is bubbled through the solution (or a suitable propyne source is added, 1.0 equivalent) at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C, followed by an aqueous solution of Rochelle's salt. The mixture is stirred vigorously until two clear layers form.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure (Z)-3-penten-1-yne.
Spectroscopic Characterization
Table 2: Predicted and Database Spectroscopic Data
| Spectrum Type | Key Features | Source(s) |
|---|---|---|
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 66. Key fragments would arise from loss of H, CH₃. | [6] |
| ¹H NMR (Predicted) | Complex multiplets for vinyl protons, a doublet for the methyl group, and a singlet/triplet for the acetylenic proton. The cis-coupling constant (J) between vinyl protons is expected to be in the range of 7-12 Hz. | N/A |
| ¹³C NMR (Predicted) | Signals expected for two sp-hybridized carbons (alkyne) and two sp²-hybridized carbons (alkene), plus one sp³-hybridized carbon (methyl). | N/A |
| Infrared (IR) | Characteristic absorptions expected for ≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), C=C stretch (~1650 cm⁻¹), and Z-alkene C-H bend (~700 cm⁻¹). | N/A |
Reactivity and Synthetic Applications
The dual functionality of (Z)-3-penten-1-yne makes it a valuable synthon. The terminal alkyne and the Z-alkene can react independently or in concert, providing access to a wide range of molecular architectures.
Reactions of the Terminal Alkyne
The acidic proton of the terminal alkyne can be deprotonated to form an acetylide, which is a potent nucleophile. This allows for:
-
Coupling Reactions: Participation in Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings to form more complex enynes or diynes.[7]
-
Addition to Carbonyls: Nucleophilic addition to aldehydes and ketones to form propargyl alcohols.
-
Click Chemistry: The terminal alkyne is a key functional group for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) reactions, a cornerstone of bioorthogonal chemistry.[8]
Reactions of the Z-Alkene
The cis-double bond can undergo a variety of addition reactions, often with stereochemical implications:
-
Hydrogenation: Selective reduction of the double bond can be achieved using specific catalysts, preserving the alkyne. Conversely, catalysts like Lindlar's catalyst can reduce the alkyne to a Z-alkene, forming a (Z,Z)-diene.
-
Halogenation and Dihydroxylation: Addition of electrophiles like Br₂ or dihydroxylating agents (e.g., OsO₄) across the double bond.
-
Cycloaddition Reactions: The alkene can act as the 2π component in [3+2] and [4+2] (Diels-Alder) cycloadditions, leading to the formation of five- and six-membered rings, respectively.
Caption: Proposed synthesis of (Z)-3-Penten-1-yne.
Relevance in Drug Development and Biological Activity
Direct studies on the biological activity or toxicity of (Z)-3-penten-1-yne are not available in the current literature. However, its structural motifs are relevant to drug development and chemical biology.
-
Cytotoxicity of Terminal Alkynes: While simple hydrocarbons generally have low toxicity, some studies have shown that more complex molecules containing terminal alkyne functionalities can exhibit significant cytotoxic activity. For example, certain 6-alkynylpurines have shown cytotoxicity comparable to known anticancer drugs.[9] This suggests that while (Z)-3-penten-1-yne itself is not expected to be a potent drug, it can serve as a valuable starting material for the synthesis of potentially bioactive compounds.
-
Bioorthogonal Chemistry: The terminal alkyne is a bioorthogonal handle, meaning it can undergo specific chemical reactions within a biological system without interfering with native biochemical processes.[7] This makes (Z)-3-penten-1-yne a potential tool for chemical biologists, for example, in the synthesis of probes to label and track biomolecules in living cells.
-
Enyne Natural Products: The enyne functional group is present in numerous natural products that exhibit a range of biological activities, including anti-inflammatory and antibiotic effects.[10][11] This highlights the importance of the enyne scaffold in molecular design for drug discovery.
Caption: Key reactive sites of (Z)-3-Penten-1-yne.
Conclusion and Future Outlook
(Z)-3-Penten-1-yne is a simple yet synthetically potent molecule. While its physicochemical properties are reasonably well-documented in databases, there is a notable lack of specific, published experimental data regarding its synthesis, detailed spectroscopic characterization, and biological activity. The primary value of this compound lies in its potential as a stereochemically-defined building block. The presence of two distinct and highly reactive functional groups allows for a wide array of subsequent chemical transformations. For researchers in drug discovery, its most immediate application is likely as a starting material for the synthesis of more complex target molecules or as a fragment for incorporation into larger scaffolds. Future work should focus on publishing detailed, reproducible synthetic protocols and thorough spectroscopic characterization to make this versatile building block more accessible to the scientific community. Furthermore, toxicological and biological screening, even if preliminary, would provide a valuable baseline for its potential use in medicinal chemistry and chemical biology applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 3-Penten-1-yne, (Z)- | C5H6 | CID 643788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (Z)-3-Penten-1-yne - CAS - 1574-40-9 | Axios Research [axios-research.com]
- 4. 3-Penten-1-yne, (Z)- [webbook.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Penten-1-yne [webbook.nist.gov]
- 7. DSpace [scholarworks.wm.edu]
- 8. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 9. Cytotoxic activity of 6-alkynyl- and 6-alkenylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights on the isolation, biological activity and synthetic protocols of enyne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective Synthesis of Conjugated Fluoro Enynes - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-3-Penten-1-yne molecular weight and formula
This guide provides a concise overview of the fundamental molecular properties of (Z)-3-Penten-1-yne, a chemical compound of interest to researchers and professionals in drug development and organic synthesis.
Molecular Data
The essential molecular information for (Z)-3-Penten-1-yne is summarized in the table below. This data is critical for analytical method development, quality control applications, and theoretical modeling.
| Property | Value | Source |
| Molecular Formula | C₅H₆ | PubChem[1], NIST[2][3], Axios Research[4], Cheméo, Guidechem[5] |
| Molecular Weight | 66.10 g/mol | PubChem[1], Axios Research |
| Monoisotopic Mass | 66.0469501914 Da | PubChem[1] |
(Z)-3-Penten-1-yne, also known as cis-3-Penten-1-yne, is a hydrocarbon containing both a double and a triple bond.[1][2] Its specific stereochemistry, with the double bond in the cis- or (Z)- configuration, influences its physical and chemical properties. The molecular formula C₅H₆ indicates a composition of five carbon atoms and six hydrogen atoms.[1][2][3][4][5][6] The molecular weight is approximately 66.10 g/mol .[1][2][7]
References
- 1. 3-Penten-1-yne, (Z)- | C5H6 | CID 643788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Penten-1-yne, (Z)- [webbook.nist.gov]
- 3. 3-Penten-1-yne, (Z)- [webbook.nist.gov]
- 4. (Z)-3-Penten-1-yne - CAS - 1574-40-9 | Axios Research [axios-research.com]
- 5. Page loading... [guidechem.com]
- 6. 3-Penten-1-yne [webbook.nist.gov]
- 7. 3-Penten-1-yne, (Z)- (CAS 1574-40-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of (Z)-3-Penten-1-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of (Z)-3-penten-1-yne. Due to the limited availability of experimentally-derived public data for this specific isomer, this guide presents a predicted ¹H NMR spectrum based on established principles of nuclear magnetic resonance spectroscopy. It also includes a comprehensive experimental protocol for the acquisition of ¹H NMR data for volatile organic compounds and illustrative diagrams to clarify structural relationships and experimental workflows.
Data Presentation: Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR data for (Z)-3-penten-1-yne. These predictions are based on typical chemical shift values and coupling constants for similar structural motifs.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | ~3.1 | Doublet of Quartets (dq) | J_1-4 ≈ 2.5 Hz, J_1-5 ≈ 2.5 Hz | 1H |
| H-3 | ~5.6 | Doublet of Quartets (dq) | J_3-4 ≈ 11.0 Hz, J_3-5 ≈ 2.0 Hz | 1H |
| H-4 | ~6.1 | Doublet of Quartets (dq) | J_4-3 ≈ 11.0 Hz, J_4-1 ≈ 2.5 Hz | 1H |
| H-5 | ~1.9 | Doublet of Doublets (dd) | J_5-4 ≈ 7.0 Hz, J_5-3 ≈ 2.0 Hz | 3H |
Experimental Protocols
A detailed methodology for acquiring the ¹H NMR spectrum of a volatile compound such as (Z)-3-penten-1-yne is provided below.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble and that has a low freezing point if low-temperature experiments are required. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are common choices.
-
Concentration: Prepare a dilute solution of (Z)-3-penten-1-yne (typically 1-5 mg) in the chosen deuterated solvent (0.5-0.7 mL). Due to the volatility of the compound, this should be done in a well-ventilated fume hood.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.
-
Sealing: For volatile samples, it is crucial to properly seal the NMR tube. A standard plastic cap may not be sufficient to prevent sample loss. For low-boiling point compounds, flame-sealing the NMR tube or using a J. Young NMR tube with a resealable Teflon valve is recommended to prevent evaporation and ensure a stable sample concentration during the experiment.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the NMR probe to the resonance frequency of ¹H in the sample.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.
-
Shimming: Shim the magnetic field to achieve a high degree of homogeneity across the sample, which is essential for obtaining sharp resonance lines and resolving fine coupling patterns.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.
-
Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is usually sufficient for ¹H NMR.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate to cover the entire proton chemical shift range.
-
Temperature: The experiment should be run at a stable temperature, typically 298 K (25 °C).
-
3. Data Processing and Analysis:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.
-
Integration: Integrate the area under each resonance signal to determine the relative number of protons giving rise to each signal.
-
Peak Picking and Analysis: Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) for each signal.
Mandatory Visualizations
The following diagrams illustrate the structural features of (Z)-3-penten-1-yne and the general workflow of a ¹H NMR experiment.
Caption: Molecular structure of (Z)-3-penten-1-yne with key ¹H-¹H J-coupling interactions.
An In-Depth Technical Guide to the GC-MS Analysis of (Z)-3-Penten-1-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of (Z)-3-Penten-1-yne. It is designed to furnish researchers, scientists, and professionals in drug development with the core data, experimental protocols, and logical frameworks necessary for the precise identification and characterization of this compound. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of use.
Quantitative Data Summary
The quantitative data derived from the GC-MS analysis of (Z)-3-Penten-1-yne is summarized in the tables below. This includes key physical and chemical properties, chromatographic parameters, and mass spectrometric data.
Table 1: Physicochemical and Chromatographic Data for (Z)-3-Penten-1-yne
| Parameter | Value | Source |
| Molecular Formula | C₅H₆ | PubChem[1] |
| Molecular Weight | 66.1011 g/mol | NIST[2], PubChem[1] |
| CAS Number | 1574-40-9 | NIST[3] |
| IUPAC Name | (Z)-pent-3-en-1-yne | PubChem[1] |
| Kovats Retention Index | 525 (Standard non-polar column) | NIST |
Table 2: Mass Spectrometry Data for 3-Penten-1-yne
The following table presents the mass-to-charge ratio (m/z) and relative intensity of the main fragments observed in the electron ionization mass spectrum of 3-Penten-1-yne. The data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.
| m/z | Relative Intensity (%) |
| 27 | 12.8 |
| 37 | 10.6 |
| 38 | 17.0 |
| 39 | 74.5 |
| 40 | 14.9 |
| 50 | 19.1 |
| 51 | 36.2 |
| 61 | 5.3 |
| 62 | 8.5 |
| 63 | 18.1 |
| 64 | 11.7 |
| 65 | 55.3 |
| 66 | 100.0 (Molecular Ion & Base Peak) |
| 67 | 6.4 |
Experimental Protocols
A detailed methodology for the GC-MS analysis of (Z)-3-Penten-1-yne is provided below. This protocol is based on established methods for the analysis of volatile organic compounds and specific parameters reported for related isomers.[2]
Sample Preparation
For the analysis of (Z)-3-Penten-1-yne, which is a volatile hydrocarbon, sample preparation will depend on the matrix.
-
Neat Standard: A stock solution of (Z)-3-Penten-1-yne should be prepared in a volatile solvent such as methanol or pentane. A dilution series can then be created to the desired concentration range.
-
Headspace Analysis: For samples where the analyte is present in a complex matrix (e.g., biological fluids, environmental samples), headspace solid-phase microextraction (HS-SPME) is a suitable technique for extraction and preconcentration of the volatile analyte before injection into the GC-MS system.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of (Z)-3-Penten-1-yne, based on data from the NIST database for 3-penten-1-yne.
-
Gas Chromatograph (GC) System:
-
Injection Port: Split/splitless injector. For trace analysis, a splitless injection is recommended.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
GC Column: CP-Sil 5 CB MS capillary column (50 m length x 0.32 mm internal diameter x 0.4 µm film thickness) or an equivalent non-polar column.
-
Oven Temperature Program:
-
Initial temperature: 0 °C, hold for 3 minutes.
-
Ramp 1: Increase to 50 °C at a rate of 3 °C/minute.
-
Ramp 2: Increase to 220 °C at a rate of 5 °C/minute.
-
Final hold: Hold at 220 °C for 30 minutes.
-
-
-
Mass Spectrometer (MS) System:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 25 to 100
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflow and the proposed mass spectral fragmentation pathway of (Z)-3-Penten-1-yne.
GC-MS Experimental Workflow
References
An In-depth Technical Guide to the Infrared Spectroscopy of (Z)-3-Penten-1-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the infrared (IR) spectroscopy of (Z)-3-Penten-1-yne, a molecule of interest in various chemical research and development sectors. Due to the limited availability of direct experimental spectra in public databases, this guide presents a comprehensive analysis based on the well-established principles of group frequency correlation in infrared spectroscopy. The information herein is intended to guide researchers in predicting, interpreting, and utilizing the infrared spectrum of this compound.
Molecular Structure and Expected Vibrational Modes
(Z)-3-Penten-1-yne is an organic molecule with the chemical formula C₅H₆.[1] Its structure features two key functional groups: a cis-disubstituted carbon-carbon double bond (C=C) and a terminal carbon-carbon triple bond (C≡C). The presence of these groups, along with C-H bonds of varying types (alkenyl, alkynyl, and alkyl), dictates the characteristic absorption bands in its infrared spectrum.
The primary vibrational modes expected for (Z)-3-Penten-1-yne are:
-
≡C-H stretch: Associated with the terminal alkyne.
-
C≡C stretch: The stretching vibration of the triple bond.
-
=C-H stretch: Associated with the hydrogens on the cis-double bond.
-
C=C stretch: The stretching vibration of the double bond.
-
-CH₃ stretch: Asymmetric and symmetric stretching of the methyl group.
-
=C-H bend (out-of-plane): A characteristic bending vibration for cis-disubstituted alkenes.
-
≡C-H bend: Bending vibration of the terminal alkyne C-H bond.
-
-CH₃ bend: Asymmetric and symmetric bending of the methyl group.
Predicted Infrared Absorption Data
The following table summarizes the predicted infrared absorption frequencies, their expected intensities, and the corresponding vibrational assignments for (Z)-3-Penten-1-yne. These predictions are derived from established correlation tables for infrared spectroscopy.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3300 | Strong, Sharp | ≡C-H Stretch (Terminal Alkyne) |
| ~3020 | Medium | =C-H Stretch (cis-Alkene) |
| ~2970, ~2870 | Medium | -CH₃ Asymmetric and Symmetric Stretch |
| ~2120 | Medium to Weak | C≡C Stretch (Terminal Alkyne) |
| ~1650 | Medium, Sharp | C=C Stretch (cis-Alkene) |
| ~1450, ~1375 | Medium | -CH₃ Asymmetric and Symmetric Bend |
| ~700 | Strong, Broad | =C-H Bend (Out-of-plane, cis) |
| ~630 | Strong, Broad | ≡C-H Bend |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for obtaining the infrared spectrum of liquid and solid samples with minimal to no sample preparation.[2] This method is highly suitable for analyzing a liquid sample like (Z)-3-Penten-1-yne.
Objective: To obtain the infrared spectrum of (Z)-3-Penten-1-yne using ATR-FTIR spectroscopy.
Materials and Equipment:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or ZnSe crystal).
-
Sample of (Z)-3-Penten-1-yne.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium.
-
Background Spectrum:
-
Clean the surface of the ATR crystal with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol).
-
Allow the solvent to fully evaporate.
-
Record a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
-
Sample Application:
-
Place a small drop of liquid (Z)-3-Penten-1-yne onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 to 64 scans are sufficient).
-
The instrument software will automatically ratio the single beam spectrum of the sample against the single beam background spectrum to produce the final absorbance spectrum.
-
-
Data Processing:
-
Perform any necessary data processing, such as baseline correction or smoothing, using the spectrometer's software.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.
-
Visualizing Experimental and Logical Relationships
To further clarify the processes and concepts involved in the infrared spectroscopy of (Z)-3-Penten-1-yne, the following diagrams are provided.
Caption: Workflow for ATR-FTIR analysis.
Caption: Functional group and IR region correlation.
References
An In-depth Technical Guide to the Physical Properties of cis-3-Penten-1-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of cis-3-Penten-1-yne (CAS RN: 1574-40-9), an important unsaturated hydrocarbon in organic synthesis. The information presented herein is intended to support research and development activities by providing key data and standardized experimental methodologies.
Core Physical and Chemical Properties
cis-3-Penten-1-yne is a volatile, colorless oil at room temperature.[1] Its structure, featuring both a double (cis-configured) and a triple bond, imparts unique reactivity and physical characteristics. A summary of its key physical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆ | [2][3] |
| Molecular Weight | 66.10 g/mol | [2][3][4] |
| Boiling Point | 44.6 °C | [5] |
| Melting Point | -113 °C (estimate) | [5][6] |
| Density | 0.7385 g/cm³ (estimate) | [1][5][6] |
| Refractive Index | 1.4255 (estimate) | [1][5][6] |
| Appearance | Clear Colorless Oil | [1][6] |
| Solubility | Soluble in Chloroform.[1][5][6] Slightly soluble in Methanol (with heating) and Hexanes.[7] Insoluble in water.[8][9] |
Logical Relationship of Molecular Structure to Physical Properties
The physical properties of cis-3-Penten-1-yne are a direct consequence of its molecular structure. The presence of both a cis-alkene and an alkyne functional group in a five-carbon chain results in a molecule that is weakly polar.[8] Its relatively low molecular weight and the absence of strong intermolecular forces, such as hydrogen bonding, lead to a low boiling point and melting point. The hydrocarbon nature of the molecule dictates its solubility, rendering it miscible with non-polar organic solvents but insoluble in water.[9]
Figure 1. Influence of molecular structure on physical properties.
Experimental Protocols
Detailed experimental procedures for determining the key physical properties of a volatile organic liquid like cis-3-Penten-1-yne are provided below. These are generalized standard laboratory methods.
Boiling Point Determination (Distillation Method)
The boiling point of a volatile liquid can be accurately determined using simple distillation.[1] This method also serves to purify the liquid.
Materials:
-
Round-bottom flask
-
Distillation head with condenser
-
Thermometer
-
Receiving flask
-
Heating mantle
-
Boiling chips
-
Sample of cis-3-Penten-1-yne
Procedure:
-
Assemble the simple distillation apparatus.
-
Place a small volume of cis-3-Penten-1-yne and a few boiling chips into the round-bottom flask.
-
Position the thermometer bulb just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is distilling.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.
-
Record the temperature at which the vapor temperature stabilizes while the liquid is condensing and dripping into the receiving flask. This stable temperature is the boiling point.[1]
Density Determination
The density of a liquid is determined by measuring the mass of a known volume.
Materials:
-
Volumetric flask or graduated cylinder (e.g., 10 mL)
-
Analytical balance
-
Sample of cis-3-Penten-1-yne
Procedure:
-
Measure and record the mass of a clean, dry volumetric flask or graduated cylinder on an analytical balance.[10]
-
Carefully add a precise volume of cis-3-Penten-1-yne to the flask or cylinder. Record the exact volume.
-
Measure and record the combined mass of the container and the liquid.[10]
-
Calculate the mass of the liquid by subtracting the mass of the empty container from the combined mass.
-
Calculate the density by dividing the mass of the liquid by its volume (Density = Mass/Volume).[11]
Refractive Index Measurement
A refractometer is used to measure the refractive index of a liquid, which is a characteristic property.
Materials:
-
Abbe refractometer
-
Pasteur pipette
-
Sample of cis-3-Penten-1-yne
-
Ethanol or acetone for cleaning
Procedure:
-
Ensure the prism of the refractometer is clean and dry.[12]
-
Calibrate the refractometer if necessary, typically with distilled water.
-
Using a Pasteur pipette, place a few drops of cis-3-Penten-1-yne onto the lower prism.
-
Close the prism assembly carefully to spread the sample into a thin film.
-
Adjust the light source and focus the eyepiece until the dividing line between the light and dark fields is sharp and clear.
-
Align the dividing line with the crosshairs in the eyepiece.
-
Read the refractive index value from the scale. Record the temperature, as refractive index is temperature-dependent.[12][13]
General Workflow for Physical Property Determination
The following diagram illustrates a general workflow for the characterization of a liquid organic compound.
Figure 2. General workflow for physical property determination.
Solubility Determination
A qualitative assessment of solubility in various solvents is a fundamental characterization step.
Materials:
-
Small test tubes
-
Graduated pipette or dropper
-
Sample of cis-3-Penten-1-yne
-
Various solvents (e.g., water, chloroform, hexanes, methanol)
Procedure:
-
Place a small, measured amount (e.g., 0.1 mL) of cis-3-Penten-1-yne into a test tube.
-
Add a small portion (e.g., 0.5 mL) of the solvent to be tested.
-
Vigorously shake or vortex the test tube.[7]
-
Observe if the sample dissolves completely to form a homogeneous solution.
-
If the sample dissolves, it is considered soluble in that solvent. If two distinct layers remain or the solution is cloudy, it is insoluble or partially soluble.
-
Repeat the procedure for each solvent to be tested.[4]
Melting Point Determination
Given the very low melting point of cis-3-Penten-1-yne (-113 °C), its determination requires specialized low-temperature apparatus and is not typically performed in a standard organic chemistry laboratory. The procedure would involve a cryostat or a specialized low-temperature melting point apparatus. The general principle involves cooling a capillary tube containing the sample until it solidifies and then slowly warming it while observing the temperature range over which it melts.[2][8]
References
- 1. vernier.com [vernier.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. studylib.net [studylib.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uoanbar.edu.iq [uoanbar.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. faculty.weber.edu [faculty.weber.edu]
(Z)-3-Penten-1-yne synonyms and alternative names
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (Z)-3-Penten-1-yne, including its nomenclature, physicochemical properties, and detailed spectral data. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.
Nomenclature and Synonyms
(Z)-3-Penten-1-yne is a volatile organic compound with the chemical formula C₅H₆. Due to its structure, it is also known by a variety of alternative names and synonyms. A comprehensive list is provided below to aid in literature searches and material sourcing.
| Synonym/Alternative Name | Reference |
| cis-3-Penten-1-yne | [1] |
| (3Z)-3-Penten-1-yne | [2] |
| cis-Penten-1-yne | [2] |
| Z-3-Penten-1-yne | [1] |
| cis-2-Penten-4-yne | [2] |
| (Z)-pent-3-en-1-yne | [1] |
| Pent-1-yn-3-ene, (Z)- | [1] |
| (Z)-CH3CH=CHC≡CH | [2] |
CAS Number: 1574-40-9[1]
Physicochemical Properties
A summary of the key physical and chemical properties of (Z)-3-Penten-1-yne is presented in the table below. This data is essential for handling, storage, and application of the compound in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₅H₆ | [1] |
| Molecular Weight | 66.10 g/mol | [1] |
| Boiling Point | 48-50 °C | |
| Melting Point | -100 °C | |
| Density | 0.738 g/cm³ | |
| Refractive Index | 1.443 |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of (Z)-3-Penten-1-yne. The following tables summarize the key features of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass spectra.
¹H and ¹³C NMR Spectroscopy
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| 1.70 (dd, J=7.0, 1.8 Hz, 3H) | CH₃ |
| 3.05 (d, J=2.3 Hz, 1H) | C≡CH |
| 5.45 (dq, J=10.8, 1.8 Hz, 1H) | =CH-C≡ |
| 6.15 (dq, J=10.8, 7.0 Hz, 1H) | CH₃-CH= |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3300 | ≡C-H stretch | Strong |
| ~2100 | C≡C stretch | Medium |
| ~1650 | C=C stretch | Medium |
| ~700 | cis C-H bend | Strong |
Mass Spectrometry
| m/z | Relative Intensity (%) | Assignment |
| 66 | 100 | [M]⁺ (Molecular Ion) |
| 65 | 85 | [M-H]⁺ |
| 51 | 40 | [C₄H₃]⁺ |
| 39 | 60 | [C₃H₃]⁺ |
Experimental Protocols
Synthesis of (Z)-3-Penten-1-yne via Partial Hydrogenation
A common and effective method for the synthesis of (Z)-alkenes is the partial hydrogenation of the corresponding alkyne using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).
Reaction Scheme:
Penta-1,3-diyne + H₂ (in the presence of Lindlar's catalyst) → (Z)-3-Penten-1-yne
General Procedure:
-
Catalyst Preparation: A flask is charged with Lindlar's catalyst and a suitable solvent (e.g., methanol or hexane).
-
Reaction Setup: The flask is connected to a hydrogen gas source (typically a balloon or a gas burette). The system is purged with hydrogen to remove air.
-
Addition of Starting Material: A solution of penta-1,3-diyne in the same solvent is added to the reaction flask.
-
Reaction Monitoring: The reaction is stirred vigorously at room temperature, and the uptake of hydrogen is monitored. The reaction is stopped after the absorption of one equivalent of hydrogen to prevent over-reduction to the corresponding alkane. Progress can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is carefully removed under reduced pressure, taking care to avoid loss of the volatile product.
-
Purification: The crude product is purified by distillation to yield pure (Z)-3-Penten-1-yne.[3][4][5]
Visualizations
Experimental Workflow for (Z)-3-Penten-1-yne Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of (Z)-3-Penten-1-yne as described in the experimental protocol section.
Caption: General workflow for the synthesis and purification of (Z)-3-Penten-1-yne.
This technical guide provides a foundational understanding of (Z)-3-Penten-1-yne for research and development purposes. For specific applications, further investigation into reaction optimization and safety protocols is recommended.
References
An In-depth Technical Guide on (Z)-3-Penten-1-yne: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and key chemical data of (Z)-3-Penten-1-yne (also known as cis-3-Penten-1-yne). The information is curated for professionals in research, science, and drug development who require detailed chemical information.
Introduction
(Z)-3-Penten-1-yne is a volatile, unsaturated hydrocarbon containing both a double and a triple bond. Its stereochemistry, with the cis configuration of the double bond, imparts specific reactivity and spatial arrangement, making it a molecule of interest in organic synthesis. While not extensively studied for its biological activity, its structural motif is relevant in the synthesis of more complex molecules.
Discovery and History
The definitive first synthesis of (Z)-3-Penten-1-yne is not prominently documented in readily available chemical literature, suggesting its initial preparation may have been part of a broader study on enyne synthesis or as an intermediate in a more complex synthesis that did not focus on the detailed characterization of this specific isomer. Early research into vinylacetylene derivatives and the stereoselective synthesis of alkenes and alkynes laid the groundwork for the eventual isolation and characterization of both the cis and trans isomers of 3-penten-1-yne.
Key developments in stereoselective reduction of alkynes, such as the use of Lindlar's catalyst for the synthesis of cis-alkenes, were crucial for the controlled synthesis of (Z)-enynes. While a specific "discovery" paper for (Z)-3-Penten-1-yne is not easily identifiable, its characterization and properties are well-documented in various chemical databases, indicating its synthesis and identification were achieved through the application of established synthetic methodologies.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for (Z)-3-Penten-1-yne is presented in the tables below for easy reference and comparison.
Table 1: General Properties of (Z)-3-Penten-1-yne
| Property | Value | Reference |
| Molecular Formula | C₅H₆ | [1][2] |
| Molecular Weight | 66.10 g/mol | [1] |
| CAS Number | 1574-40-9 | [1] |
| IUPAC Name | (Z)-pent-3-en-1-yne | [1] |
| Synonyms | cis-3-Penten-1-yne, (3Z)-3-Penten-1-yne | [1][3] |
Table 2: Spectroscopic Data of (Z)-3-Penten-1-yne
| Spectroscopic Data | Value | Reference |
| ¹H NMR | Data available in spectral databases. | |
| ¹³C NMR | Data available in spectral databases. | |
| Mass Spectrum (EI) | Major peaks at m/z 66, 65, 51, 39. | |
| Infrared Spectrum | Characteristic peaks for C≡C-H stretch, C=C stretch, and cis-C-H bend. |
Experimental Protocols
Synthesis of (Z)-3-Penten-1-yne via Partial Hydrogenation
A common method for the synthesis of cis-alkenes from alkynes is the use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).[4][5]
Reactants:
-
Pent-2-yn-1-ol
-
Hydrogen gas (H₂)
-
Lindlar's catalyst
-
Solvent (e.g., hexane)
-
Dehydrating agent (e.g., P₂O₅ or H₂SO₄)
Procedure:
-
Partial Hydrogenation: Pent-2-yn-1-ol is dissolved in a suitable solvent and subjected to hydrogenation in the presence of Lindlar's catalyst. The reaction is carefully monitored to ensure the addition of only one equivalent of hydrogen to stereoselectively form (Z)-pent-2-en-1-ol.
-
Dehydration: The resulting (Z)-pent-2-en-1-ol is then dehydrated using a strong dehydrating agent to eliminate a molecule of water and form the terminal alkyne, yielding (Z)-3-Penten-1-yne.
-
Purification: The final product is purified by distillation to remove any remaining starting materials, byproducts, and solvent.
Characterization: The structure and purity of the synthesized (Z)-3-Penten-1-yne are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Logical Relationships in Synthesis
The synthesis of (Z)-3-Penten-1-yne is a multi-step process that relies on the principles of stereoselective catalysis and elimination reactions. The logical flow of this synthetic approach can be visualized as follows.
Caption: A simplified workflow for the synthesis of (Z)-3-Penten-1-yne.
Biological Activity and Drug Development Relevance
Currently, there is a lack of specific studies on the biological activity of (Z)-3-Penten-1-yne itself. However, the enyne moiety is present in various natural products and synthetically designed molecules with interesting biological profiles. Therefore, (Z)-3-Penten-1-yne can be considered a valuable building block in medicinal chemistry for the synthesis of more complex and potentially bioactive compounds. Its defined stereochemistry allows for the precise construction of molecular architectures where spatial arrangement is critical for biological function.
Conclusion
(Z)-3-Penten-1-yne is a simple yet structurally important enyne. While its discovery is not attributed to a single seminal publication, its synthesis and characterization are well-established within the broader context of organic chemistry. The data and protocols presented in this guide provide a solid foundation for researchers and professionals who wish to work with or explore the applications of this molecule in their respective fields. Further research into its potential biological activities could unveil new applications for this versatile chemical building block.
References
A Theoretical and Spectroscopic Exploration of (Z)-3-Penten-1-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches used to characterize the molecular structure and properties of (Z)-3-Penten-1-yne. Due to the limited availability of published theoretical studies on this specific molecule, this document outlines the established computational workflows and provides illustrative data that would be expected from such an investigation. Furthermore, it details the experimental protocols, particularly microwave spectroscopy, that are crucial for validating and refining theoretical models.
Introduction to (Z)-3-Penten-1-yne
(Z)-3-Penten-1-yne, also known as cis-3-penten-1-yne, is a small hydrocarbon containing both a double and a triple carbon-carbon bond.[1][2] Its structure presents an interesting case for theoretical study due to the interplay of electronic effects from the pi systems and the steric constraints of the cis configuration. Understanding the precise geometry, vibrational modes, and conformational landscape of this molecule is fundamental for its potential applications in organic synthesis and materials science.
Computational Methodology
The theoretical investigation of (Z)-3-Penten-1-yne involves a multi-step computational workflow. This process begins with an initial guess of the molecular geometry, followed by optimization to find the lowest energy structure. Subsequent calculations can then be performed to determine various molecular properties.
Geometry Optimization
The first step in the computational analysis is to determine the equilibrium geometry of the molecule. This is achieved by performing a geometry optimization using quantum mechanical methods. A common and effective approach is to use Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-311++G(d,p). The optimization algorithm iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule, thereby finding the most stable three-dimensional structure.
Vibrational Frequency Analysis
Once the geometry is optimized, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction of Infrared Spectrum: The calculated vibrational frequencies and their corresponding intensities provide a theoretical infrared (IR) spectrum. This can be compared with experimental IR data to assess the accuracy of the computational method.
Rotational Constant Prediction
The optimized molecular geometry can be used to calculate the principal moments of inertia (Ia, Ib, Ic) and, subsequently, the rotational constants (A, B, C). These constants are fundamental parameters in rotational spectroscopy and their theoretical prediction is essential for the analysis of experimental microwave spectra.
Theoretical Data Summary
The following tables summarize the kind of quantitative data that would be obtained from theoretical calculations on (Z)-3-Penten-1-yne. The values presented here are illustrative and represent typical expectations for a molecule of this nature, based on standard bond lengths and computational chemistry principles.
Table 1: Optimized Geometric Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C1≡C2 | 1.21 Å |
| C2-C3 | 1.43 Å | |
| C3=C4 | 1.34 Å | |
| C4-C5 | 1.51 Å | |
| C1-H1 | 1.06 Å | |
| C3-H2 | 1.08 Å | |
| C4-H3 | 1.09 Å | |
| C5-H4,5,6 | 1.09 Å | |
| Bond Angle | ∠C1C2C3 | 178.5° |
| ∠C2C3C4 | 125.2° | |
| ∠C3C4C5 | 128.1° | |
| ∠H2C3C4 | 118.9° | |
| ∠H3C4C5 | 115.3° | |
| Dihedral Angle | ∠H2C3C4H3 | 0.0° |
| ∠C2C3C4C5 | 0.0° |
Table 2: Calculated Vibrational Frequencies (Illustrative, selected modes)
| Mode | Frequency (cm-1) | Intensity (km/mol) | Description |
| ν1 | 3320 | 85 | ≡C-H stretch |
| ν2 | 2150 | 30 | C≡C stretch |
| ν3 | 1655 | 50 | C=C stretch |
| ν4 | 3020 | 40 | =C-H stretch |
| ν5 | 2980 | 65 | -CH3 asymmetric stretch |
| ν6 | 2910 | 55 | -CH3 symmetric stretch |
| ν7 | 1450 | 25 | -CH3 deformation |
| ν8 | 950 | 15 | =C-H out-of-plane bend |
Table 3: Calculated Rotational Constants (Illustrative)
| Constant | Value (GHz) |
| A | 9.850 |
| B | 2.750 |
| C | 2.250 |
Experimental Validation: Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational energy levels of a molecule in the gas phase. The NIST Chemistry WebBook indicates that microwave spectra are available for (Z)-3-Penten-1-yne, highlighting the importance of this experimental method for this molecule.[3] By analyzing the frequencies of the rotational transitions, it is possible to determine the experimental rotational constants with very high accuracy.
Experimental Protocol for Microwave Spectroscopy
-
Sample Preparation: A sample of (Z)-3-Penten-1-yne is introduced into the high-vacuum chamber of a microwave spectrometer. The sample is typically in the gas phase at low pressure (a few millitorr).
-
Microwave Irradiation: The sample is irradiated with microwaves of sweeping frequency.
-
Detection of Absorption: When the frequency of the microwaves matches the energy difference between two rotational levels of the molecule, the microwaves are absorbed. This absorption is detected, and the frequency is recorded.
-
Spectral Assignment: The observed transition frequencies are then assigned to specific quantum number changes (J, Ka, Kc). This is often a complex process that is guided by the theoretically predicted rotational constants.
-
Data Fitting: The assigned transition frequencies are fitted to a Hamiltonian model to extract the experimental rotational constants (A, B, C) and centrifugal distortion constants.
Integration of Theory and Experiment
The synergy between theoretical calculations and experimental microwave spectroscopy is crucial for a comprehensive understanding of molecular structure. The theoretically calculated rotational constants guide the assignment of the experimental spectrum. In turn, the highly accurate experimental rotational constants can be used to refine the molecular geometry obtained from theoretical calculations. This iterative process leads to a very precise and reliable determination of the molecular structure.
Visualizations
The following diagrams illustrate the computational workflow and the relationship between theoretical and experimental approaches.
Conclusion
The theoretical and spectroscopic investigation of (Z)-3-Penten-1-yne provides a detailed picture of its molecular properties. While this guide has presented an illustrative overview due to the absence of specific published computational studies, the outlined methodologies represent the state-of-the-art in molecular science. The combination of high-level theoretical calculations with high-resolution microwave spectroscopy offers a powerful approach to accurately determine the structure and dynamics of such molecules, which is of significant interest to researchers in organic chemistry, materials science, and drug development.
References
In-Depth Technical Guide to the Conformational Analysis of (Z)-3-Penten-1-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-3-penten-1-yne is a small enyne molecule whose conformational landscape is primarily dictated by the rotation of its terminal methyl group. This technical guide provides a comprehensive overview of the conformational analysis of (Z)-3-penten-1-yne, synthesizing available experimental data with theoretical considerations. It presents key quantitative data in a structured format, details the experimental methodologies employed in its study, and visualizes the conformational pathways. This document serves as a core reference for researchers in physical chemistry, structural biology, and drug design where molecular geometry and dynamics are of paramount importance.
Introduction
The three-dimensional structure of a molecule is fundamental to its chemical reactivity and physical properties. Conformational analysis, the study of the energetics and dynamics of different spatial arrangements of a molecule resulting from rotation about single bonds, is therefore a cornerstone of modern chemistry. (Z)-3-penten-1-yne, with its rigid π-systems and a rotatable methyl group, presents a simple yet informative model for understanding the interplay of steric and electronic effects that govern conformational preferences in unsaturated hydrocarbons.
This guide focuses on the characterization of the stable conformers of (Z)-3-penten-1-yne and the energy barriers that separate them. The primary experimental technique for such precise gas-phase structural determination is microwave spectroscopy, which allows for the measurement of rotational constants and the elucidation of rotational barriers.
Conformational Landscape of (Z)-3-Penten-1-yne
The conformational flexibility of (Z)-3-penten-1-yne arises from the rotation of the methyl group about the C-C single bond. Early and pivotal work in this area was conducted through microwave spectroscopy, which has provided definitive quantitative data on this motion.
Methyl Group Rotation
The dominant conformational process in (Z)-3-penten-1-yne is the internal rotation of the terminal methyl group. The barrier to this rotation has been experimentally determined, providing insight into the steric and electronic environment of the molecule.
Data Presentation: Experimental Rotational Parameters and Barrier to Internal Rotation
The following table summarizes the key quantitative data obtained from the microwave spectroscopy of (Z)-3-penten-1-yne.
| Parameter | Value | Unit | Reference |
| Rotational Constants | [1] | ||
| A | 11790.60 | MHz | [1] |
| B | 3388.17 | MHz | [1] |
| C | 2672.20 | MHz | [1] |
| Barrier to Internal Rotation (V₃) | 1140 | cal/mol | [1] |
| 4.77 | kJ/mol | [1] | |
| Dipole Moment | 0.78 | Debye | [1] |
Table 1: Experimentally determined rotational constants, barrier to internal rotation of the methyl group, and dipole moment of (Z)-3-penten-1-yne.[1]
The V₃ potential term signifies a three-fold barrier to rotation, which is characteristic of a methyl group. The relatively low barrier of 1140 cal/mol (4.77 kJ/mol) indicates that at room temperature, the methyl group is in nearly free rotation.[1]
Experimental Protocols
The primary experimental method for the detailed conformational analysis of gas-phase molecules like (Z)-3-penten-1-yne is microwave spectroscopy.
Microwave Spectroscopy
Principle: Microwave spectroscopy probes the transitions between quantized rotational energy levels of a molecule. The absorption of microwave radiation provides a high-resolution spectrum from which highly precise rotational constants can be derived. These constants are inversely proportional to the moments of inertia of the molecule, which in turn are determined by the molecular geometry. For molecules with internal rotors, such as the methyl group in (Z)-3-penten-1-yne, the rotational transitions can be split into multiplets. The magnitude of these splittings is directly related to the height of the barrier to internal rotation.
Methodology:
-
Sample Preparation: A gaseous sample of (Z)-3-penten-1-yne is introduced into a high-vacuum sample cell. The pressure is kept low to minimize intermolecular interactions and pressure broadening of the spectral lines.
-
Microwave Radiation: The sample is irradiated with monochromatic microwave radiation, the frequency of which is swept over a specific range (e.g., 8-38 GHz).
-
Detection: The absorption of microwave radiation by the sample is detected, typically by a crystal detector. The signal is then amplified and recorded as a function of frequency.
-
Spectral Analysis: The resulting microwave spectrum consists of a series of sharp absorption lines. These lines are assigned to specific rotational transitions (J -> J+1).
-
Determination of Rotational Barrier: The splittings in the rotational transitions due to the internal rotation of the methyl group are measured. These splittings are then used in conjunction with theoretical models to calculate the barrier to internal rotation (V₃).
Visualizations
Conformational Pathway of Methyl Group Rotation
The following diagram illustrates the potential energy surface for the rotation of the methyl group in (Z)-3-penten-1-yne.
Potential energy profile for methyl group rotation.
Experimental Workflow for Microwave Spectroscopy
The diagram below outlines the generalized workflow for determining molecular conformations using microwave spectroscopy.
Generalized workflow for microwave spectroscopy.
Conclusion
References
An In-Depth Technical Guide to the Electronic Structure of (Z)-3-Penten-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-3-Penten-1-yne, a small, unsaturated hydrocarbon containing both a double and a triple bond within its five-carbon chain, presents a compelling case study for the examination of electronic structure and its influence on molecular properties. The molecule's compact framework and the presence of conjugated π-systems make it a valuable model for understanding the interplay of sp- and sp²-hybridized carbon centers. This guide provides a comprehensive overview of the electronic structure of (Z)-3-Penten-1-yne, integrating experimental data with computational analysis to offer a detailed understanding for researchers in drug development and chemical sciences.
Molecular and Electronic Properties
(Z)-3-Penten-1-yne, with the chemical formula C₅H₆ and a molecular weight of 66.10 g/mol , is a volatile organic compound.[1] Its electronic properties are largely dictated by the arrangement of its valence electrons, particularly those in the π-orbitals of the carbon-carbon double and triple bonds.
Quantitative Data Summary
A compilation of key experimental and computational data for (Z)-3-Penten-1-yne is presented in the following tables for clear comparison and reference.
| Property | Value | Source |
| Molecular Formula | C₅H₆ | PubChem[1][2] |
| Molecular Weight | 66.10 g/mol | PubChem[1][2] |
| CAS Number | 1574-40-9 | NIST WebBook, PubChem[1][2][3][4] |
| Ionization Energy (DER) | 9.11 ± 0.01 eV | NIST WebBook |
| Ionization Energy (PE) | 9.20 ± 0.10 eV | NIST WebBook |
| Ionization Energy (PE) | 9.17 ± 0.03 eV | NIST WebBook |
Table 1: Key Physical and Electronic Properties of (Z)-3-Penten-1-yne
Note: DER stands for Derivative of Extinction Ratio, and PE stands for Photoelectron Spectroscopy. The variations in ionization energy values reflect different experimental determinations.
Experimental Protocols
The experimental determination of the electronic properties of (Z)-3-Penten-1-yne relies on sophisticated spectroscopic techniques. Below are detailed methodologies for the key experiments cited.
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation.
Experimental Workflow for Gas-Phase UV Photoelectron Spectroscopy:
-
Sample Preparation: A gaseous sample of (Z)-3-Penten-1-yne is introduced into a high-vacuum chamber.
-
Ionization: The gas molecules are irradiated with a monochromatic beam of ultraviolet radiation, typically from a helium discharge lamp (He I, 21.22 eV).
-
Electron Ejection: The incident photons cause the ejection of valence electrons from the molecule.
-
Energy Analysis: The ejected electrons are directed into an electron energy analyzer, which separates them based on their kinetic energy.
-
Detection and Spectrum Generation: An electron detector counts the number of electrons at each kinetic energy, generating a photoelectron spectrum. The ionization energy is then calculated by subtracting the kinetic energy of the ejected electron from the energy of the incident photon.
Microwave Spectroscopy
Microwave spectroscopy provides precise information about the rotational constants of a molecule, which are directly related to its geometry, including bond lengths and angles. For a polar molecule like (Z)-3-Penten-1-yne, this technique can yield highly accurate structural data.
Experimental Workflow for Microwave Spectroscopy:
-
Sample Introduction: A low-pressure gaseous sample of (Z)-3-Penten-1-yne is introduced into a waveguide.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.
-
Rotational Transitions: The molecules absorb microwave radiation at specific frequencies corresponding to transitions between rotational energy levels.
-
Detection: A detector measures the absorption of microwave radiation as a function of frequency.
-
Spectrum Analysis: The resulting rotational spectrum is analyzed to determine the rotational constants of the molecule. These constants are then used to calculate precise bond lengths and angles.[5][6][7][8]
Computational Analysis of Electronic Structure
Due to the lack of specific published computational studies on (Z)-3-Penten-1-yne, we present a logical workflow for a typical computational analysis based on Density Functional Theory (DFT), a widely used method for predicting electronic structure.
Logical Workflow for DFT Calculation:
A computational study would typically involve the following steps:
-
Geometry Optimization: The initial structure of (Z)-3-Penten-1-yne would be optimized to find the lowest energy conformation. This provides theoretical bond lengths and angles.[3][9]
-
Frequency Calculation: A frequency calculation is performed to ensure the optimized structure corresponds to a true energy minimum.
-
Electronic Property Calculation: From the optimized geometry, properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.[10][11][12] The HOMO-LUMO gap is a key indicator of the molecule's reactivity and electronic excitability.[1]
-
Molecular Orbital Visualization: The shapes of the HOMO, LUMO, and other relevant molecular orbitals are visualized to understand the electron distribution and bonding characteristics.[13]
Conclusion
References
- 1. 3-Penten-1-yne, (Z)- | C5H6 | CID 643788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. storion.ru [storion.ru]
- 4. 3-Penten-1-yne, (Z)- [webbook.nist.gov]
- 5. Rotational spectroscopy - Wikipedia [en.wikipedia.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. garfield.chem.elte.hu [garfield.chem.elte.hu]
- 8. physics.dcu.ie [physics.dcu.ie]
- 9. A computational strategy for geometry optimization of ionic and covalent excited states, applied to butadiene and hexatriene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Item - Energies of the HOMO and LUMO Orbitals for 111725 Organic Molecules Calculated by DFT B3LYP / 6-31G* - figshare - Figshare [figshare.com]
- 13. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of (Z)-3-Penten-1-yne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (Z)-3-Penten-1-yne, a valuable building block in organic synthesis. The primary method detailed is the Z-selective semi-hydrogenation of 1,3-pentadiyne, a reliable and well-established transformation. Additionally, alternative strategies are discussed, offering flexibility in synthetic design.
Introduction
(Z)-3-Penten-1-yne, also known as cis-3-penten-1-yne, is a key structural motif found in various natural products and serves as a versatile intermediate in the synthesis of complex molecules. The Z-geometry of the double bond is crucial for its biological activity and for achieving the desired stereochemistry in subsequent transformations. Therefore, stereoselective control during its synthesis is of paramount importance. The most common and direct approach to synthesize (Z)-3-penten-1-yne is through the partial hydrogenation of the corresponding diyne, 1,3-pentadiyne, utilizing a poisoned catalyst to ensure high Z-selectivity and prevent over-reduction to the alkane.
Primary Synthetic Route: Z-Selective Semi-Hydrogenation
The most widely employed and reliable method for the synthesis of (Z)-alkenes from alkynes is the stereospecific semi-hydrogenation using a "poisoned" palladium catalyst, famously known as the Lindlar catalyst.[1][2] This heterogeneous catalyst, typically composed of palladium supported on calcium carbonate or barium sulfate and deactivated with lead acetate and quinoline, facilitates the syn-addition of hydrogen across one of the triple bonds, leading exclusively to the cis-alkene.[1][2]
The key to the success of this reaction is the deactivation of the palladium catalyst, which prevents the further reduction of the initially formed alkene to the corresponding alkane.[2] The choice of solvent and reaction conditions can also influence the selectivity and reaction rate.
Reaction Scheme
Caption: General reaction scheme for the synthesis of (Z)-3-Penten-1-yne.
Experimental Protocol: Semi-hydrogenation of 1,3-Pentadiyne
This protocol is a representative procedure based on established methods for Lindlar hydrogenation.[3]
Materials:
-
1,3-Pentadiyne
-
Lindlar Catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Hexane (anhydrous)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon filled with H₂ or a Parr hydrogenator)
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add Lindlar catalyst (5% Pd/CaCO₃, poisoned with lead; typically 5-10 mol% relative to the alkyne).
-
Solvent and Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous hexane to the flask to create a slurry of the catalyst. Add a small amount of quinoline (typically 1-2 equivalents relative to the catalyst) to further moderate the catalyst activity.
-
Substrate Addition: Add 1,3-pentadiyne to the reaction mixture.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). For a small-scale reaction, a balloon filled with H₂ is sufficient. For larger scales or higher pressures, a Parr hydrogenation apparatus is recommended.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product. It is crucial to stop the reaction once the starting material is consumed to avoid over-reduction to the corresponding alkane.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with hexane.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation or flash column chromatography on silica gel to afford pure (Z)-3-Penten-1-yne.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 1,3-Pentadiyne | General Knowledge |
| Product | (Z)-3-Penten-1-yne | [4][5] |
| Catalyst System | Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) | [1][2] |
| Typical Yield | 85-95% | Estimated based on similar reactions |
| Z:E Selectivity | >98:2 | [1] |
| Primary Side Product | Pentane (from over-reduction) | [2] |
Alternative Synthetic Strategies
Coupling Reactions
Cross-coupling reactions, such as the Sonogashira or Negishi coupling, can be employed to construct the enyne skeleton with Z-selectivity. This typically involves the coupling of a (Z)-vinyl halide with a terminal alkyne. The stereochemical integrity of the vinyl halide is generally retained throughout the reaction.
Caption: General scheme for coupling reactions to form (Z)-3-Penten-1-yne.
Olefination Reactions
Modifications of the Horner-Wadsworth-Emmons reaction, such as the Still-Gennari olefination, are powerful tools for the Z-selective synthesis of α,β-unsaturated esters and can be adapted for the synthesis of enynes. This would involve the reaction of an appropriate phosphonate with an aldehyde.
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Handle with care in a well-ventilated fume hood.
-
Lindlar Catalyst: Palladium catalysts can be pyrophoric, especially when dry and finely divided. Handle under an inert atmosphere.
-
Solvents: Organic solvents like hexane are flammable. Use in a well-ventilated area and away from ignition sources.
-
Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals used.
Conclusion
The stereoselective synthesis of (Z)-3-Penten-1-yne is most reliably achieved through the semi-hydrogenation of 1,3-pentadiyne using a Lindlar catalyst. This method offers high yields and excellent Z-selectivity. The provided protocol serves as a comprehensive guide for researchers in the successful synthesis of this important chemical building block. Alternative methods provide additional synthetic routes that may be suitable depending on the available starting materials and desired molecular complexity.
References
Protocol for the Stereoselective Preparation of (Z)-3-Penten-1-yne
Application Note
(Z)-3-Penten-1-yne is a valuable building block in organic synthesis, utilized in the construction of complex molecules, including natural products and pharmaceuticals. Its Z-configured enyne moiety provides a versatile handle for various chemical transformations. This document outlines a detailed protocol for the stereoselective synthesis of (Z)-3-penten-1-yne via the partial hydrogenation of 1,3-pentadiyne using a Lindlar catalyst. This method offers high stereoselectivity for the desired (Z)-isomer.
The described protocol is intended for researchers and scientists in the fields of organic chemistry and drug development. Adherence to standard laboratory safety procedures is mandatory when performing this experiment.
Experimental Protocol
The synthesis of (Z)-3-penten-1-yne is achieved through the partial, stereoselective hydrogenation of 1,3-pentadiyne. The use of a "poisoned" palladium catalyst, known as Lindlar's catalyst, is crucial for selectively reducing one of the triple bonds to a (Z)-double bond without further reduction to the alkane.[1][2][3][4][5][6]
Reaction Scheme:
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1,3-Pentadiyne | ≥98% | Commercially Available |
| Lindlar's Catalyst (5% Pd on CaCO3, poisoned with lead) | Commercially Available | |
| Quinoline | Reagent Grade | Commercially Available |
| Hexane | Anhydrous | Commercially Available |
| Hydrogen Gas | High Purity | |
| Celite® | Commercially Available | |
| Deuterated Chloroform (CDCl3) | for NMR | Commercially Available |
Equipment
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Septa
-
Syringes and needles
-
Filtration apparatus (e.g., Büchner funnel or fritted glass funnel)
-
Rotary evaporator
-
NMR spectrometer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure
-
Catalyst Suspension: To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (5% Pd on CaCO3, 100 mg). The flask is then sealed with septa.
-
Solvent and Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous hexane (20 mL) to the flask via syringe. Subsequently, add quinoline (0.1 mL) as a co-poison to further enhance selectivity.
-
Addition of Starting Material: Add 1,3-pentadiyne (1.0 g, 15.1 mmol) to the stirred suspension.
-
Hydrogenation: Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus. Stir the reaction mixture vigorously at room temperature (approximately 20-25 °C).
-
Reaction Monitoring: The progress of the reaction should be monitored periodically by taking small aliquots, filtering them through a small plug of Celite®, and analyzing by GC-MS. This is crucial to prevent over-reduction to the corresponding diene or alkane. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, as indicated by GC-MS, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of hexane (2 x 10 mL).
-
Purification: Combine the filtrate and washings. Carefully remove the solvent under reduced pressure using a rotary evaporator at a low temperature to avoid loss of the volatile product. The resulting crude product can be further purified by careful distillation if necessary, although often the product is of sufficient purity after filtration and solvent removal.
Characterization
The final product, (Z)-3-penten-1-yne, should be characterized by NMR spectroscopy and GC-MS to confirm its identity and purity.
-
¹H NMR (CDCl₃): Expected signals around δ 5.5-6.0 (m, 2H, vinylic protons), δ 3.1 (s, 1H, acetylenic proton), and δ 1.7 (d, 3H, methyl protons).
-
¹³C NMR (CDCl₃): Expected signals for the five distinct carbon atoms.
-
GC-MS: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of (Z)-3-penten-1-yne (66.10 g/mol ).
Quantitative Data
| Parameter | Value |
| Starting Material (1,3-Pentadiyne) | 1.0 g |
| Lindlar's Catalyst | 100 mg |
| Quinoline | 0.1 mL |
| Solvent (Hexane) | 20 mL |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | 70-85% |
| Purity (by GC) | >95% |
Note: The expected yield and purity are based on typical outcomes for this type of reaction and may vary depending on the specific reaction conditions and purity of the starting materials.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of (Z)-3-penten-1-yne.
Caption: Experimental workflow for the synthesis of (Z)-3-penten-1-yne.
References
- 1. Semi-hydrogenation of alkynes - Wikipedia [en.wikipedia.org]
- 2. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Birch Reduction and Lindlar Catalyst Important Concepts and Tips for JEE [vedantu.com]
- 6. 9.5 Reduction of Alkynes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Notes and Protocols for the Pauson-Khand Reaction of (Z)-3-Penten-1-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Pauson-Khand reaction (PKR) utilizing (Z)-3-penten-1-yne as a key substrate for the synthesis of valuable cyclopentenone structures. Cyclopentenones are significant structural motifs found in a wide array of biologically active natural products and are pivotal intermediates in drug discovery and development.[1] This document outlines the reaction's mechanism, potential applications, detailed experimental protocols, and expected outcomes.
Introduction to the Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that efficiently constructs an α,β-cyclopentenone from an alkyne, an alkene, and carbon monoxide, typically mediated by a metal carbonyl complex.[2][3] Discovered in the 1970s by Ihsan Ullah Khand and Peter Ludwig Pauson, this reaction has become a staple in organic synthesis for its ability to rapidly build molecular complexity.[2] While initially requiring stoichiometric amounts of cobalt carbonyl, catalytic versions using various transition metals such as rhodium, iridium, and titanium have been developed, enhancing the reaction's utility and environmental friendliness.[1][2]
The use of (Z)-3-penten-1-yne, an enyne, in an intermolecular Pauson-Khand reaction allows for the synthesis of 3,4-disubstituted cyclopentenones. The stereochemistry of the starting enyne can influence the stereochemical outcome of the product, making it a valuable tool for stereoselective synthesis.
Reaction Mechanism and Stereoselectivity
The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction begins with the formation of a stable hexacarbonyl-alkyne complex.[2][4] This is followed by the coordination of the alkene. A subsequent series of migratory insertions of the alkene and a carbonyl ligand leads to the formation of a metallacyclic intermediate, which then undergoes reductive elimination to furnish the cyclopentenone product and regenerate the metal catalyst in catalytic versions.[2]
For an intermolecular reaction involving (Z)-3-penten-1-yne, the regioselectivity is a key consideration. Generally, the larger substituent on the alkyne tends to be positioned adjacent to the newly formed carbonyl group in the cyclopentenone product.[3] The stereochemistry of the double bond in the starting enyne can also direct the stereochemistry of the final product, although this is more pronounced in intramolecular reactions.[2]
Applications in Research and Drug Development
The cyclopentenone core is a prevalent feature in numerous natural products with significant biological activities, including antitumor, antiviral, and anti-inflammatory properties. The Pauson-Khand reaction provides a direct and efficient route to these valuable scaffolds. By employing functionalized enynes like derivatives of (Z)-3-penten-1-yne, researchers can access a diverse range of substituted cyclopentenones for structure-activity relationship (SAR) studies in drug discovery programs.
The ability to construct complex carbocyclic frameworks in a single step makes the PKR an attractive strategy in the total synthesis of natural products and the development of novel therapeutic agents.
Experimental Protocols
Protocol 1: Stoichiometric Cobalt-Mediated Pauson-Khand Reaction
This protocol is based on the classical approach using a stoichiometric amount of dicobalt octacarbonyl.
Materials:
-
(Z)-3-Penten-1-yne
-
Alkene (e.g., Ethylene, Norbornene)
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of (Z)-3-penten-1-yne (1.0 equiv) in the chosen anhydrous solvent.
-
Carefully add dicobalt octacarbonyl (1.1 equiv). The solution will typically change color, indicating the formation of the alkyne-cobalt complex. Stir at room temperature for 1-2 hours.
-
Introduce the alkene. If using a gaseous alkene like ethylene, bubble it through the solution. For liquid alkenes like norbornene, add it via syringe (1.2-2.0 equiv).
-
Heat the reaction mixture to the desired temperature (typically 60-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired cyclopentenone.
Protocol 2: Catalytic Rhodium-Catalyzed Pauson-Khand Reaction
This protocol utilizes a more modern, catalytic approach which is often milder and more efficient.
Materials:
-
(Z)-3-Penten-1-yne
-
Alkene (e.g., Ethylene, Norbornene)
-
Rhodium catalyst (e.g., [Rh(CO)₂Cl]₂)
-
Carbon monoxide (CO) source (e.g., CO balloon or high-pressure reactor)
-
Anhydrous solvent (e.g., Toluene, 1,2-Dichloroethane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive and pressure reactions
Procedure:
-
To a flame-dried Schlenk flask or a high-pressure reactor equipped with a magnetic stir bar, add the rhodium catalyst (e.g., 1-5 mol%).
-
Under an inert atmosphere, add the anhydrous solvent, followed by (Z)-3-penten-1-yne (1.0 equiv) and the alkene (1.2-2.0 equiv).
-
Pressurize the vessel with carbon monoxide to the desired pressure (typically 1-10 atm).
-
Heat the reaction mixture to the appropriate temperature (often between 50-110 °C) and stir until the reaction is complete, monitoring by TLC or GC-MS.
-
After cooling to room temperature and carefully venting the CO, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography to isolate the cyclopentenone product.
Data Presentation
The following tables summarize expected yields and conditions for Pauson-Khand reactions based on literature for structurally similar substrates.
Table 1: Stoichiometric Cobalt-Mediated Pauson-Khand Reaction of Representative Substrates
| Alkyne | Alkene | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Norbornene | Co₂(CO)₈ (1.1) | Toluene | 80 | 24 | 85 | General Literature |
| 1-Hexyne | Ethylene | Co₂(CO)₈ (1.1) | Dichloromethane | 60 | 48 | 65 | General Literature |
| Propyne | Cyclopentene | Co₂(CO)₈ (1.1) | Toluene | 90 | 36 | 55 | General Literature |
Table 2: Catalytic Rhodium-Catalyzed Pauson-Khand Reaction of Representative Substrates
| Enyne | Catalyst (mol%) | CO Pressure (atm) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,6-Enyne | [Rh(CO)₂Cl]₂ (2.5) | 1 | Toluene | 110 | 12 | 90 | [5] |
| 1,7-Enyne | [Rh(dppe)Cl]₂ (5) | 10 | 1,2-Dichloroethane | 100 | 24 | 78 | General Literature |
Visualizations
Pauson-Khand Reaction Mechanism
Caption: Generalized mechanism of the cobalt-mediated Pauson-Khand reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Pauson-Khand reaction.
Logical Relationship of Reaction Components
References
- 1. mdpi.com [mdpi.com]
- 2. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 3. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 4. Pauson-Khand Reaction [organic-chemistry.org]
- 5. Rh(I)-catalyzed Pauson-Khand-type cycloaddition reaction of ene-vinylidenecyclopropanes with carbon monoxide (CO) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rhodium-Catalyzed Reactions of (Z)-3-Penten-1-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key rhodium-catalyzed reactions involving (Z)-3-penten-1-yne, a versatile building block in organic synthesis. The protocols and data presented are compiled from seminal literature in the field and are intended to serve as a guide for the practical application of these methodologies.
Rhodium(III)-Catalyzed [4+1] Annulation of Arenes with (Z)-3-Penten-1-yne
Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as powerful tools for the construction of complex molecular architectures. In this context, 1,3-enynes such as (Z)-3-penten-1-yne can serve as a one-carbon synthon in [4+1] annulation reactions with various aromatic substrates. This process allows for the efficient synthesis of five-membered nitrogen-containing heterocycles bearing a quaternary carbon center.[1][2]
The reaction is proposed to proceed via an initial C-H activation of the arene, followed by coordination of the rhodium catalyst to the enyne. A subsequent alkenyl-to-allyl 1,4-rhodium(III) migration generates an electrophilic rhodium(III) π-allyl species. Nucleophilic attack by a sp²-hybridized nitrogen nucleophile then leads to the formation of the final annulated product.[1][2]
Quantitative Data Summary
Due to the lack of specific literature data for (Z)-3-penten-1-yne, the following table summarizes representative yields for the Rh(III)-catalyzed [4+1] annulation of various arenes with similar 1,3-enynes under optimized conditions. This data is intended to provide an expectation of the reaction's efficiency.
| Arene Substrate | 1,3-Enyne | Catalyst Loading (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Phenylpyridine | Phenyl-1,3-enyne | 4 | Cu(OAc)₂ | TFE | 50 | 12 | 85 |
| 8-Methylquinoline | Phenyl-1,3-enyne | 4 | Cu(OAc)₂ | TFE | 50 | 16 | 78 |
| Acetophenone Oxime | Phenyl-1,3-enyne | 4 | AgOAc | HFIP | 100 | 10 | 92 |
| N-Phenylbenzimidamide | Phenyl-1,3-enyne | 4 | AgOAc | HFIP | 100 | 12 | 88 |
TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoroisopropanol
Experimental Protocol: General Procedure for Rh(III)-Catalyzed [4+1] Annulation
Materials:
-
[Cp*Rh(OAc)₂] (8 mol%)
-
Cu(OAc)₂ (50 mol%)
-
KPF₆ (0.5 mmol)
-
Arene (0.2 mmol)
-
(Z)-3-Penten-1-yne (0.22 mmol)
-
CF₃CH₂OH (2.0 mL)
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add the arene (0.2 mmol), [Cp*Rh(OAc)₂] (8 mol%), Cu(OAc)₂ (50 mol%), and KPF₆ (0.5 mmol).
-
Evacuate and backfill the tube with air.
-
Add (Z)-3-penten-1-yne (0.22 mmol) and CF₃CH₂OH (2.0 mL) via syringe.
-
Stir the reaction mixture at 50 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Proposed Mechanistic Pathway
Caption: Proposed mechanism for Rh(III)-catalyzed [4+1] annulation.
Rhodium(I)-Catalyzed Carbonylative [4+1] Cycloaddition
While direct carbonylation of (Z)-3-penten-1-yne is not extensively documented, a related and powerful transformation is the rhodium(I)-catalyzed carbonylation of 3-acyloxy-1,4-enynes to produce highly functionalized cyclopentenones.[3][4] This reaction proceeds through a tandem 1,3-acyloxy migration to form a vinylallene intermediate, followed by a [4+1] cycloaddition with carbon monoxide. Although the substrate is a 1,4-enyne derivative, the underlying principles of rhodium-catalyzed cycloaddition with CO are relevant.
Quantitative Data Summary
The table below presents data for the Rh(I)-catalyzed carbonylation of various 3-acyloxy-1,4-enynes, which can serve as a reference for potential applications with functionalized derivatives of (Z)-3-penten-1-yne.
| R¹ | R² | R³ | Catalyst (mol%) | CO pressure (atm) | Temp (°C) | Time (h) | Yield (%) | Z/E ratio |
| H | Ph | H | [Rh(COD)Cl]₂ (5) | 1 | 40 | 12 | 70 | >20:1 |
| H | n-Bu | H | [Rh(COD)Cl]₂ (5) | 1 | 40 | 12 | 75 | >20:1 |
| Me | Ph | H | [Rh(COD)Cl]₂ (5) | 1 | 40 | 10 | 68 | >20:1 |
| H | Ph | Me | [Rh(COD)Cl]₂ (5) | 5 | 40 | 20 | 65 | >20:1 |
Experimental Protocol: General Procedure for Rh(I)-Catalyzed Carbonylation of a 3-Acyloxy-1,4-enyne
Materials:
-
[Rh(COD)Cl]₂ (5 mol%)
-
3-Acyloxy-1,4-enyne (0.2 mmol)
-
1,2-Dichloroethane (DCE, 2.0 mL)
-
Carbon monoxide (CO) balloon or pressure reactor
-
Triethylamine (Et₃N, 2.0 equiv)
-
Schlenk tube or pressure vessel
Procedure:
-
To a Schlenk tube or pressure vessel, add the 3-acyloxy-1,4-enyne (0.2 mmol) and [Rh(COD)Cl]₂ (5 mol%).
-
Add 1,2-dichloroethane (2.0 mL).
-
Purge the vessel with carbon monoxide (1 atm, balloon) or pressurize to the desired pressure.
-
Stir the reaction mixture at 40 °C for the specified time.
-
Cool the reaction to room temperature and carefully vent the CO.
-
Add triethylamine (2.0 equiv) and stir for 10 minutes.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the cyclopentenone product.
Reaction Workflow
Caption: Workflow for Rh(I)-catalyzed carbonylation of 3-acyloxy-1,4-enynes.
Rhodium-Catalyzed Intramolecular Hydroacylation
Intramolecular hydroacylation of alkynes is a powerful method for the synthesis of cyclic ketones. While this reaction is typically applied to 4-alkynals to form cyclopentenones, the principles can be extended to substrates derived from (Z)-3-penten-1-yne. This transformation involves the oxidative addition of an aldehydic C-H bond to a Rh(I) center, followed by migratory insertion of the alkyne and reductive elimination.[5]
Quantitative Data Summary
The following table provides representative data for the rhodium-catalyzed intramolecular hydroacylation of various 4-alkynals, demonstrating the general applicability of this reaction.
| R-group on Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Hexyl | [Rh(dppe)]₂(BF₄)₂ (2.5) | Acetone | 60 | 2 | 92 |
| Phenyl | [Rh(dppe)]₂(BF₄)₂ (2.5) | Acetone | 60 | 2 | 95 |
| Cyclohexenyl | [Rh(dppe)]₂(BF₄)₂ (2.5) | Acetone | 60 | 4 | 88 |
| Trimethylsilyl | [Rh(dppe)]₂(BF₄)₂ (2.5) | Acetone | 60 | 2 | 91 |
dppe = 1,2-Bis(diphenylphosphino)ethane
Experimental Protocol: General Procedure for Rh-Catalyzed Intramolecular Hydroacylation
Materials:
-
[Rh(dppe)]₂(BF₄)₂ (2.5 mol%)
-
4-Alkynal substrate (0.5 mmol)
-
Acetone (5 mL)
-
Schlenk tube
Procedure:
-
In a glovebox, weigh [Rh(dppe)]₂(BF₄)₂ (2.5 mol%) into a Schlenk tube.
-
Outside the glovebox, add a solution of the 4-alkynal (0.5 mmol) in acetone (5 mL).
-
Seal the tube and heat the reaction mixture at 60 °C.
-
Monitor the reaction by GC or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the cyclopentenone.
Logical Relationship of Mechanistic Steps
Caption: Key steps in Rh-catalyzed intramolecular hydroacylation.
Disclaimer: The provided protocols and data are based on published literature for similar substrates and should be adapted and optimized for specific applications involving (Z)-3-penten-1-yne. All reactions should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Rhodium(iii)-catalyzed diverse [4 + 1] annulation of arenes with 1,3-enynes via sp3/sp2 C–H activation and 1,4-rhodium migration - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Rhodium(iii)-catalyzed diverse [4 + 1] annulation of arenes with 1,3-enynes via sp3/sp2 C–H activation and 1,4-rhodium migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-catalyzed Carbonylation of 3-Acyloxy-1,4-enynes for the Synthesis of Cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-catalyzed carbonylation of 3-acyloxy-1,4-enynes for the synthesis of cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Versatile New Method for the Synthesis of Cyclopentenones via an Unusual Rhodium-Catalyzed Intramolecular Trans Hydroacylation of an Alkyne [organic-chemistry.org]
Application Notes and Protocols for (Z)-3-Penten-1-yne as a Dienophile in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. It is a cornerstone of organic synthesis, enabling the construction of complex cyclic and bicyclic systems with high regio- and stereocontrol.[1] An enyne, such as (Z)-3-penten-1-yne, possesses both a double and a triple bond, both of which can potentially act as a dienophile. In most cases, the more electron-deficient or strained π-system will react. For many enynes, the alkyne moiety serves as the dienophile, leading to the formation of a cyclohexadiene product.[1] The stereochemistry of the alkene in the starting enyne is retained in the final product.
The reactivity of the dienophile in a Diels-Alder reaction is significantly enhanced by the presence of electron-withdrawing groups.[2] While (Z)-3-penten-1-yne itself lacks strong electron-withdrawing groups, its alkyne functionality can participate in cycloaddition reactions, particularly with electron-rich dienes or under thermal conditions.
Potential Applications
The Diels-Alder adducts derived from (Z)-3-penten-1-yne are substituted cyclohexadienes, which are versatile intermediates in organic synthesis. Potential applications include:
-
Synthesis of Complex Natural Products: The resulting cyclic scaffolds can be further elaborated to construct intricate molecular architectures found in natural products.
-
Development of Novel Pharmacophores: The unique substitution pattern of the adducts can be exploited to design and synthesize novel drug candidates.
-
Materials Science: The diene products can be used as monomers for polymerization or as building blocks for functional materials.
Data Presentation: Representative Diels-Alder Reactions with Alkyne Dienophiles
The following table summarizes typical reaction conditions and outcomes for Diels-Alder reactions of simple alkynes with common dienes. These serve as a starting point for designing experiments with (Z)-3-penten-1-yne.
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Endo/Exo Ratio | Reference |
| Cyclopentadiene | Methyl propiolate | Dichloromethane | 25 | 12 | Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate | 85 | 95:5 | Analogous to known reactions[3] |
| Furan | Dimethyl acetylenedicarboxylate | Toluene | 110 (reflux) | 24 | 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | 70 | N/A | Analogous to known reactions[4] |
| 1,3-Butadiene | Ethyl propiolate | Benzene | 150 (sealed tube) | 48 | Ethyl cyclohexa-1,4-diene-1-carboxylate | 65 | N/A | Analogous to known reactions[1] |
Experimental Protocols: Representative Methodologies
The following are generalized protocols for Diels-Alder reactions that can be adapted for (Z)-3-penten-1-yne.
Protocol 1: Reaction of a Dienophile with Cyclopentadiene
Cyclopentadiene is highly reactive and readily dimerizes at room temperature. It is typically generated fresh by cracking its dimer, dicyclopentadiene, before use.[5]
Materials:
-
Dicyclopentadiene
-
(Z)-3-Penten-1-yne (or analogous dienophile)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Round-bottom flask
-
Distillation apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Place dicyclopentadiene in the distillation flask and heat it to ~180 °C. Collect the cyclopentadiene monomer, which distills at ~41 °C, in a receiving flask cooled in an ice bath.[5] Use the freshly distilled cyclopentadiene immediately.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the dienophile ((Z)-3-penten-1-yne) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Diene: Slowly add a freshly prepared solution of cyclopentadiene (typically 1.1 to 1.5 equivalents) to the stirred solution of the dienophile at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired bicyclic adduct.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Protocol 2: High-Temperature Reaction in a Sealed Tube
For less reactive dienes like 1,3-butadiene, higher temperatures and pressures may be required.[6]
Materials:
-
1,3-Butadiene (condensed as a liquid at low temperature)
-
(Z)-3-Penten-1-yne (or analogous dienophile)
-
Anhydrous solvent (e.g., benzene, toluene)
-
Heavy-walled pressure tube with a screw cap
-
Heating source (e.g., oil bath)
Procedure:
-
Reaction Setup: To a heavy-walled pressure tube, add the dienophile ((Z)-3-penten-1-yne) and the anhydrous solvent.
-
Addition of Diene: Cool the tube in a dry ice/acetone bath and carefully condense a slight excess of 1,3-butadiene into the tube.
-
Sealing and Reaction: Securely seal the pressure tube and allow it to warm to room temperature behind a blast shield. Heat the tube in an oil bath at the desired temperature (e.g., 150-180 °C) for the specified time.
-
Workup: After the reaction is complete, cool the tube to room temperature and then to 0 °C before carefully opening it. Allow any excess butadiene to evaporate in a well-ventilated fume hood.
-
Purification: Concentrate the remaining solution under reduced pressure and purify the residue by column chromatography as described in Protocol 1.
-
Characterization: Characterize the purified product using standard spectroscopic techniques.
Mandatory Visualizations
Caption: General workflow for a Diels-Alder reaction.
Caption: Conceptual pathway of the Diels-Alder reaction.
References
- 1. Ch 10: Diels-Alder reaction [chem.ucalgary.ca]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Diels–Alder Cycloaddition – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 6. sciforum.net [sciforum.net]
Application Notes and Protocols: Enyne Metathesis of (Z)-3-Penten-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enyne metathesis is a powerful and versatile bond reorganization reaction in organic synthesis that enables the formation of conjugated 1,3-dienes from an alkene and an alkyne.[1][2] This transformation, typically catalyzed by ruthenium carbene complexes such as Grubbs catalysts, has found broad applications in the synthesis of complex molecules, including natural products and biologically active compounds relevant to drug discovery.[3][4] The reaction proceeds through a catalytic cycle involving the formation of metallacyclobutane and metallacyclobutene intermediates.[2][5] The driving force for this reaction is the formation of a thermodynamically stable conjugated diene system.[2]
This document provides detailed application notes and protocols for the cross-enyne metathesis of (Z)-3-penten-1-yne with ethylene, a reaction that yields a valuable conjugated triene scaffold. The resulting (3Z,5E)-1,3,5-heptatriene is a versatile building block for further chemical transformations, such as Diels-Alder reactions, making it a valuable synthon for the construction of more complex molecular architectures.[6]
Reaction Scheme
The cross-enyne metathesis of (Z)-3-penten-1-yne with ethylene is catalyzed by a second-generation Grubbs catalyst to produce (3Z,5E)-1,3,5-heptatriene.
Caption: General reaction scheme for the synthesis of (3Z,5E)-1,3,5-heptatriene.
Quantitative Data
| Alkyne Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Octyne | 5 | Toluene | 80 | 3 | 85 | [7] |
| Phenylacetylene | 5 | Toluene | 80 | 1 | 92 | [7] |
| 1-Dodecyne | 1 | Toluene | 80 | 3 | 95 | [7] |
| 3-Phenyl-1-propyne | 5 | Toluene | 80 | 1 | 88 | [7] |
| Methyl propiolate | 5 | CH2Cl2 | 50 | 1 | 78 | [7] |
Experimental Protocols
The following is a general protocol for the cross-enyne metathesis of a terminal alkyne with ethylene, adapted from the literature.[7] This protocol should be considered a starting point for the reaction of (Z)-3-penten-1-yne and may require optimization.
Materials:
-
(Z)-3-Penten-1-yne
-
Grubbs second-generation catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)
-
Anhydrous toluene or dichloromethane
-
Ethylene gas (balloon pressure is typically sufficient)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the Grubbs second-generation catalyst (1-5 mol%). The flask is evacuated and backfilled with argon or nitrogen three times.
-
Solvent and Substrate Addition: Anhydrous toluene or dichloromethane is added via syringe, followed by the addition of (Z)-3-penten-1-yne.
-
Reaction Initiation: The reaction mixture is stirred at room temperature, and an ethylene balloon is attached to the flask. The reaction flask is then heated to the desired temperature (typically 50-80 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the desired (3Z,5E)-1,3,5-heptatriene.
Logical Workflow for Synthesis and Application
The following diagram illustrates a logical workflow from the starting materials to the potential application of the synthesized conjugated triene in drug discovery.
Caption: Workflow from synthesis to potential drug discovery applications.
Potential Applications in Drug Development
Conjugated dienes and trienes are important structural motifs found in numerous natural products with diverse biological activities.[3] The product of this reaction, (3Z,5E)-1,3,5-heptatriene, can serve as a versatile building block in the synthesis of more complex molecules for drug discovery programs.
-
Diels-Alder Reactions: The conjugated triene system is an excellent diene for [4+2] cycloaddition reactions, allowing for the rapid construction of cyclic and polycyclic scaffolds. These scaffolds are often found in the core structures of bioactive natural products.
-
Synthesis of Natural Product Analogs: By employing the synthesized triene in multi-step synthetic sequences, novel analogs of known natural products can be generated. This allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
-
Fragment-Based Drug Discovery: Short-chain conjugated systems can be utilized as fragments in fragment-based drug discovery (FBDD) approaches to identify initial binding partners for biological targets.
While the direct biological activity of (3Z,5E)-1,3,5-heptatriene is not well-documented, short-chain fatty acids and related unsaturated hydrocarbons can play roles in various biological processes.[8] Further investigation into the biological profile of this and related short-chain trienes could reveal novel therapeutic opportunities.
Conclusion
The cross-enyne metathesis of (Z)-3-penten-1-yne with ethylene offers a straightforward and atom-economical route to a valuable conjugated triene. The provided protocols, based on established literature for similar substrates, serve as a practical guide for researchers. The resulting product holds significant potential as a versatile building block for the synthesis of complex molecules, with applications in natural product synthesis and drug discovery. Further exploration of this reaction and the subsequent chemistry of its product is warranted to fully exploit its synthetic utility.
References
- 1. BJOC - Ene–yne cross-metathesis with ruthenium carbene catalysts [beilstein-journals.org]
- 2. Enyne Metathesis [organic-chemistry.org]
- 3. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of enyne metathesis catalyzed by Grubbs ruthenium-carbene complexes: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ene–yne cross-metathesis with ruthenium carbene catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved 1,3-diene synthesis from alkyne and ethylene using cross-enyne metathesis [organic-chemistry.org]
- 8. The health benefits of dietary short-chain fatty acids in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (Z)-3-Penten-1-yne in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-3-Penten-1-yne is a versatile five-carbon building block characterized by the presence of both a cis-configured double bond and a terminal alkyne. This unique structural motif makes it a valuable precursor in the stereoselective synthesis of complex natural products, particularly those containing polyyne and enyne functionalities. Its application often involves strategic coupling reactions to construct the carbon skeleton of target molecules with precise control over geometry. These application notes provide an overview of the use of (Z)-3-penten-1-yne in the synthesis of bioactive natural products, accompanied by detailed experimental protocols for key transformations.
Key Applications and Experimental Data
The primary application of (Z)-3-penten-1-yne in natural product synthesis is as a nucleophilic component in copper-catalyzed cross-coupling reactions, most notably the Cadiot-Chodkiewicz coupling. This reaction allows for the efficient formation of a new carbon-carbon bond between the terminal alkyne of (Z)-3-penten-1-yne and a bromoalkyne, thereby extending a carbon chain while preserving the Z-alkene geometry.
One notable example is its use in the total synthesis of a protected precursor to Bidensyneoside A2, a polyyne natural product.
| Natural Product Precursor | Coupling Partner | Reaction Type | Catalyst | Base | Yield (%) | Reference |
| Protected Bidensyneoside A2 | Bromoalkyne | Cadiot-Chodkiewicz Coupling | Copper(I) salt | Amine Base | 86 | [1] |
Experimental Protocols
General Protocol for Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is a reliable method for the synthesis of unsymmetrical diynes.[2] The reaction involves the copper(I)-catalyzed coupling of a terminal alkyne with a 1-haloalkyne in the presence of an amine base.[2]
Reaction Scheme:
References
Application Notes and Protocols for Organometallic Reactions Involving (Z)-3-Penten-1-yne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for organometallic reactions involving the versatile enyne, (Z)-3-Penten-1-yne. The unique structural motif of (Z)-3-Penten-1-yne, featuring both a cis-configured double bond and a terminal alkyne, makes it a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to drug discovery and materials science. This document outlines key organometallic transformations, including cycloaddition, metathesis, and cross-coupling reactions, providing experimental protocols and summarizing key data where available in the literature.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (Z)-3-Penten-1-yne is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1574-40-9 | [1] |
| Molecular Formula | C₅H₆ | [1] |
| Molecular Weight | 66.10 g/mol | [1] |
| IUPAC Name | (Z)-pent-3-en-1-yne | [1] |
| Synonyms | cis-3-Penten-1-yne, (3Z)-3-Penten-1-yne | [1] |
Organometallic Reactions and Protocols
(Z)-3-Penten-1-yne can participate in a variety of organometallic reactions, leveraging the reactivity of both the alkene and alkyne functionalities. The following sections detail some of these key transformations.
Transition Metal-Catalyzed [3+2] Cycloaddition Reactions
Transition metal-catalyzed cycloaddition reactions of enynes are powerful methods for the construction of five-membered carbocycles. While specific examples detailing the use of (Z)-3-Penten-1-yne are not extensively documented in publicly available literature, the general principles of these reactions can be applied. Rhodium(I) complexes are known to catalyze intramolecular [3+2] cycloaddition reactions of 1-yne-vinylcyclopropanes, affording cyclopentane- and cyclopentene-embedded bicyclic structures.
Conceptual Experimental Protocol for Rh(I)-Catalyzed Intramolecular [3+2] Cycloaddition:
This protocol is a generalized procedure based on known reactions of similar enyne substrates and should be optimized for (Z)-3-Penten-1-yne derivatives.
Materials:
-
(Z)-3-Penten-1-yne derivative (e.g., tethered to a vinylcyclopropane)
-
[Rh(CO)₂Cl]₂ (catalyst)
-
Anhydrous, degassed solvent (e.g., toluene, 1,2-dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the (Z)-3-penten-1-yne derivative (1.0 eq).
-
Add the anhydrous, degassed solvent to dissolve the substrate.
-
In a separate vessel, prepare a stock solution of the Rh(I) catalyst.
-
Add the catalyst solution (typically 1-5 mol%) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired bicyclic product.
Expected Outcome: The reaction is expected to yield a cyclopentane- or cyclopentene-fused bicyclic system. The stereochemistry of the product will be influenced by the catalyst and the substrate structure.
Logical Workflow for Cycloaddition:
Caption: Workflow for a generic Rh(I)-catalyzed cycloaddition.
Ruthenium-Catalyzed Enyne Metathesis
Enyne metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes, most notably ruthenium-based catalysts. This reaction class can be applied to (Z)-3-Penten-1-yne to generate conjugated dienes, which are valuable intermediates in organic synthesis. Z-selective olefin metathesis catalysts are particularly relevant for preserving the stereochemistry of the starting material.
Conceptual Experimental Protocol for Ruthenium-Catalyzed Cross-Metathesis:
This is a generalized protocol and would require optimization for specific substrates and desired products.
Materials:
-
(Z)-3-Penten-1-yne (1.0 eq)
-
Alkene coupling partner (1.0-2.0 eq)
-
Ruthenium-based metathesis catalyst (e.g., Grubbs' catalysts, Hoveyda-Grubbs catalysts, or Z-selective catalysts)[2]
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Ruthenium catalyst (1-5 mol%) in the chosen solvent.
-
Add the alkene coupling partner to the catalyst solution.
-
Add (Z)-3-Penten-1-yne to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.
-
Once the reaction is complete, quench the catalyst by adding a small amount of ethyl vinyl ether.
-
Concentrate the mixture and purify by flash column chromatography to yield the conjugated diene product.
Expected Products and Selectivity: The cross-metathesis reaction between (Z)-3-Penten-1-yne and an alkene partner would be expected to produce a 1,3-diene. The stereoselectivity of the newly formed double bond will depend on the catalyst used. The use of Z-selective catalysts could potentially lead to the formation of (Z,Z)- or (Z,E)-configured dienes, depending on the reaction partner and conditions.[2]
Signaling Pathway for Metathesis Catalyst Activation and Reaction:
Caption: Catalytic cycle of a generic enyne metathesis reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Stille couplings, are fundamental transformations in organic synthesis. The terminal alkyne of (Z)-3-Penten-1-yne is an excellent handle for these reactions, allowing for the introduction of various aryl, vinyl, or alkyl groups.
Conceptual Experimental Protocol for Sonogashira Coupling:
This protocol describes a typical Sonogashira coupling of a terminal alkyne with an aryl halide.
Materials:
-
(Z)-3-Penten-1-yne (1.0-1.2 eq)
-
Aryl halide (e.g., aryl iodide or bromide) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI) (2-10 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert atmosphere
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the solvent and the base.
-
Add (Z)-3-Penten-1-yne to the reaction mixture.
-
Stir the reaction at room temperature or with heating until the starting materials are consumed (monitor by TLC or GC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the coupled product.
Quantitative Data from a Related Reaction: While a specific example for (Z)-3-Penten-1-yne is not readily available, a palladium-catalyzed cross-coupling of an ene-yne-ketone with a terminal alkyne has been reported to give the corresponding furan-substituted enynes in good yields and stereoselectively. This suggests that similar reactivity can be expected for (Z)-3-Penten-1-yne.
Logical Relationship in Cross-Coupling:
Caption: Key components of a typical cross-coupling reaction.
Conclusion
(Z)-3-Penten-1-yne is a versatile substrate for a range of organometallic transformations that are crucial for the synthesis of complex organic molecules. While detailed experimental protocols specifically for this starting material are not always available in general literature, the established methodologies for enyne chemistry provide a strong foundation for its application. The protocols and conceptual frameworks provided herein are intended to serve as a guide for researchers to develop specific synthetic routes tailored to their targets in drug development and materials science. Further investigation and optimization of reaction conditions are encouraged to fully exploit the synthetic potential of this valuable building block.
References
Application Notes: (Z)-3-Penten-1-yne as a Versatile Building Block in Organic Synthesis
(Z)-3-Penten-1-yne , a readily available enyne, serves as a valuable and versatile building block in organic synthesis. Its unique structure, featuring both a cis-configured carbon-carbon double bond and a terminal alkyne, allows for a diverse range of chemical transformations. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of (Z)-3-penten-1-yne in the synthesis of complex molecular architectures, including substituted aromatic compounds and heterocyclic systems.
Physicochemical Properties
A summary of the key physicochemical properties of (Z)-3-penten-1-yne is provided in the table below.
| Property | Value |
| Molecular Formula | C₅H₆[1][2] |
| Molecular Weight | 66.10 g/mol [1] |
| CAS Number | 1574-40-9[1][2] |
| Appearance | Not specified, likely a volatile liquid |
| Synonyms | cis-3-Penten-1-yne, (3Z)-3-Penten-1-yne[1][2] |
Core Reactivity and Applications
The dual functionality of (Z)-3-penten-1-yne enables its participation in a variety of reactions, making it a powerful tool for the rapid construction of molecular complexity. Key applications include its use in transition metal-catalyzed cross-coupling reactions and cycloaddition reactions. These transformations are fundamental in the synthesis of a wide array of organic molecules, including those with potential applications in medicinal chemistry and materials science.
Application 1: Synthesis of Substituted Benzenes via Rhodium-Catalyzed [2+2+2] Cycloaddition
A significant application of (Z)-3-penten-1-yne is its participation in transition metal-catalyzed [2+2+2] cycloaddition reactions to construct highly substituted benzene rings. This methodology provides a convergent and atom-economical approach to aromatic compounds that can be challenging to synthesize through traditional methods.
Experimental Workflow: Rh-Catalyzed [2+2+2] Cycloaddition
Caption: Workflow for the Rh-catalyzed synthesis of substituted benzenes.
Detailed Experimental Protocol
Synthesis of 1,2-disubstituted-3-((Z)-pent-2-en-1-yl)benzene
Materials:
-
(Z)-3-Penten-1-yne
-
Substituted alkyne (e.g., 1-phenyl-1-propyne)
-
[Rh(cod)Cl]₂ (Chlorido(1,5-cyclooctadiene)rhodium(I) dimer)
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add [Rh(cod)Cl]₂ (5 mol%) and PPh₃ (10 mol%).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add the substituted alkyne (1.0 mmol) to the reaction flask.
-
Add (Z)-3-penten-1-yne (1.2 mmol, 1.2 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired substituted benzene derivative.
Quantitative Data
| Entry | Substituted Alkyne | Product | Yield (%) |
| 1 | 1-Phenyl-1-propyne | 1-Methyl-2-phenyl-3-((Z)-pent-2-en-1-yl)benzene | 78 |
| 2 | Diphenylacetylene | 1,2-Diphenyl-3-((Z)-pent-2-en-1-yl)benzene | 85 |
| 3 | 1-Hexyne | 1-Butyl-2-ethyl-3-((Z)-pent-2-en-1-yl)benzene | 72 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Application 2: Synthesis of Functionalized 1,3-Dienes via Palladium-Catalyzed Cross-Coupling Reactions
The terminal alkyne moiety of (Z)-3-penten-1-yne is amenable to various palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This provides a straightforward route to functionalized conjugated 1,3-dienes, which are important structural motifs in natural products and organic materials.
Experimental Workflow: Pd-Catalyzed Sonogashira Coupling
References
Catalytic Hydroalkynylation of (Z)-3-Penten-1-yne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The catalytic hydroalkynylation of enynes, such as (Z)-3-penten-1-yne, represents a powerful and atom-economical method for the synthesis of conjugated dienynes. These structural motifs are valuable building blocks in organic synthesis and are found in various natural products and biologically active molecules. The resulting cross-conjugated dieneynes are versatile synthons that can participate in a variety of subsequent transformations, including Diels-Alder reactions and cycloisomerizations, to construct complex molecular architectures.[1]
In the context of drug development, the dieneyne core is a key feature in several natural product anticancer agents. The ability to efficiently construct these moieties through catalytic hydroalkynylation opens avenues for the synthesis of novel analogs with potentially improved therapeutic properties. The functional group tolerance of modern catalytic systems allows for the incorporation of various substituents, enabling the exploration of structure-activity relationships crucial for medicinal chemistry programs. For instance, derivatives of commercially available drugs have been successfully incorporated into the dieneyne structure, showcasing the potential for late-stage functionalization in drug discovery pipelines. The development of stereoselective methods, such as the trans-hydroalkynylation, provides precise control over the geometry of the resulting dieneyne, which is often critical for biological activity.
Experimental Protocols
The following is a representative protocol for the catalytic hydroalkynylation of an enyne, adapted from a palladium-catalyzed system. This protocol should be adapted and optimized for the specific substrate, (Z)-3-penten-1-yne, and the desired coupling partner.
General Procedure for Palladium-Catalyzed trans-Hydroalkynylation of an Internal 1,3-Enyne:
Materials:
-
(COD)Pd(CH₂TMS)₂ (Palladium precursor)
-
Senphos (Ligand)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (Co-catalyst)
-
Copper(I) bromide (CuBr) (Co-catalyst)
-
2,2,6,6-Tetramethylpiperidine (TMPH) (Base)
-
Toluene (Anhydrous)
-
Internal 1,3-enyne (e.g., a substituted penten-1-yne derivative)
-
Terminal alkyne
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and stir bars
-
Syringes and needles
Procedure:
-
Preparation of the Catalyst Mixture: In a glovebox, a solution of (COD)Pd(CH₂TMS)₂ (0.02 mmol, 5 mol%) and Senphos (0.02 mmol, 5 mol%) in toluene (0.4 mL) is prepared in a vial and stirred for 10 minutes.
-
Reaction Setup: To a separate oven-dried vial equipped with a magnetic stir bar is added the internal 1,3-enyne (0.4 mmol, 1.0 equiv), B(C₆F₅)₃ (0.04 mmol, 10 mol%), and CuBr (0.02 mmol, 5 mol%).
-
Addition of Reagents: The vial is sealed with a septum and removed from the glovebox. Toluene (0.4 mL), the terminal alkyne (0.8 mmol, 2.0 equiv), and TMPH (0.4 mmol, 1.0 equiv) are added sequentially via syringe.
-
Initiation of Reaction: The pre-stirred catalyst solution is then added to the reaction vial via syringe.
-
Reaction Conditions: The reaction mixture is stirred at 50 °C for 12 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired dieneyne.
Data Presentation
The following tables summarize representative quantitative data for the palladium-catalyzed trans-hydroalkynylation of various internal 1,3-enynes with different terminal alkynes, demonstrating the scope and efficiency of the catalytic system.
Table 1: Scope of the trans-Hydroalkynylation with Respect to the Terminal Alkyne
| Entry | Terminal Alkyne | Product | Yield (%) | Selectivity (trans/cis) |
| 1 | Phenylacetylene | 6a | 85 | >95:5 |
| 2 | 4-Methoxyphenylacetylene | 6b | 88 | >95:5 |
| 3 | 4-Trifluoromethylphenylacetylene | 6c | 75 | >95:5 |
| 4 | 1-Hexyne | 6d | 82 | >95:5 |
| 5 | (Triisopropylsilyl)acetylene | 6e | 90 | >95:5 |
Reaction conditions: 1,3-enyne (0.4 mmol), terminal alkyne (0.8 mmol), (COD)Pd(CH₂TMS)₂ (5 mol %), Senphos (5 mol %), B(C₆F₅)₃ (10 mol %), CuBr (10 mol %), TMPH (0.8 mmol), toluene (0.6 mL), 50 °C, 12 h. Yields are for isolated products.
Table 2: Scope of the trans-Hydroalkynylation with Respect to the Internal 1,3-Enyne
| Entry | 1,3-Enyne Substituent (R) | Product | Yield (%) | Selectivity (trans/cis) |
| 1 | Phenyl | 6f | 87 | >95:5 |
| 2 | 4-Methylphenyl | 6g | 89 | >95:5 |
| 3 | 4-Chlorophenyl | 6h | 80 | >95:5 |
| 4 | 2-Thienyl | 6i | 78 | >95:5 |
| 5 | Cyclohexyl | 6j | 85 | >95:5 |
Reaction conditions: 1,3-enyne (0.4 mmol), (triisopropylsilyl)acetylene (0.8 mmol), (COD)Pd(CH₂TMS)₂ (5 mol %), Senphos (5 mol %), B(C₆F₅)₃ (10 mol %), CuBr (10 mol %), TMPH (0.8 mmol), toluene (0.6 mL), 50 °C, 12 h. Yields are for isolated products.
Visualizations
Caption: Experimental workflow for the catalytic hydroalkynylation.
Caption: Proposed catalytic cycle for the hydroalkynylation reaction.
References
Application Notes and Protocols for Sonogashira Coupling with (Z)-3-Penten-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][4] A key feature of the Sonogashira coupling is its ability to proceed under mild reaction conditions, often at room temperature, making it compatible with a wide range of functional groups.[1]
This document provides detailed application notes and protocols for the Sonogashira coupling of (Z)-3-penten-1-yne with various aryl and vinyl halides. The 1,3-enyne moiety is a significant structural unit in many biologically active compounds, and the Sonogashira reaction provides a stereospecific method for its synthesis, retaining the configuration of the vinyl partner.[1][2]
Reaction Principle
The Sonogashira coupling of (Z)-3-penten-1-yne with an aryl or vinyl halide proceeds via a catalytic cycle involving both palladium and copper. The key steps include the oxidative addition of the halide to the palladium(0) complex, followed by a transmetalation step with a copper(I) acetylide intermediate, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Key Applications
The Sonogashira coupling of (Z)-3-penten-1-yne is a valuable tool for the synthesis of complex molecules in various fields:
-
Drug Development: Construction of intricate molecular scaffolds containing the enyne functional group, which is present in a number of anticancer and antibiotic agents.
-
Natural Product Synthesis: Stereoselective formation of conjugated enyne systems that are key intermediates in the total synthesis of various natural products.
-
Materials Science: Synthesis of novel organic materials with specific electronic and optical properties, such as molecular wires and organic light-emitting diodes (OLEDs).
Experimental Protocols
General Considerations
-
The Sonogashira coupling is sensitive to oxygen, and therefore, all reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvents and reagents are recommended for optimal results.
-
The choice of palladium catalyst, ligand, copper source, base, and solvent can significantly impact the reaction outcome and may require optimization for specific substrates.
Representative Protocol for the Sonogashira Coupling of (Z)-3-Penten-1-yne with an Aryl Iodide
This protocol describes a general procedure for the coupling of (Z)-3-penten-1-yne with a generic aryl iodide.
Materials:
-
(Z)-3-Penten-1-yne
-
Aryl iodide
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous and degassed solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (5 mL) and the base (e.g., triethylamine, 2.0 mmol, 2.0 equiv).
-
Alkyne Addition: Add (Z)-3-penten-1-yne (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired (Z)-enyne.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of (Z)-3-penten-1-yne with various aryl and vinyl halides. Please note that these are representative examples, and actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Halide Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 25 | 4-8 | 85-95 |
| 2 | 4-Bromotoluene | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 60 | 12-24 | 70-85 |
| 3 | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 25 | 6-10 | 80-90 |
| 4 | (E)-1-Iodo-2-phenylethene | Pd(PPh₃)₄ / CuI | TEA | THF | 25 | 3-6 | 90-98 |
| 5 | (Z)-1-Bromo-1-hexene | PdCl₂(dppf) / CuI | Cs₂CO₃ | Dioxane | 80 | 18-30 | 65-80 |
Visualizations
Sonogashira Catalytic Cycle
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Sonogashira coupling.
References
Application Notes and Protocols for (Z)-3-Penten-1-yne in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry encompasses a class of reactions that are rapid, efficient, and highly selective, enabling the modular assembly of complex molecules.[1][2] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone of bioconjugation, drug discovery, and materials science.[1][3] This reaction facilitates the formation of a stable 1,2,3-triazole linkage from a terminal alkyne and an azide.[1]
(Z)-3-Penten-1-yne is a terminal alkyne characterized by the presence of a cis-configured double bond adjacent to the alkyne functionality. While specific literature on the direct application of (Z)-3-Penten-1-yne in click chemistry is limited, its terminal alkyne group makes it a suitable substrate for CuAAC reactions. The conjugated enyne system may influence the reactivity of the alkyne and introduce further functionalities for post-reaction modifications. These application notes provide a comprehensive guide to the potential uses of (Z)-3-Penten-1-yne in click chemistry, complete with detailed protocols and considerations for experimental design.
Applications of (Z)-3-Penten-1-yne in Click Chemistry
The unique structure of (Z)-3-Penten-1-yne opens up possibilities for its use in various fields:
-
Drug Discovery and Development: The triazole ring formed via click chemistry is a common scaffold in medicinal chemistry due to its stability and ability to participate in hydrogen bonding. (Z)-3-Penten-1-yne can be used to synthesize novel drug candidates by linking it to azide-modified pharmacophores. The pentenyl group can be further functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties.
-
Bioconjugation: (Z)-3-Penten-1-yne can be incorporated into biomolecules such as peptides, proteins, and nucleic acids. Subsequent click reaction with an azide-tagged molecule (e.g., a fluorescent dye, a targeting ligand, or a drug molecule) allows for precise labeling and tracking of biological processes. The biocompatibility of click chemistry makes it suitable for applications in living systems.
-
Materials Science: The ability to form stable linkages makes click chemistry an excellent tool for polymer synthesis and modification. (Z)-3-Penten-1-yne can be used as a monomer or a cross-linking agent to create novel polymers with tailored properties. The double bond in its structure offers a site for secondary polymerization or functionalization.
Experimental Protocols
The following are generalized protocols for performing CuAAC reactions with a terminal alkyne like (Z)-3-Penten-1-yne. Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, catalyst concentration) is often necessary for specific substrates.
Protocol 1: General Procedure for CuAAC in Aqueous Solution
This protocol is suitable for the conjugation of (Z)-3-Penten-1-yne to an azide-containing molecule in a biological context.
Materials:
-
(Z)-3-Penten-1-yne
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed water
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of (Z)-3-Penten-1-yne in a suitable organic solvent (e.g., DMSO or DMF).
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in degassed water or a compatible buffer.
-
Prepare a 100 mM stock solution of CuSO₄ in degassed water.
-
Prepare a 1 M stock solution of sodium ascorbate in degassed water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of THPTA in degassed water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-functionalized molecule to the desired final concentration in PBS.
-
Add (Z)-3-Penten-1-yne from the stock solution to a final concentration of 1.5-2 equivalents relative to the azide.
-
Add the THPTA stock solution to a final concentration of 5 times the copper concentration.
-
Add the CuSO₄ stock solution to a final concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.
-
-
Reaction and Monitoring:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
-
Purification:
-
The product can be purified using methods appropriate for the specific molecule, such as size exclusion chromatography, affinity chromatography, or HPLC.
-
Protocol 2: CuAAC in Organic Solvents
This protocol is suitable for applications in materials science and small molecule synthesis.
Materials:
-
(Z)-3-Penten-1-yne
-
Azide-functionalized molecule
-
Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF, DMF, or dichloromethane)
Procedure:
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the azide-functionalized molecule and (Z)-3-Penten-1-yne (1.2 equivalents) in the chosen anhydrous solvent.
-
Add CuI or CuBr (0.1 equivalents).
-
Add DIPEA (2 equivalents).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Quantitative Data
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 1 | >95 | [1] |
| Propargyl alcohol | Azido-PEG | CuI/DIPEA | DMF | 12 | 90 | Fictional Example |
| 1-Octyne | 1-Azidohexane | CuBr | THF | 24 | 85 | Fictional Example |
Visualizations
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: General workflow for the CuAAC reaction.
Application in a Signaling Pathway: Labeling a Kinase
Caption: Labeling a kinase for cellular imaging.
Conclusion
(Z)-3-Penten-1-yne is a promising, yet underexplored, substrate for click chemistry applications. Its terminal alkyne allows for participation in robust and efficient CuAAC reactions, while the cis-double bond provides a potential site for further chemical modifications. The protocols and information provided herein offer a solid foundation for researchers to begin exploring the utility of this molecule in their respective fields. As with any new substrate, empirical optimization of reaction conditions will be key to achieving high yields and purity.
References
Troubleshooting & Optimization
Technical Support Center: Purification of (Z)-3-Penten-1-yne
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of (Z)-3-Penten-1-yne from its E-isomer. It is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating (Z)- and (E)-3-Penten-1-yne isomers?
A1: The primary methods for separating the geometric isomers of 3-Penten-1-yne are preparative gas chromatography (pGC), silver nitrate impregnated silica gel chromatography, and fractional distillation. The choice of method depends on the scale of the separation, the required purity, and the available equipment.
Q2: I do not have access to a preparative GC. Can I use preparative HPLC?
A2: While preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isomer separation, it is generally more suited for less volatile compounds.[1][2] Given the low boiling point of 3-Penten-1-yne, preventing sample loss due to evaporation during collection can be challenging. If HPLC is the only option, a reversed-phase C18 column might provide some separation, but significant optimization would be required, and it is not the recommended method.
Q3: Is fractional distillation a viable method for this separation?
Q4: How does silver nitrate chromatography work to separate the isomers?
A4: Silver nitrate can be impregnated onto a solid support, typically silica gel. The silver ions form weak polar complexes with the pi bonds of the alkene. The stability of these complexes differs between the (Z) and (E) isomers, with the cis-isomer generally forming a more stable complex. This differential interaction allows for their separation by column chromatography.
Q5: Can I reuse a silver nitrate impregnated silica gel column?
A5: It is generally not recommended to reuse silver nitrate impregnated silica gel columns. The silver nitrate can degrade, especially when exposed to light, and its separation efficiency may decrease with subsequent uses.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of isomers on a silver nitrate column. | 1. Inactive silver nitrate due to exposure to light or age.2. Incorrect mobile phase polarity.3. Column overloading. | 1. Prepare fresh silver nitrate impregnated silica gel. Protect the column from light by wrapping it in aluminum foil.[5]2. Use a non-polar mobile phase (e.g., hexane, pentane). Gradually increase polarity with a non-coordinating solvent like dichloromethane if necessary.3. Reduce the amount of sample loaded onto the column. |
| (Z)-isomer is difficult to elute from the silver nitrate column. | The (Z)-isomer forms a stronger complex with the silver ions. | A more polar eluent may be required to displace the (Z)-isomer. A gradient elution from a non-polar to a slightly more polar solvent can be effective. |
| Low recovery of product after preparative GC. | 1. Inefficient trapping of the volatile compound.2. Thermal degradation or isomerization in the injector or column. | 1. Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath).2. Use the lowest possible injector and oven temperatures that still allow for good chromatography. |
| Broad peaks in preparative GC. | 1. Column overloading.2. Non-optimal flow rate of the carrier gas. | 1. Reduce the injection volume.2. Optimize the flow rate of the carrier gas (e.g., helium, nitrogen) for the specific column. |
| Product contains silver contamination after silver nitrate chromatography. | Silver nitrate can be slightly soluble in some organic solvents. | If silver contamination is a concern, a small plug of untreated silica gel can be placed at the bottom of the column to capture any leached silver ions. |
| Isomerization of the (Z)-isomer to the (E)-isomer during purification. | Exposure to heat or light can cause isomerization. | Minimize exposure to high temperatures and UV light throughout the purification process. If using fractional distillation, consider performing it under reduced pressure to lower the boiling point. |
Experimental Protocols
Preparative Gas Chromatography (pGC)
Preparative Gas Chromatography is a highly effective method for separating volatile isomers like (Z)- and (E)-3-Penten-1-yne.[6][7][8][9]
Instrumentation:
-
Gas chromatograph equipped with a preparative-scale column.
-
A splitter to divert a small portion of the effluent to a detector (e.g., FID) and the majority to a collection trap.
-
Heated transfer line to the collection trap.
-
Cryogenic trapping system (e.g., U-tube immersed in liquid nitrogen).
Suggested Parameters (to be optimized):
-
Column: A non-polar or medium-polarity column (e.g., DB-5, DB-17) of preparative dimensions (e.g., >5 mm internal diameter).
-
Injector Temperature: 100-120 °C (should be high enough to vaporize the sample without causing degradation).
-
Oven Temperature Program: Start at a low temperature (e.g., 30-40 °C) and ramp up at a controlled rate (e.g., 5-10 °C/min) to a final temperature that allows for the elution of both isomers.
-
Carrier Gas: Helium or Nitrogen at an optimized flow rate.
-
Injection Volume: Dependent on the column dimensions, start with a small volume and increase as tolerated without significant loss of resolution.
-
Collection: Immerse the collection trap in liquid nitrogen. The collection of each isomer is timed based on its retention time observed on the detector.
Silver Nitrate Impregnated Silica Gel Chromatography
This method is a classical and effective way to separate cis and trans isomers of olefins.
Materials:
-
Silica gel (60 Å, 70-230 mesh).
-
Silver nitrate (AgNO₃).
-
Deionized water.
-
Toluene.
-
Chromatography column.
-
Non-polar solvents (e.g., hexane, pentane, dichloromethane).
Preparation of Silver Nitrate Impregnated Silica Gel (10% w/w):
-
In a round-bottom flask, suspend 90 g of silica gel in 100 mL of deionized water.[10]
-
Protect the flask from light by wrapping it in aluminum foil.
-
In a separate container, dissolve 10 g of silver nitrate in 10 mL of deionized water.
-
Add the silver nitrate solution to the silica gel slurry and mix thoroughly.
-
Remove the water under reduced pressure using a rotary evaporator (bath temperature ~65 °C).[10]
-
To remove residual water, add toluene (2 x 200 mL) and evaporate it on the rotary evaporator.[10]
-
Dry the silver nitrate impregnated silica gel under vacuum overnight at room temperature.[10]
Chromatography Procedure:
-
Dry pack the chromatography column with the prepared silver nitrate silica gel.
-
Pre-elute the column with the starting mobile phase (e.g., 100% hexane).
-
Dissolve the mixture of (Z)- and (E)-3-Penten-1-yne in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a non-polar mobile phase. The (E)-isomer, which interacts more weakly with the silver ions, will elute first.
-
The (Z)-isomer can then be eluted by gradually increasing the polarity of the mobile phase (e.g., by adding a small percentage of dichloromethane to the hexane).
-
Collect fractions and analyze them (e.g., by analytical GC) to determine the purity of the separated isomers.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Boiling Point (°C) |
| (Z)-3-Penten-1-yne | C₅H₆ | 66.10 | Data not available for the pure isomer. |
| (E)-3-Penten-1-yne | C₅H₆ | 66.10 | Data not available for the pure isomer. |
| 3-Penten-1-yne (mixture of isomers) | C₅H₆ | 66.10 | ~59 (for a structurally similar isomer)[11] |
Note: The lack of distinct boiling points for the individual isomers makes it difficult to predict the efficacy of fractional distillation.
Experimental Workflow Diagram
Caption: Workflow for the purification of (Z)-3-Penten-1-yne.
References
- 1. academic.oup.com [academic.oup.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Purification [chem.rochester.edu]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. silicycle.com [silicycle.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparative gas chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. pent-1-en-3-yne [stenutz.eu]
Optimizing reaction conditions for (Z)-3-Penten-1-yne synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of (Z)-3-Penten-1-yne. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data tables.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of (Z)-3-Penten-1-yne, primarily focusing on the common method of partial hydrogenation of a suitable alkyne precursor.
Q1: My reaction is producing a mixture of (Z)-3-Penten-1-yne, the corresponding (E)-isomer, and the fully saturated pentane. How can I improve the selectivity for the desired (Z)-isomer?
A1: Achieving high selectivity for the (Z)-isomer is a common challenge. Here are several factors to consider for optimization:
-
Catalyst Choice and Preparation: The use of a "poisoned" catalyst is crucial for stopping the hydrogenation at the alkene stage. Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) is the standard choice for achieving syn-addition of hydrogen, which leads to the (Z)-isomer.[1][2][3] Ensure your Lindlar's catalyst is of high quality and has not lost its selectivity.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by reducing the likelihood of over-reduction and isomerization.
-
Hydrogen Pressure: Use a low and carefully controlled hydrogen pressure. High pressures can lead to over-hydrogenation to the alkane.
-
Solvent: The choice of solvent can influence catalyst activity and selectivity. Non-polar solvents are often used.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to stop the reaction once the starting alkyne has been consumed, before significant over-reduction or isomerization occurs.
Q2: The reaction is very slow or does not go to completion. What are the possible causes and solutions?
A2: Sluggish or incomplete reactions can be frustrating. Consider the following troubleshooting steps:
-
Catalyst Activity: The Lindlar's catalyst may be deactivated. Ensure it is fresh or properly stored. You might need to increase the catalyst loading, but be cautious as this can sometimes lead to decreased selectivity.
-
Hydrogen Delivery: Check for leaks in your hydrogenation apparatus. Ensure a consistent and appropriate flow or pressure of hydrogen gas is being delivered to the reaction mixture.
-
Purity of Reagents: Impurities in the starting alkyne or solvent can poison the catalyst. Ensure all reagents are of high purity.
-
Agitation: In heterogeneous catalysis, efficient stirring is essential to ensure good contact between the catalyst, substrate, and hydrogen. Increase the stirring rate if possible.
Q3: I am observing the formation of a significant amount of homocoupled alkyne byproduct (Glaser coupling). How can I minimize this?
A3: Homocoupling of terminal alkynes can be a significant side reaction, especially under certain conditions. While more common in copper-catalyzed reactions like the Sonogashira coupling, it can sometimes occur.[4] To minimize this:
-
Oxygen-Free Environment: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative coupling.
-
Purity of Base (if applicable): If a base is used in your specific protocol, ensure it is free of copper or other oxidizing metal impurities.
Q4: How can I effectively purify the (Z)-3-Penten-1-yne from the reaction mixture?
A4: Purification can be challenging due to the volatility of the product and the potential presence of closely boiling isomers.
-
Filtration: After the reaction, the solid catalyst must be carefully removed by filtration. A pad of Celite® or a similar filter aid can be used to ensure all fine catalyst particles are removed.
-
Distillation: Fractional distillation is a common method for purifying volatile liquids.[5] Due to the close boiling points of the (Z) and (E) isomers, a distillation column with a high number of theoretical plates may be necessary for efficient separation.
-
Column Chromatography: For smaller scale purifications or to remove non-volatile impurities, column chromatography on silica gel can be effective.[5][6] A non-polar eluent system is typically used.
Data Presentation
Table 1: Comparison of Reaction Parameters for Alkyne Reduction
| Parameter | Partial Hydrogenation (Lindlar's Catalyst) | Dissolving Metal Reduction (Na/NH₃) | Full Hydrogenation (e.g., Pd/C) |
| Product Stereochemistry | cis-(Z)-Alkene | trans-(E)-Alkene | Alkane |
| Typical Catalyst | Pd/CaCO₃/Pb(OAc)₂/Quinoline | - | Pd/C, PtO₂, Raney Ni |
| Reagents | H₂ gas | Na or Li metal, liquid NH₃ | H₂ gas (excess) |
| Key Advantage | High stereoselectivity for (Z)-isomers | High stereoselectivity for (E)-isomers | Complete saturation of the triple bond |
| Common Issue | Over-reduction to alkane | Handling of reactive metals and cryogenic temperatures | Lack of selectivity for alkene |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of (Z)-3-Penten-1-yne via Partial Hydrogenation
This protocol describes a general procedure for the partial hydrogenation of a suitable alkyne precursor (e.g., 1-pentyne or another precursor that can be converted to the desired carbon skeleton) to yield (Z)-3-Penten-1-yne.
Materials:
-
Alkyne precursor
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (as an additional catalyst poison to enhance selectivity)
-
Solvent (e.g., Hexane, Ethyl Acetate)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stir bar and a gas inlet, dissolve the alkyne precursor in the chosen solvent under an inert atmosphere.
-
Catalyst Addition: Carefully add Lindlar's catalyst and a small amount of quinoline to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen (typically via a balloon or a controlled pressure regulator).
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the progress of the reaction by GC or TLC, analyzing for the disappearance of the starting alkyne.
-
Workup: Once the starting material is consumed, stop the hydrogen flow and purge the flask with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of fresh solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography to obtain pure (Z)-3-Penten-1-yne.
Mandatory Visualizations
References
- 1. Chemo-, Regio-, and Stereoselective cis-Hydroboration of 1,3-Enynes: Copper-Catalyzed Access to (Z,Z)- and (Z,E)-2-Boryl-1,3-dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. reddit.com [reddit.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Synthesis of (Z)-3-Penten-1-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (Z)-3-Penten-1-yne synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce (Z)-3-Penten-1-yne?
A1: The most common stereoselective methods for the synthesis of (Z)-3-Penten-1-yne are:
-
Partial hydrogenation of 1,3-pentadiyne: This method utilizes a poisoned catalyst, such as Lindlar's catalyst, to selectively reduce the internal triple bond to a Z-alkene.
-
Wittig reaction: The reaction of acetaldehyde with propargylidenetriphenylphosphorane (an unstabilized ylide) can yield (Z)-3-Penten-1-yne. The use of unstabilized ylides generally favors the formation of the Z-isomer.[1]
-
Sonogashira coupling: This cross-coupling reaction can be employed by reacting a vinyl halide with propyne in the presence of a palladium catalyst. To ensure stereoselectivity, a (Z)-vinyl halide should be used as the starting material.
Q2: How can I minimize the formation of the (E)-isomer during the synthesis of (Z)-3-Penten-1-yne?
A2: The formation of the undesired (E)-isomer is a common challenge. To minimize its formation:
-
In the Wittig reaction: Use of non-stabilized ylides and carefully controlling the reaction conditions, such as temperature and solvent, can enhance Z-selectivity. The use of lithium-based reagents can sometimes lead to an increase in the E-isomer.[1]
-
In partial hydrogenation: Ensure the catalyst is properly prepared and not overly active, as this can lead to isomerization.
-
In Sonogashira coupling: The stereochemical purity of the starting (Z)-vinyl halide is crucial, as the reaction is stereoretentive.
Q3: What are the primary side products I should be aware of?
A3: Depending on the synthetic route, common side products include:
-
Partial Hydrogenation: Over-reduction to pentene or pentane, and formation of the (E)-isomer.
-
Wittig Reaction: The (E)-isomer of 3-penten-1-yne and triphenylphosphine oxide.
-
Sonogashira Coupling: Homocoupling of the terminal alkyne (Glaser coupling) to form 2,4-hexadiyne, especially when using copper co-catalysts.[2][3] Using copper-free conditions can mitigate this.[2][3][4][5]
Q4: How can I purify volatile (Z)-3-Penten-1-yne?
A4: Due to its low boiling point, purification of (Z)-3-Penten-1-yne can be challenging. Fractional distillation is the most common method for separating it from higher-boiling impurities and the (E)-isomer, as their boiling points are very close.[6] For highly volatile compounds, distillation at reduced pressure (vacuum distillation) can be employed to lower the boiling point and prevent decomposition.[7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of (Z)-3-Penten-1-yne.
Method 1: Partial Hydrogenation of 1,3-Pentadiyne
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | Inactive catalyst. | Ensure the Lindlar's catalyst is fresh or properly activated. Prepare a fresh batch of the catalyst if necessary. |
| Insufficient hydrogen pressure. | Increase the hydrogen pressure to the recommended level for the reaction. | |
| Over-reduction to pentene or pentane | Catalyst is too active. | "Poison" the catalyst further with quinoline or another suitable deactivator to reduce its activity.[9][10][11] |
| Reaction time is too long. | Monitor the reaction progress closely using Gas Chromatography (GC) and stop the reaction once the starting material is consumed. | |
| Formation of significant amounts of (E)-isomer | Isomerization on the catalyst surface. | This can be a characteristic of the catalyst. Consider screening different batches of Lindlar's catalyst or preparing it in-house to control its properties. |
Method 2: Wittig Reaction
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete formation of the ylide. | Ensure the base used is strong enough to deprotonate the phosphonium salt. Use freshly prepared and titrated organolithium bases. |
| Steric hindrance. | While less of an issue with acetaldehyde, ensure the reaction is not being hindered by bulky solvents or additives. | |
| High proportion of (E)-isomer | Use of a stabilized ylide. | Ensure the ylide is unstabilized (e.g., derived from an alkyl halide). |
| Reaction conditions favoring E-isomer formation. | Perform the reaction at low temperatures. Avoid the use of lithium salts if possible, as they can sometimes decrease Z-selectivity. | |
| Difficulty in removing triphenylphosphine oxide | High polarity and solubility of the byproduct. | Triphenylphosphine oxide can be challenging to remove. Chromatography on silica gel is a common method. Precipitation of the oxide from a non-polar solvent can also be attempted. |
Method 3: Sonogashira Coupling
| Problem | Potential Cause | Recommended Solution |
| Low yield of the coupled product | Inactive palladium catalyst. | Use a fresh, active palladium catalyst. Pre-activation of the catalyst may be necessary. |
| Poor quality of vinyl halide. | Ensure the vinyl halide is pure and free of inhibitors. | |
| Formation of alkyne homocoupling product (Glaser coupling) | Presence of copper(I) co-catalyst. | Switch to a copper-free Sonogashira protocol.[2][3][4][5] |
| Presence of oxygen. | Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative coupling. | |
| Low stereoselectivity | Impure starting vinyl halide. | Ensure the stereochemical purity of the (Z)-vinyl halide starting material. |
Experimental Protocols
Key Experiment: Partial Hydrogenation of 1,3-Pentadiyne using Lindlar's Catalyst
This protocol provides a general methodology for the selective hydrogenation of an alkyne to a Z-alkene.
Materials:
-
1,3-Pentadiyne
-
Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead)[9]
-
Quinoline (as a catalyst poison)
-
Solvent (e.g., Hexane, Ethanol)
-
Hydrogen gas
Procedure:
-
In a suitable hydrogenation vessel, dissolve 1,3-pentadiyne in the chosen solvent.
-
Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).
-
Add a small amount of quinoline to further deactivate the catalyst and improve selectivity.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by GC analysis to observe the disappearance of the starting material and the formation of the product.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
Carefully remove the solvent by distillation to isolate the crude product.
-
Purify the (Z)-3-Penten-1-yne by fractional distillation.
Quantitative Data Summary (Illustrative)
The following table presents illustrative data for the partial hydrogenation of a generic alkyne to a Z-alkene, highlighting the effect of catalyst poisoning on selectivity.
| Catalyst | Poison | Conversion (%) | Selectivity to Z-alkene (%) | Selectivity to Alkane (%) |
| 5% Pd/CaCO₃ | None | 100 | 50 | 50 |
| 5% Pd/CaCO₃ | Lead Acetate (Lindlar's) | 99 | 95 | 4 |
| 5% Pd/CaCO₃ | Lead Acetate + Quinoline | 98 | >98 | <1 |
Visualizations
Logical Workflow for Troubleshooting Low Yield in (Z)-3-Penten-1-yne Synthesis
Caption: Troubleshooting workflow for low yield.
Signaling Pathway for a Generic Sonogashira Coupling Reaction
Caption: Catalytic cycle of Sonogashira coupling.
References
- 1. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. Purification [chem.rochester.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. A density functional theory study of the ‘mythic’ Lindlar hydrogenation catalyst - ICIQ [iciq.org]
Technical Support Center: Synthesis of (Z)-3-Penten-1-yne
Welcome to the technical support center for the synthesis of (Z)-3-Penten-1-yne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this valuable enyne.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing (Z)-3-Penten-1-yne?
A1: The most prevalent and stereoselective methods for the synthesis of (Z)-3-Penten-1-yne include:
-
Wittig Reaction: This method involves the reaction of an appropriate phosphonium ylide with an aldehyde. For the synthesis of (Z)-3-Penten-1-yne, a non-stabilized ylide is typically used to ensure high Z-selectivity.[1]
-
Partial Hydrogenation of a Diyne Precursor: The selective hydrogenation of a suitable diyne over a poisoned catalyst, such as Lindlar's catalyst, can yield the desired (Z)-enyne. This method is known for its high stereospecificity, producing cis-alkenes.[2][3]
-
Sonogashira Coupling: This cross-coupling reaction can be employed by reacting a (Z)-vinyl halide with a terminal alkyne in the presence of a palladium and copper co-catalyst.[4][5]
Q2: I am observing a low Z:E ratio in my Wittig reaction. What are the possible causes and solutions?
A2: A low Z:E ratio in the Wittig synthesis of (Z)-3-Penten-1-yne is a common issue. Here are the likely causes and troubleshooting steps:
-
Ylide Stabilization: The use of a stabilized or semi-stabilized ylide will favor the formation of the (E)-isomer. Ensure you are using a non-stabilized ylide, such as one generated from ethyltriphenylphosphonium bromide.[1]
-
Reaction Conditions:
-
Solvent: Aprotic, non-polar solvents generally favor the formation of the Z-isomer.
-
Temperature: Running the reaction at lower temperatures can enhance Z-selectivity.
-
Base: The choice of base for deprotonating the phosphonium salt can influence the stereochemical outcome. Lithium-free bases are often preferred to avoid betaine stabilization which can lead to isomerization.[1]
-
-
Presence of Lithium Salts: Lithium salts can catalyze the equilibration of intermediates, leading to a higher proportion of the thermodynamically more stable (E)-isomer. If using a lithium base, consider using salt-free conditions or switching to a sodium- or potassium-based reagent.
Q3: My Sonogashira coupling is resulting in significant homocoupling of the alkyne. How can I minimize this side reaction?
A3: Homocoupling of the terminal alkyne (Glaser coupling) is a frequent side reaction in Sonogashira couplings. To minimize this:
-
Copper-Free Conditions: The presence of the copper co-catalyst is often linked to increased homocoupling. Consider employing a copper-free Sonogashira protocol.
-
Amine Base: The choice and purity of the amine base are crucial. Ensure the amine is free of oxidizing impurities.
-
Oxygen-Free Environment: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) as oxygen can promote homocoupling.
-
Slow Addition: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, thus reducing the rate of homocoupling.
Q4: During the partial hydrogenation with Lindlar's catalyst, I am observing over-reduction to the corresponding alkane. What can I do to prevent this?
A4: Over-reduction is a common challenge in partial hydrogenations. Here are some strategies to improve selectivity:
-
Catalyst Activity: Ensure the Lindlar's catalyst is properly "poisoned." The lead acetate and quinoline in the catalyst formulation are crucial for deactivating the palladium surface to prevent further reduction of the alkene.[2]
-
Hydrogen Pressure: Use a low and controlled pressure of hydrogen gas.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to stop the reaction once the starting material is consumed and before significant over-reduction occurs.
-
Temperature: Perform the reaction at low temperatures to decrease the rate of the hydrogenation reaction, allowing for better control.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of (Z)-3-Penten-1-yne | Incomplete reaction; Suboptimal reaction conditions; Decomposition of product. | Optimize reaction time and temperature. Ensure high purity of starting materials and reagents. For volatile products, ensure efficient condensation and collection. |
| Formation of (E)-3-Penten-1-yne isomer | In Wittig, use of stabilized ylide or presence of lithium salts. In Sonogashira, isomerization of the vinyl halide starting material. | Use a non-stabilized ylide and salt-free conditions for the Wittig reaction. Ensure the stereochemical purity of the vinyl halide for the Sonogashira coupling. |
| Presence of triphenylphosphine oxide in the final product (Wittig) | Incomplete removal during workup. | Triphenylphosphine oxide can be challenging to remove. Purification by column chromatography on silica gel is often effective. Alternatively, precipitation of the oxide from a non-polar solvent can be attempted. |
| Formation of di-yne byproduct (Sonogashira) | Homocoupling of the terminal alkyne. | Use copper-free conditions, an inert atmosphere, and slow addition of the alkyne. |
| Formation of pentane or pentene byproducts (Partial Hydrogenation) | Over-reduction of the alkyne or the desired enyne. | Use a properly poisoned Lindlar's catalyst, low hydrogen pressure, and carefully monitor the reaction. |
| Difficulty in isolating the pure product | (Z)-3-Penten-1-yne is volatile. | Use low-temperature distillation or preparative gas chromatography for purification. Handle the product at low temperatures to minimize evaporation losses. |
Experimental Protocols
Synthesis of (Z)-3-Penten-1-yne via Wittig Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
Ethyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium or sodium amide)
-
Acrolein
-
Anhydrous aprotic solvent (e.g., THF or diethyl ether)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide in the anhydrous solvent.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add one equivalent of the strong base to the suspension to form the ylide (a color change, typically to orange or red, will be observed).
-
Stir the mixture at 0°C for 30-60 minutes.
-
Cool the reaction mixture to -78°C (dry ice/acetone bath).
-
Slowly add one equivalent of freshly distilled acrolein to the ylide solution.
-
Allow the reaction to stir at -78°C for several hours and then slowly warm to room temperature overnight.
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Quench the reaction by the slow addition of water.
-
Extract the product with a low-boiling point organic solvent (e.g., pentane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Carefully remove the solvent by distillation at atmospheric pressure. The product is volatile.
-
Purify the crude product by fractional distillation or preparative gas chromatography.
Visualizing Reaction Pathways
To aid in understanding the synthetic strategies and potential side reactions, the following diagrams illustrate the key transformations.
Caption: Wittig reaction pathway for (Z)-3-Penten-1-yne synthesis.
Caption: Partial hydrogenation pathway to (Z)-3-Penten-1-yne.
Caption: Sonogashira coupling route to (Z)-3-Penten-1-yne.
References
Preventing isomerization of (Z)-3-Penten-1-yne during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of (Z)-3-penten-1-yne to its (E)-isomer during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isomerization of (Z)-3-penten-1-yne?
A1: Isomerization of (Z)-3-penten-1-yne to the more thermodynamically stable (E)-isomer can be initiated by several factors, including exposure to heat, light (photochemical isomerization), acids, bases, and certain transition metal catalysts. Radical pathways can also contribute to isomerization.
Q2: How can I minimize thermal isomerization?
A2: To minimize thermally induced isomerization, it is crucial to conduct reactions at the lowest effective temperature. Purification processes, such as distillation, should be performed under reduced pressure to lower the boiling point. When possible, utilize short reaction times to limit the exposure of the compound to elevated temperatures.
Q3: Are there specific catalysts I should avoid?
A3: Yes, transition metals like palladium, nickel, gold, and copper have been implicated in the isomerization of alkenes and enynes.[1][2] If your reaction requires a metal catalyst, it is essential to screen for catalysts and ligands that are less prone to causing isomerization. For instance, in cross-coupling reactions, tailored ligands can suppress secondary E/Z isomerization.[1]
Q4: Can my purification method cause isomerization?
A4: Absolutely. Standard silica gel chromatography can sometimes induce isomerization due to the acidic nature of the silica surface. To mitigate this, you can use deactivated silica gel (e.g., treated with a base like triethylamine) or opt for alternative purification methods such as chromatography on silver nitrate-impregnated silica gel, which separates isomers based on their differential coordination with silver ions.
Q5: How do I prevent photochemical isomerization?
A5: (Z)-3-Penten-1-yne can be sensitive to light, particularly UV radiation. It is recommended to protect your reactions from light by using amber glassware or by wrapping the reaction vessel in aluminum foil. When storing the compound, use an amber vial and keep it in a dark place.
Q6: Can acidic or basic conditions in my reaction lead to isomerization?
A6: Yes, both acidic and basic conditions can catalyze the isomerization of (Z)-3-penten-1-yne. It is advisable to maintain neutral reaction conditions whenever possible. If your reaction requires an acid or base, consider using the mildest possible reagent and the lowest effective concentration. A thorough work-up to neutralize the reaction mixture promptly is also critical.
Troubleshooting Guides
Issue 1: Significant formation of (E)-isomer detected after a reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Run the reaction at a lower temperature. If the reaction is slow, screen for a more active catalyst that operates at milder conditions. | The (E)-isomer is generally more thermodynamically stable, and higher temperatures provide the activation energy needed to overcome the rotational barrier of the double bond.[3][4][5][6][7] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed. | Extended exposure to reaction conditions, even at moderate temperatures, can lead to gradual isomerization. |
| Inappropriate Catalyst/Ligand | If using a transition metal catalyst, screen different ligands. For example, in palladium-catalyzed cross-couplings, bulky or specialized ligands can prevent isomerization.[1][8] | The coordination environment of the metal catalyst plays a crucial role in the mechanism of isomerization. |
| Acidic or Basic Impurities | Ensure all reagents and solvents are pure and free from acidic or basic residues. Consider passing solvents through a plug of neutral alumina. | Trace amounts of acid or base can be sufficient to catalyze the isomerization process. |
| Radical Mechanism | Add a radical inhibitor, such as BHT (butylated hydroxytoluene) or hydroquinone, to the reaction mixture. | Radical species can initiate a chain reaction that leads to isomerization.[9] This is particularly relevant in reactions initiated by light or peroxides. |
Issue 2: Isomerization observed during work-up or purification.
| Potential Cause | Troubleshooting Step | Rationale |
| Acidic Silica Gel in Chromatography | Use deactivated silica gel (pre-treated with triethylamine) or an alternative stationary phase like neutral alumina. | The acidic protons on the surface of silica gel can catalyze the isomerization of sensitive alkenes. |
| Prolonged Contact with Aqueous Acid/Base | Minimize the duration of acidic or basic washes during the work-up. Neutralize the organic layer immediately after washing. | Even weak acids or bases can cause isomerization if contact time is extended. |
| High Temperatures During Solvent Evaporation | Remove solvent under reduced pressure at low temperatures using a rotary evaporator with a cooled water bath. | Concentrating the product at elevated temperatures can provide the energy for isomerization. |
Quantitative Data on Isomerization
The following table provides illustrative data on the percentage of (E)-isomer formation from an initial pure sample of (Z)-3-penten-1-yne under various conditions. Note: This data is representative and may vary based on specific reaction parameters.
| Condition | Temperature (°C) | Time (h) | Catalyst/Additive | % (E)-Isomer Formed (Illustrative) |
| Thermal (Toluene) | 80 | 24 | None | 5-10% |
| Thermal (Toluene) | 110 | 24 | None | 25-35% |
| Acidic (THF) | 25 | 2 | p-TsOH (10 mol%) | >90% |
| Basic (THF) | 25 | 6 | t-BuOK (10 mol%) | 40-50% |
| Catalytic (DCM) | 25 | 4 | PdCl₂(PPh₃)₂ (5 mol%) | 15-25% |
| Photochemical (Hexane) | 25 | 8 | Ambient Light | 10-20% |
Experimental Protocols
Protocol 1: General Procedure for a Cross-Coupling Reaction Minimizing Isomerization
This protocol provides a general methodology for a Sonogashira coupling, a common reaction for enynes, with modifications to preserve the stereochemistry of (Z)-3-penten-1-yne.
-
Degassing: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), CuI (0.05 equiv.), and a palladium catalyst known for preserving stereochemistry, such as Pd(PPh₃)₄ (0.025 equiv.). Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Addition of Reagents: Add a degassed solvent (e.g., THF or toluene) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0 equiv.).
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Substrate Addition: Add (Z)-3-penten-1-yne (1.2 equiv.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir while monitoring its progress by TLC or GC. Avoid heating unless necessary.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the product with a non-polar solvent (e.g., diethyl ether or hexanes). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
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Purification: Concentrate the solvent in vacuo at a low temperature. Purify the crude product by chromatography on silica gel that has been deactivated with 1% triethylamine in the eluent.
Protocol 2: Determination of Z/E Isomer Ratio by ¹H NMR Spectroscopy
The ratio of (Z)- to (E)-3-penten-1-yne can be accurately determined by ¹H NMR spectroscopy.[10][11]
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Sample Preparation: Prepare a solution of the sample in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum with a high number of scans to ensure a good signal-to-noise ratio.
-
Spectral Analysis:
-
The vinyl protons of the (Z)- and (E)-isomers will have distinct chemical shifts and coupling constants.
-
For (Z)-3-penten-1-yne, the coupling constant (J-value) between the vinyl protons is typically smaller (around 10-12 Hz) compared to the (E)-isomer (around 15-18 Hz).
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Identify a set of well-resolved signals corresponding to a specific proton in each isomer.
-
-
Integration and Calculation:
-
Integrate the selected signals for both the (Z)- and (E)-isomers.
-
The ratio of the integrals directly corresponds to the molar ratio of the isomers.
-
% Z-isomer = [Integral(Z) / (Integral(Z) + Integral(E))] * 100
-
Visualizations
Caption: Factors leading to the isomerization of (Z)- to (E)-3-penten-1-yne.
Caption: A logical workflow for troubleshooting isomerization issues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of 1,4-enynes via nickel-catalyzed cross-coupling of allylic alcohols with alkynylzinc reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. fiveable.me [fiveable.me]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stability of Alkenes (Video Lecture) - Chad's Prep® [chadsprep.com]
- 7. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]
- 8. E–Z isomerization in Suzuki cross-couplings of haloenones: ligand effects and evidence for a separate catalytic cycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling and storage of volatile (Z)-3-Penten-1-yne
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of the volatile compound (Z)-3-Penten-1-yne.
Frequently Asked Questions (FAQs)
Q1: What is (Z)-3-Penten-1-yne and what are its primary hazards?
A1: (Z)-3-Penten-1-yne is a volatile enyne, a type of hydrocarbon containing both a double and a triple bond[1][2]. Its key physical and chemical properties are summarized below. The primary hazards associated with this compound are its high flammability and its potential to cause skin, eye, and respiratory irritation[3][4].
Q2: What are the recommended storage conditions for (Z)-3-Penten-1-yne?
A2: Due to its volatile and flammable nature, (Z)-3-Penten-1-yne should be stored in a tightly closed container in a cool, dry, and well-ventilated area[3]. It is crucial to keep it away from heat, sparks, open flames, and other sources of ignition. The storage area should be designed for flammable liquids.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When working with (Z)-3-Penten-1-yne, appropriate personal protective equipment is essential. This includes flame-retardant lab coats, chemical-resistant gloves, and tightly sealed safety goggles. If there is a risk of inhalation, a respirator with a suitable cartridge should be used in a well-ventilated area, preferably within a chemical fume hood[3][4].
Q4: What should I do in case of a spill?
A4: In the event of a small spill, ensure the area is well-ventilated and eliminate all ignition sources. Absorb the spill with an inert, non-combustible material such as sand or vermiculite, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Q5: Are there any known incompatibilities for (Z)-3-Penten-1-yne?
A5: While specific incompatibility data for the (Z)-isomer is limited, as a general principle for volatile and unsaturated hydrocarbons, it should be kept away from strong oxidizing agents, acids, and bases to prevent vigorous or explosive reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no reactivity in a reaction (e.g., enyne metathesis) | 1. Decomposition of the compound: (Z)-3-Penten-1-yne may be unstable over time or when exposed to air or light. 2. Catalyst incompatibility or deactivation: The catalyst used may not be suitable or may have been deactivated by impurities. 3. Incorrect reaction conditions: Temperature, pressure, or solvent may not be optimal. | 1. Use freshly acquired or purified (Z)-3-Penten-1-yne. Consider storing it under an inert atmosphere (e.g., argon or nitrogen). 2. Ensure the catalyst is active and compatible with the substrate. Use fresh, high-purity catalyst. 3. Review the literature for established protocols for similar enynes and optimize reaction conditions accordingly. |
| Formation of unexpected byproducts | 1. Isomerization: The (Z)-isomer may isomerize to the (E)-isomer under the reaction conditions. 2. Polymerization: The compound may polymerize, especially in the presence of certain catalysts or initiators. 3. Side reactions: The enyne functionality can participate in various side reactions. | 1. Analyze the product mixture for the presence of the (E)-isomer. Reaction conditions may need to be adjusted to minimize isomerization. 2. Use appropriate inhibitors if polymerization is a known issue for the reaction type. 3. Carefully purify the product mixture and use analytical techniques (e.g., NMR, GC-MS) to identify byproducts and adjust the reaction strategy. |
| Difficulty in handling and transferring the compound due to its volatility | High vapor pressure: The compound readily evaporates at room temperature, leading to loss of material and potential exposure. | 1. Keep the compound cooled (e.g., in an ice bath) during handling and transfer. 2. Use gastight syringes for transferring precise volumes. 3. Minimize the time the container is open and work in a well-ventilated fume hood. |
Quantitative Data
Physical and Chemical Properties of (Z)-3-Penten-1-yne
| Property | Value | Reference |
| CAS Number | 1574-40-9 | [1][5] |
| Molecular Formula | C₅H₆ | [1][5] |
| Molecular Weight | 66.10 g/mol | [1] |
Safety Information for 3-Penten-1-yne (Isomer not specified)
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement (Examples) | Reference |
| Flammable liquids, Category 2 | 🔥 | H225: Highly flammable liquid and vapour. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [3] |
| Skin corrosion/irritation, Category 2 | ❗ | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [3] |
| Serious eye damage/eye irritation, Category 2A | ❗ | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
| Specific target organ toxicity — single exposure, Category 3, Respiratory tract irritation | ❗ | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | [3] |
Experimental Protocols
General Protocol for Handling and Dispensing (Z)-3-Penten-1-yne
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is free of ignition sources.
-
Prepare an ice bath to keep the vial of (Z)-3-Penten-1-yne cool.
-
Have all necessary glassware, syringes, and reagents ready.
-
-
Inert Atmosphere (if required):
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For sensitive reactions, purge the reaction vessel with an inert gas (argon or nitrogen).
-
-
Dispensing:
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Place the vial of (Z)-3-Penten-1-yne in the ice bath.
-
Using a clean, dry needle and a gastight syringe, pierce the septum of the vial.
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Slowly draw the desired volume of the liquid into the syringe.
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To prevent dripping, draw a small amount of inert gas into the syringe after the liquid.
-
-
Transfer:
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Dispense the (Z)-3-Penten-1-yne from the syringe into the reaction vessel.
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If necessary, rinse the syringe with the reaction solvent to ensure complete transfer.
-
-
Cleanup:
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Quench any residual reagent in the syringe with a suitable solvent (e.g., isopropanol) before cleaning.
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Properly dispose of all contaminated materials according to institutional guidelines.
-
Visualizations
Caption: Workflow for the safe handling and transfer of (Z)-3-Penten-1-yne.
Caption: Logical diagram for troubleshooting poor reaction outcomes.
References
Technical Support Center: Catalyst Deactivation in Reactions of (Z)-3-Penten-1-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the selective hydrogenation of (Z)-3-Penten-1-yne.
Frequently Asked Questions (FAQs)
Q1: What is the most common catalyst used for the selective hydrogenation of (Z)-3-Penten-1-yne to (Z,Z)-1,3-pentadiene?
The most commonly employed catalyst for the selective hydrogenation of alkynes to cis-alkenes is the Lindlar catalyst.[1][2][3] This heterogeneous catalyst consists of palladium deposited on calcium carbonate (CaCO₃) and is "poisoned" with lead acetate and quinoline.[1][2][4] The poisoning deactivates the most active palladium sites, which prevents the over-hydrogenation of the resulting alkene to an alkane.[1][4]
Q2: What are the primary causes of catalyst deactivation in the hydrogenation of (Z)-3-Penten-1-yne?
Catalyst deactivation in this reaction can be attributed to several factors, broadly categorized as chemical, thermal, and mechanical degradation. The most common mechanisms include:
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Poisoning: Strong chemisorption of impurities from the reactant stream onto the active catalyst sites.[5]
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Coking/Fouling: Deposition of carbonaceous materials (coke) or oligomers on the catalyst surface, blocking active sites and pores.[6]
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Leaching: Dissolution of the active metal (palladium) or the poison (lead) into the reaction medium.[7]
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Sintering: Agglomeration of metal particles at high temperatures, leading to a loss of active surface area.
Q3: How can I recognize that my catalyst is deactivating?
Signs of catalyst deactivation during the hydrogenation of (Z)-3-Penten-1-yne include:
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Decreased activity: A noticeable slowdown in the reaction rate, requiring longer reaction times or harsher conditions (e.g., higher temperature or pressure) to achieve the same conversion.
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Loss of selectivity: An increase in the formation of undesired byproducts, such as the over-hydrogenated pentane or isomerization to other pentadiene isomers.
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Change in catalyst appearance: The catalyst may change color, for instance, from gray to black, which can indicate coke formation.
Q4: Can a deactivated Lindlar catalyst be regenerated?
Regeneration of a deactivated Lindlar catalyst can be challenging, and its success depends on the primary cause of deactivation.
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For deactivation due to coke formation , a carefully controlled oxidation (e.g., with air) at elevated temperatures can sometimes burn off the carbon deposits. However, this process risks sintering the palladium particles.
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If deactivation is due to poisoning , the possibility of regeneration depends on whether the poisoning is reversible or irreversible. For some temporary poisons, a specific treatment like a hot hydrogen stripping might be effective.[8]
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Deactivation by sintering or significant leaching is generally considered irreversible.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no conversion of (Z)-3-Penten-1-yne | Catalyst poisoning | - Ensure the purity of the reactant, solvent, and hydrogen gas. Common poisons for palladium catalysts include sulfur compounds, carbon monoxide, and halides.[5] - Purify the starting materials if contamination is suspected. |
| Insufficient catalyst activity | - Increase the catalyst loading. - Ensure the catalyst has been properly handled and stored to avoid premature deactivation. | |
| Over-hydrogenation to pentane | Loss of catalyst selectivity | - This can be an early sign of deactivation. The poisons on the Lindlar catalyst that ensure selectivity may be leaching or losing their effectiveness. - Consider preparing a fresh batch of Lindlar's catalyst or purchasing a new one. |
| Reaction conditions are too harsh | - Reduce the hydrogen pressure. - Lower the reaction temperature. | |
| Formation of undesired pentadiene isomers | Isomerization on the catalyst surface | - This can occur if the reaction is left for too long after the alkyne has been consumed. - Monitor the reaction progress closely using techniques like GC or NMR and stop the reaction once the starting material is consumed. |
| Reaction stops before completion | Catalyst deactivation by coking or oligomerization | - (Z)-3-Penten-1-yne and the resulting diene can act as precursors for oligomerization and coke formation.[6] - Try running the reaction at a lower concentration of the starting material. - Improve stirring to enhance mass transfer and reduce localized high concentrations of reactants on the catalyst surface. |
| Difficulty in filtering the catalyst after reaction | Catalyst attrition or support degradation | - Mechanical stress from vigorous stirring can cause the catalyst support (calcium carbonate) to break down into finer particles. - Use a more robust stirring method or a different catalyst support if possible. |
Quantitative Data on Catalyst Performance
| Parameter | Typical Value Range | Notes |
| Selectivity to cis-alkene | > 95% | For a fresh, properly prepared Lindlar catalyst.[3] |
| Turnover Frequency (TOF) | 10 - 100 s⁻¹ | Highly dependent on reaction conditions (temperature, pressure, solvent) and the specific alkyne. |
| Catalyst Loading | 1 - 5 mol% of Pd | Relative to the alkyne substrate. |
| Catalyst Lifetime | Varies significantly | Can range from a few cycles to many, depending on the purity of the reagents and the reaction conditions. |
Experimental Protocols
Preparation of Lindlar Catalyst
A standard laboratory preparation of Lindlar's catalyst involves the following steps:[1][4]
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Support Preparation: A slurry of calcium carbonate (CaCO₃) is made in deionized water.
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Palladium Deposition: An aqueous solution of palladium chloride (PdCl₂) is added to the slurry.
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Reduction: The palladium is reduced to its metallic form (Pd⁰) using a reducing agent, typically hydrogen gas or hydrazine.
-
Poisoning: A solution of lead acetate (Pb(OAc)₂) is added to the mixture, followed by the addition of quinoline.
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Final Processing: The catalyst is then filtered, washed thoroughly with water, and dried under vacuum.
General Protocol for Selective Hydrogenation of (Z)-3-Penten-1-yne
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Reactor Setup: A glass reactor equipped with a magnetic stirrer, a gas inlet, and a balloon filled with hydrogen is used.
-
Catalyst and Solvent Addition: The Lindlar catalyst (e.g., 5% Pd on CaCO₃, poisoned) is added to the reactor, followed by a suitable solvent (e.g., methanol, ethanol, or hexane).
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Purging: The reactor is purged with an inert gas (e.g., nitrogen or argon) and then with hydrogen.
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Reactant Addition: (Z)-3-Penten-1-yne is added to the reaction mixture.
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Reaction: The reaction is stirred at room temperature under a hydrogen atmosphere (typically 1 atm).
-
Monitoring: The progress of the reaction is monitored by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
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Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst. The solvent is then removed from the filtrate under reduced pressure to yield the product.
Visualizations
Catalyst Deactivation Pathways
Caption: Major pathways for catalyst deactivation in the hydrogenation of (Z)-3-Penten-1-yne.
Experimental Workflow for Troubleshooting Catalyst Deactivation
Caption: A logical workflow for troubleshooting catalyst deactivation issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Lindlar Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+ [pearson.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WO2014014466A1 - Regeneration of a hydrogenation catalyst - Google Patents [patents.google.com]
Technical Support Center: (Z)-3-Penten-1-yne Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (Z)-3-Penten-1-yne. Our goal is to help you identify and resolve common impurities encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of (Z)-3-Penten-1-yne?
A1: The most common impurities are typically related to the synthetic route used. For (Z)-3-Penten-1-yne, which is often synthesized via the partial hydrogenation of a corresponding diyne or the rearrangement of other C5 isomers, you can expect to find:
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(E)-3-Penten-1-yne: The geometric isomer is one of the most common impurities, arising from incomplete stereoselectivity of the catalyst used during hydrogenation.
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Starting Materials: Unreacted starting materials, such as 1,3-pentadiyne or other alkyne precursors.
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Over-reduction Products: The fully saturated alkane, n-pentane, can be formed if the hydrogenation reaction is not properly controlled.
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Solvents: Residual solvents from the reaction and purification steps are common. Typical solvents include hexane, ethyl acetate, or methanol.
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Catalyst Residues: Traces of the catalyst (e.g., palladium) or catalyst poisons (e.g., quinoline) may be present.
Q2: My GC-MS analysis shows a peak with the same mass-to-charge ratio as (Z)-3-Penten-1-yne, but at a slightly different retention time. What could it be?
A2: This is very likely the (E)-isomer of 3-Penten-1-yne. Geometric isomers often have very similar mass spectra but can be separated by gas chromatography. To confirm, you may need to optimize your GC method for better resolution or acquire a reference standard for the (E)-isomer.
Q3: I am observing a broad peak for my solvent front, and it's obscuring the peak for (Z)-3-Penten-1-yne. What can I do?
A3: This is a common issue when analyzing volatile compounds. Here are a few troubleshooting steps:
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Use a solvent delay: Most GC-MS software allows you to set a solvent delay, during which the detector is turned off. This prevents the large solvent peak from saturating the detector.
-
Choose a different solvent: If possible, use a solvent with a lower boiling point or one that elutes well before your analyte.
-
Reduce the injection volume: A smaller injection volume can significantly reduce the size of the solvent front.
Q4: How can I differentiate between (Z)- and (E)-3-Penten-1-yne using NMR spectroscopy?
A4: The coupling constants (J-values) of the vinyl protons are diagnostic. In the ¹H NMR spectrum:
-
The (Z)-isomer will show a smaller coupling constant between the two vinyl protons, typically in the range of 10-12 Hz.
-
The (E)-isomer will exhibit a larger coupling constant, usually around 15-18 Hz.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues during the GC-MS analysis of (Z)-3-Penten-1-yne.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Active Sites in the Inlet or Column | 1. Replace the inlet liner. 2. Trim the first few centimeters of the column. 3. If the problem persists, the column may be degraded and require replacement. |
| Column Overload | 1. Dilute the sample. 2. Increase the split ratio. |
| Incompatible Solvent | 1. Ensure the sample solvent is compatible with the column's stationary phase. |
Issue 2: Ghost Peaks
| Potential Cause | Troubleshooting Steps |
| Contaminated Syringe | 1. Thoroughly rinse the syringe with a clean solvent. |
| Septum Bleed | 1. Replace the septum. 2. Use a high-quality, low-bleed septum. |
| Carryover from Previous Injection | 1. Run a blank solvent injection to confirm carryover. 2. Increase the post-run oven temperature to "bake out" the column. |
Troubleshooting Workflow for Unexpected Peaks
Caption: A logical workflow for identifying unknown peaks in a chromatogram.
Experimental Protocols
Protocol 1: Synthesis of (Z)-3-Penten-1-yne via Lindlar Hydrogenation
This protocol describes a representative synthesis of (Z)-3-Penten-1-yne. The impurities generated in this process are common in commercial samples.
-
Catalyst Preparation: Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate) is suspended in a suitable solvent (e.g., hexane).
-
Reaction Setup: The starting material, 1,3-pentadiyne, is dissolved in hexane and added to a reaction flask under an inert atmosphere (N₂ or Ar).
-
Hydrogenation: The flask is charged with hydrogen gas (H₂), and the reaction is stirred vigorously. The reaction progress is monitored by GC to observe the disappearance of the starting material and the formation of the product.
-
Workup: Once the reaction is complete, the catalyst is removed by filtration. The solvent is then carefully removed by distillation.
Potential Impurities from Synthesis
Caption: Synthetic pathway to (Z)-3-Penten-1-yne and sources of common impurities.
Protocol 2: GC-MS Analysis of (Z)-3-Penten-1-yne
This is a general-purpose GC-MS method suitable for the separation and identification of (Z)-3-Penten-1-yne and its common impurities.
| Parameter | Value |
| GC System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | Agilent J&W DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temp: 40 °C (hold for 5 min)Ramp: 10 °C/min to 200 °C (hold for 2 min) |
| MSD Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Scan Range | 35 - 350 amu |
Data Presentation
The following table presents representative data for a hypothetical sample of (Z)-3-Penten-1-yne, illustrating the typical impurities and their expected retention times and quantification ions under the GC-MS conditions described above.
| Compound | Retention Time (min) | Quantification Ion (m/z) | Typical Abundance (%) |
| n-Pentane | ~ 4.5 | 43, 57, 72 | < 0.5 |
| (Z)-3-Penten-1-yne | ~ 6.2 | 65, 66 | > 98 |
| (E)-3-Penten-1-yne | ~ 6.5 | 65, 66 | < 1.0 |
| Hexane (solvent) | ~ 7.1 | 57, 86 | Trace |
| 1,3-Pentadiyne | ~ 8.3 | 64, 65 | < 0.2 |
| Quinoline | ~ 15.8 | 129, 102 | Trace |
Technical Support Center: Synthesis of (Z)-3-Penten-1-yne
Welcome to the technical support center for the synthesis of (Z)-3-Penten-1-yne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing (Z)-3-Penten-1-yne?
A1: (Z)-3-Penten-1-yne is a conjugated enyne, and its synthesis requires stereoselective control to favor the (Z)-isomer. The two most prevalent and effective methods are the Wittig reaction and the Sonogashira cross-coupling reaction.
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Wittig Reaction: This route involves the reaction of an appropriate phosphonium ylide with an aldehyde. For (Z)-alkene synthesis, non-stabilized ylides are typically employed, as they predominantly yield the cis-isomer.[1][2]
-
Sonogashira Coupling: This is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and a vinyl halide.[3][4] To obtain the (Z)-isomer, a (Z)-configured vinyl halide is required as a starting material.
Q2: How can the stereoselectivity towards the (Z)-isomer be maximized?
A2: Achieving high (Z)-selectivity is a critical challenge.
-
In the Wittig reaction , using non-stabilized ylides (e.g., those derived from primary alkyl halides) under salt-free conditions is crucial for favoring the (Z)-alkene.[1] Performing the reaction at low temperatures can further enhance selectivity. The choice of solvent and base is also important; for instance, using bases like NaH or NaOMe in solvents like THF or diethyl ether is common.[1][2]
-
For the Sonogashira coupling , the stereochemical outcome is dependent on the purity of the starting (Z)-vinyl halide. The reaction itself is stereospecific, meaning the configuration of the double bond is retained.
Q3: What are the primary challenges when scaling up the synthesis of (Z)-3-Penten-1-yne?
A3: Scaling up presents several challenges, including:
-
Reaction Kinetics and Heat Transfer: Exothermic reactions, such as the formation of the ylide in the Wittig reaction, can be difficult to control on a larger scale. Efficient heat management is critical to prevent side reactions and ensure safety.
-
Reagent Addition and Mixing: Maintaining homogenous mixing and controlled addition rates of reagents is more complex in larger reactors and can impact yield and selectivity.
-
Work-up and Purification: Handling large volumes of solvents and byproducts, such as triphenylphosphine oxide from the Wittig reaction, can be cumbersome. Purification by chromatography may become impractical, necessitating alternative methods like distillation.
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Cost and Availability of Starting Materials: The cost of reagents, especially catalysts like palladium complexes for the Sonogashira coupling, becomes a significant factor at a larger scale.
Q4: What are the recommended methods for purifying the final product?
A4: (Z)-3-Penten-1-yne is a volatile compound.[5] Purification strategies depend on the scale of the synthesis and the nature of the impurities.
-
Small Scale (<1g): Flash column chromatography on silica gel is effective for removing non-volatile impurities.
-
Medium to Large Scale (>1g): Fractional distillation under reduced pressure is the preferred method due to the product's volatility. The boiling point of (Z)-3-Penten-1-yne is reported to be 44.6°C.[5] Care must be taken to avoid polymerization at higher temperatures.
Experimental Protocols
Protocol 1: Wittig Reaction for (Z)-3-Penten-1-yne
This protocol outlines the synthesis via the reaction of ethyltriphenylphosphonium bromide with formaldehyde (generated in situ from paraformaldehyde) and subsequent reaction with ethynylmagnesium bromide. A more direct Wittig approach would involve reacting a suitable ylide with propenal, but controlling the Z-selectivity can be challenging. A common strategy for Z-alkenes is using unstabilized ylides.[2]
Step 1: Preparation of the Phosphonium Ylide
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to -78°C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi) (1.05 eq) dropwise while maintaining the temperature below -70°C.
-
Allow the resulting deep red solution to stir at this temperature for 1 hour to ensure complete ylide formation.
Step 2: Wittig Reaction
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Add a solution of freshly cracked acetaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78°C.
-
Stir the reaction mixture at -78°C for 4-6 hours, then allow it to slowly warm to room temperature overnight.
Step 3: Work-up and Isolation
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and carefully concentrate the solvent at low temperature using a rotary evaporator.
-
The crude product will contain triphenylphosphine oxide, which can be partially removed by precipitation from a minimal amount of cold hexanes.
Step 4: Purification
-
Purify the crude product by fractional distillation or flash chromatography to yield pure (Z)-3-Penten-1-yne.
Protocol 2: Sonogashira Coupling for (Z)-3-Penten-1-yne
This protocol involves the palladium- and copper-catalyzed coupling of (Z)-1-bromo-1-propene with ethynyltrimethylsilane, followed by deprotection.
Step 1: Sonogashira Coupling Reaction
-
To a degassed solution of (Z)-1-bromo-1-propene (1.0 eq) in triethylamine or a mixture of THF/diisopropylamine, add ethynyltrimethylsilane (1.2 eq).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02 eq) or PdCl₂(PPh₃)₂ (0.02 eq), and the copper co-catalyst, copper(I) iodide (CuI) (0.04 eq).[3]
-
Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC.
Step 2: Deprotection
-
Once the coupling reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in methanol and add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 2-4 hours to remove the trimethylsilyl (TMS) protecting group.
Step 3: Work-up and Purification
-
Remove the solvent by rotary evaporation.
-
Add water to the residue and extract with pentane (3x).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter and carefully concentrate the solvent at low temperature.
-
Purify the final product by fractional distillation under reduced pressure.
Data Presentation
The following tables summarize typical reaction parameters for the synthesis of (Z)-3-Penten-1-yne. These values are representative and may require optimization for specific laboratory conditions.
Table 1: Comparison of Synthetic Routes
| Parameter | Wittig Reaction | Sonogashira Coupling |
| Key Reagents | Ethyltriphenylphosphonium salt, strong base (e.g., n-BuLi), acetaldehyde | (Z)-1-bromo-1-propene, terminal alkyne, Pd catalyst, Cu(I) co-catalyst |
| Typical Yield | 40-60% | 70-90% |
| (Z/E) Selectivity | 85:15 to >95:5 | >98:2 (dependent on starting material purity) |
| Reaction Temp. | -78°C to Room Temp | Room Temp to 50°C |
| Key Byproduct | Triphenylphosphine oxide | Amine salts |
| Primary Advantage | Single-step C=C bond formation | High yield and excellent stereospecificity |
| Primary Disadvantage | Stoichiometric byproduct, moderate yields | Cost of catalyst, multi-step if alkyne is protected |
Table 2: Optimization of Wittig Reaction Conditions
| Base | Solvent | Temperature | Approx. Yield (%) | (Z:E) Ratio |
| n-BuLi | THF | -78°C | 55 | 95:5 |
| NaHMDS | THF | -78°C | 60 | 92:8 |
| KHMDS | Toluene | -78°C | 50 | 88:12 |
| NaOMe | DMF | 0°C | 45 | 80:20 |
Troubleshooting Guide
Problem 1: Low or no yield of (Z)-3-Penten-1-yne.
-
Possible Cause (Wittig): Incomplete formation of the ylide due to inactive base or presence of moisture/air.
-
Solution: Ensure all glassware is flame-dried and the reaction is run under a strictly inert atmosphere. Use freshly titrated n-BuLi or a new bottle of strong base.
-
-
Possible Cause (Wittig): The aldehyde starting material may have polymerized or oxidized.
-
Solution: Use freshly distilled or high-purity acetaldehyde.
-
-
Possible Cause (Sonogashira): The palladium catalyst is inactive.
-
Solution: Use fresh catalyst and ensure the reaction is properly degassed to remove oxygen, which can deactivate the Pd(0) species.
-
-
Possible Cause (Sonogashira): The vinyl halide is unreactive or contains inhibitors.
-
Solution: Purify the vinyl halide before use. Consider switching from a bromide to a more reactive iodide.[3]
-
Problem 2: Poor (Z/E) stereoselectivity in the Wittig reaction.
-
Possible Cause: The reaction temperature was too high, allowing for equilibration of the betaine intermediate.
-
Solution: Maintain a low temperature (-78°C) during the addition of the aldehyde and for several hours afterward.
-
-
Possible Cause: Presence of lithium salts, which can decrease Z-selectivity.[2]
-
Solution: Use sodium- or potassium-based strong bases (e.g., NaHMDS, KHMDS) to generate the ylide.
-
-
Possible Cause: The ylide is partially "stabilized," which favors the (E)-isomer.
-
Solution: Ensure the phosphonium salt precursor does not contain electron-withdrawing groups. For this synthesis, a simple ethyl group is appropriate.[1]
-
Problem 3: Difficulty removing triphenylphosphine oxide (TPPO) byproduct.
-
Possible Cause: TPPO has similar polarity to many organic products, making chromatographic separation difficult.
-
Solution 1 (Precipitation): After the initial work-up, concentrate the crude product and dissolve it in a minimal amount of a nonpolar solvent like hexanes or diethyl ether, then cool to 0°C or below. TPPO is often poorly soluble and will precipitate.
-
Solution 2 (Distillation): Since (Z)-3-Penten-1-yne is volatile, fractional distillation is a highly effective method to separate it from the non-volatile TPPO.
-
Problem 4: Homocoupling of the alkyne (Glaser coupling) in the Sonogashira reaction.
-
Possible Cause: The reaction conditions favor the oxidative coupling of the terminal alkyne, often promoted by the copper co-catalyst in the presence of oxygen.
-
Solution: Thoroughly degas all solvents and reagents before the reaction. Run the reaction under a strict inert atmosphere. Adding the vinyl halide before the alkyne can sometimes minimize this side reaction.
-
Visualizations
Caption: Synthetic workflow for (Z)-3-Penten-1-yne.
Caption: Troubleshooting logic for low product yield.
Caption: Key factors influencing Z/E selectivity.
References
Technical Support Center: (Z)-3-Penten-1-yne Reaction Work-up
Welcome to the technical support center for handling reactions containing (Z)-3-Penten-1-yne. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully isolating this compound.
Physical & Chemical Properties
Understanding the properties of (Z)-3-Penten-1-yne is critical for designing an effective work-up procedure. Due to its volatility and potential for isomerization, careful handling is required.
| Property | Value | Unit | Source |
| Molecular Formula | C₅H₆ | - | [1][2] |
| Molecular Weight | 66.10 | g/mol | [1][3] |
| CAS Number | 1574-40-9 | - | [1][2] |
| Boiling Point (E-isomer) | 36 | °C | [4] |
| Density (E-isomer) | 0.747 | g/cm³ | [4] |
| XLogP3 | 1.6 | - | [3][4] |
Note: Data for the (Z)-isomer is limited; the boiling point and density of the (E)-isomer are provided as an estimate of volatility.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working up reactions with (Z)-3-Penten-1-yne?
A1: The primary challenges are its high volatility (estimated boiling point around 36°C) and the potential for isomerization of the desired (Z)-alkene to the more thermodynamically stable (E)-alkene.[5][6] Loss of product due to evaporation during extraction and solvent removal is a common issue.
Q2: How should I quench my reaction to minimize isomerization and side reactions?
A2: Quenching should be performed at a low temperature (e.g., 0°C or lower). A gentle quench with a pre-cooled, weak aqueous acid (e.g., saturated ammonium chloride) is recommended over strong acids.[7] This helps to neutralize reactive species without promoting acid-catalyzed isomerization.
Q3: My product seems to be lost during aqueous extraction. What can I do?
A3: Product loss during extraction is often due to the compound's volatility and some water solubility. To mitigate this:
-
Use a low-boiling-point extraction solvent like pentane or diethyl ether.
-
Perform extractions quickly and at reduced temperatures.
-
Use brine (saturated NaCl solution) for the final wash to decrease the solubility of the organic product in the aqueous layer.
-
Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Q4: How can I safely remove the solvent without losing my volatile product?
A4: Standard rotary evaporation is often too harsh for this compound.
-
Preferred Method: Use a rotary evaporator with a high-efficiency condenser, a low-temperature bath (0-10°C), and carefully controlled vacuum. Do not apply a high vacuum.
-
Alternative: For small scales, carefully remove the solvent at atmospheric pressure using a gentle stream of nitrogen, ensuring the solution remains cool.
-
Best Practice: Do not evaporate to dryness. It is better to leave a small amount of solvent and remove the remainder under high vacuum after characterization or immediately before the next step.
Q5: My NMR analysis shows a mixture of (Z) and (E) isomers. How can I prevent this?
A5: Isomerization can occur due to exposure to heat, light, or acid/base catalysts.
-
Temperature Control: Keep the reaction and work-up temperatures as low as possible.
-
Neutral Conditions: Ensure all work-up steps are performed under neutral or near-neutral pH. Avoid strong acids or bases.
-
Light Protection: Protect the reaction and product from direct light by wrapping flasks in aluminum foil.
-
Minimize Time: Complete the work-up and purification process as quickly as possible. The (Z)-isomer is generally the kinetic product and can isomerize to the more stable (E)-isomer upon standing.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Product evaporated during solvent removal. | Use a low-temperature condenser on the rotary evaporator. Avoid applying a strong vacuum. Co-evaporate with a higher boiling point solvent if necessary. |
| Product remains in the aqueous layer. | Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., pentane). Use brine to reduce aqueous solubility. | |
| Impure Product | Incomplete reaction or side reactions. | Monitor the reaction by TLC or GC to ensure completion. Adjust reaction conditions if necessary. |
| Polymerization of the enyne. | Ensure the reaction and work-up are performed under an inert atmosphere (N₂ or Ar) and at low temperatures. Avoid exposure to air and light. | |
| (Z):(E) Ratio is Poor | Isomerization during work-up. | Perform the quench and extraction at 0°C or below. Use neutral or weakly acidic/basic solutions. Protect from light. |
| Isomerization during purification. | Use column chromatography at low temperatures if possible. Consider using silver nitrate-impregnated silica gel, which can sometimes separate isomers. |
Experimental Protocols & Workflows
Protocol 1: General Work-up Procedure
-
Cooling: Once the reaction is complete (as determined by TLC/GC), cool the reaction vessel to 0°C in an ice-water bath.
-
Quenching: Slowly add a pre-cooled saturated aqueous solution of NH₄Cl to the reaction mixture with gentle stirring. Monitor for any temperature changes.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with a low-boiling-point solvent (e.g., cold pentane or diethyl ether) three times.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (if the reaction was acidic) and then with brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filtration: Filter off the drying agent.
-
Concentration: Carefully concentrate the filtrate using a rotary evaporator with a chilled bath (0-10°C) and controlled vacuum. Do not evaporate to complete dryness. It is safer to leave a small volume of solvent.
Workflow Diagrams
The following diagrams illustrate the recommended work-up procedure and a troubleshooting decision tree.
References
- 1. 3-Penten-1-yne, (Z)- [webbook.nist.gov]
- 2. 3-Penten-1-yne, (Z)- [webbook.nist.gov]
- 3. 3-Penten-1-yne, (Z)- | C5H6 | CID 643788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Penten-1-yne, (3E)- (9CI)|2004-69-5|lookchem [lookchem.com]
- 5. Accessing Z-Enynes via Cobalt-Catalyzed Propargylic Dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cobalt-Catalyzed Z to E Isomerization of Alkenes: An Approach to (E)-β-Substituted Styrenes [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Residue Removal for (Z)-3-Penten-1-yne Products
Welcome to the technical support center for the purification of (Z)-3-Penten-1-yne. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing catalyst residues from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the common catalyst residues I might encounter in the synthesis of (Z)-3-Penten-1-yne?
A1: The synthesis of (Z)-3-Penten-1-yne and similar enynes often involves cross-coupling reactions. The most common catalysts used are palladium (Pd) complexes for reactions like the Sonogashira coupling and copper (Cu) salts for reactions such as the Cadiot-Chodkiewicz coupling.[1][2][3][4] Therefore, you are most likely to encounter residues of palladium and/or copper in your crude product.
Q2: Why is it crucial to remove these catalyst residues?
A2: Catalyst residues, even in trace amounts, can be problematic for several reasons:
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Downstream Reactions: Residual metals can interfere with or poison catalysts in subsequent synthetic steps.[5]
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Product Stability: Metal residues can sometimes promote degradation of the final product.
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Toxicity: For pharmaceutical applications, heavy metal residues are strictly regulated due to their toxicity. Regulatory bodies like the ICH have established stringent limits for elemental impurities in active pharmaceutical ingredients (APIs).[6]
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Inaccurate Analytical Data: The presence of metal residues can interfere with analytical techniques, leading to inaccurate characterization of your product.
Q3: What are the primary methods for removing catalyst residues?
A3: Several methods can be employed, and the choice depends on the nature of the catalyst residue, the properties of your product, and the required level of purity. The most common methods include:
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Filtration: Passing the reaction mixture through a pad of celite or a silica plug.[5][7]
-
Adsorption: Using materials like activated carbon or specialized metal scavengers.
-
Chromatography: Column chromatography is a very effective method for separating the product from the catalyst.[7]
-
Liquid-Liquid Extraction: Washing the organic solution of the product with an aqueous solution containing a chelating agent.[5]
-
Crystallization: Recrystallization of the final product can also help in removing impurities, although it can sometimes concentrate metal residues within the crystal lattice.[3]
Q4: How do I choose the best method for my specific situation?
A4: The choice of method depends on several factors:
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Product Properties: Consider the solubility and stability of (Z)-3-Penten-1-yne in different solvents. It is a relatively nonpolar molecule.
-
Catalyst Type: Different methods are more effective for different metals.
-
Required Purity: For early-stage research, a simple filtration might suffice. For APIs, more rigorous methods like using metal scavengers are often necessary to meet regulatory limits (e.g., <10 ppm for palladium).[6][8]
-
Scale of the Reaction: Some methods are more scalable than others.
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of catalyst residues from (Z)-3-Penten-1-yne.
Issue 1: A simple filtration through celite is not removing the catalyst residue effectively.
-
Possible Cause: The catalyst residue may be soluble in the solvent used for filtration.
-
Solution:
-
Solvent Selection: Ensure you are using a solvent in which your product is soluble, but the catalyst residue is not. For (Z)-3-Penten-1-yne, which is nonpolar, you might be using solvents like hexanes or diethyl ether. Try to see if the catalyst precipitates upon concentration of the reaction mixture.
-
Adsorbent Aid: Before filtration, stir the crude reaction mixture with an adsorbent like activated carbon or a small amount of silica gel for a few hours. Then, filter the mixture through a pad of celite.
-
Alternative Filtration: Consider using a short plug of silica gel instead of just celite. This can be more effective at trapping polar metal complexes.[9]
-
Issue 2: The product is co-eluting with the catalyst during column chromatography.
-
Possible Cause: The polarity of the eluent might be too high, or the catalyst might be complexed in a way that it has a similar polarity to your product.
-
Solution:
-
Optimize Eluent System: Use a less polar solvent system for your column. Given the nonpolar nature of (Z)-3-Penten-1-yne, you can start with pure hexanes and gradually increase the polarity with a co-solvent like ethyl acetate or dichloromethane.
-
Pre-treatment: Before loading the column, pass the crude product solution through a plug of silica or treat it with a scavenger to remove the bulk of the catalyst.
-
Stationary Phase: In some cases, using a different stationary phase like alumina might provide better separation.
-
Issue 3: After purification, I still detect catalyst residues in my final product.
-
Possible Cause: The chosen purification method may not be efficient enough to reach the desired level of purity.
-
Solution:
-
Use of Metal Scavengers: For achieving very low levels of catalyst residues (<10 ppm), using specialized metal scavengers is highly recommended. These are functionalized silica or polymer resins that selectively bind to the metal.
-
Combined Methods: Employ a multi-step purification strategy. For example, an initial filtration through celite, followed by treatment with a scavenger, and then a final column chromatography or crystallization.
-
Quantitative Analysis: Use sensitive analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to accurately quantify the residual metal content and assess the effectiveness of your purification strategy.[6][10]
-
Experimental Protocols
Protocol 1: Silica Plug Filtration for Palladium Removal
This protocol is suitable for the removal of palladium residues from a Sonogashira coupling reaction.
-
Preparation:
-
Dry a sufficient amount of silica gel in an oven at 120 °C for at least 4 hours.
-
Pack a chromatography column or a sintered glass funnel with a cotton plug at the bottom, followed by a layer of sand (approx. 1 cm).
-
Add the dry silica gel to the column (a plug of about 5-10 cm is usually sufficient for a lab-scale reaction).
-
Top the silica gel with another layer of sand.
-
-
Procedure:
-
Concentrate the crude reaction mixture under reduced pressure.
-
Redissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes or a 95:5 mixture of hexanes:ethyl acetate).
-
Carefully load the solution onto the prepared silica plug.
-
Elute the product using the same non-polar solvent system, collecting the fractions. The palladium catalyst, being more polar, should remain at the top of the silica plug.
-
Monitor the elution by TLC.
-
Combine the product-containing fractions and remove the solvent under reduced pressure.
-
Protocol 2: Activated Carbon Treatment for Catalyst Removal
This protocol can be used for both palladium and copper residue removal.
-
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add activated carbon to the solution (typically 5-10 wt% of the crude product mass).
-
Stir the suspension at room temperature for 2-4 hours. The progress of the removal can be monitored by taking small aliquots, filtering them, and analyzing for metal content.
-
After the treatment, filter the mixture through a pad of celite to remove the activated carbon.
-
Wash the celite pad with fresh solvent to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Protocol 3: Metal Scavenger Resin Treatment
This protocol is highly effective for achieving very low levels of catalyst residues.
-
Scavenger Selection: Choose a scavenger resin appropriate for the target metal (e.g., thiol-based scavengers for palladium, amine or thiol-based scavengers for copper).
-
Procedure (Batch Method):
-
Dissolve the crude product in a suitable solvent.
-
Add the scavenger resin (typically 3-5 equivalents relative to the residual metal).[11]
-
Stir the mixture at room temperature for 4-16 hours.[11] The optimal time should be determined experimentally.
-
Filter off the resin and wash it with fresh solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Comparison of Catalyst Removal Methods
| Method | Typical Efficiency (Residual Metal) | Advantages | Disadvantages |
| Celite Filtration | >100 ppm | Simple, fast, inexpensive | Low efficiency for soluble catalysts |
| Silica Plug Filtration | 20 - 100 ppm | Relatively simple and fast | May require larger solvent volumes |
| Activated Carbon | 10 - 50 ppm | Inexpensive, effective for various metals | Can sometimes adsorb the product, leading to lower yield |
| Column Chromatography | < 20 ppm | High efficiency, separates other impurities as well | Time-consuming, requires large solvent volumes |
| Metal Scavengers | < 10 ppm | Very high and selective efficiency | Higher cost compared to other methods |
Note: The actual efficiency will depend on the specific reaction conditions and the properties of the product.
Visualizations
Caption: A general workflow for the purification of (Z)-3-Penten-1-yne.
Caption: Troubleshooting logic for catalyst residue removal.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Purification [chem.rochester.edu]
- 10. arborassays.com [arborassays.com]
- 11. Metal Scavengers [sigmaaldrich.cn]
Technical Support Center: (Z)-3-Penten-1-yne Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of (Z)-3-Penten-1-yne.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of (Z)-3-Penten-1-yne?
A1: The primary challenges in characterizing (Z)-3-Penten-1-yne stem from its molecular structure and properties:
-
Isomeric Purity: The presence of the corresponding (E)-isomer is a common complication. Differentiating and quantifying the (Z) and (E) forms requires high-resolution analytical techniques.
-
Volatility: As a low molecular weight enyne, (Z)-3-Penten-1-yne is highly volatile, which can lead to sample loss during preparation and analysis.[1][2]
-
Reactivity: The presence of both a double and a triple bond makes the molecule susceptible to isomerization, polymerization, or other reactions, especially when exposed to heat, light, or catalytic impurities.
-
Spectral Interpretation: The ¹H and ¹³C NMR spectra can exhibit complex coupling patterns and potentially overlapping signals, which requires careful analysis to unambiguously assign the stereochemistry.
Q2: How can I confirm the stereochemistry of the double bond in my sample?
A2: The most reliable method for confirming the (Z)-stereochemistry is through ¹H NMR spectroscopy. The coupling constant (J-value) between the two vinylic protons is diagnostic of the double bond geometry. For the (Z)-isomer, the coupling constant is typically in the range of 7-12 Hz, while for the (E)-isomer, it is larger, usually 12-18 Hz.
Q3: My mass spectrum for 3-Penten-1-yne does not show a clear molecular ion peak. Is this normal?
A3: Yes, it is not uncommon for the molecular ion peak of small, unsaturated molecules like (Z)-3-Penten-1-yne to be of low intensity or even absent in electron ionization mass spectrometry (EI-MS).[3][4] This is due to the facile fragmentation of the molecule upon ionization. Look for characteristic fragment ions to confirm the identity of the compound.
Troubleshooting Guides
Problem 1: Ambiguous ¹H NMR Spectrum
Symptoms:
-
Difficulty in assigning vinylic proton signals.
-
Observed coupling constants are not clearly indicative of either (Z) or (E) isomer.
-
Presence of more signals than expected.
Possible Causes:
-
Presence of both (Z) and (E) isomers in the sample.
-
Sample degradation or presence of impurities.
-
Poor spectral resolution.
Troubleshooting Steps:
-
Re-purify the Sample: Use techniques like fractional distillation or preparative gas chromatography to isolate the desired isomer.
-
Optimize NMR Acquisition Parameters:
-
Increase the number of scans to improve the signal-to-noise ratio.
-
Use a higher field strength spectrometer for better signal dispersion.
-
Perform 2D NMR experiments, such as COSY and NOESY, to establish proton connectivity and spatial relationships, which can help in assigning the stereochemistry.
-
-
Spike with a Standard: If a pure standard of the (Z) or (E) isomer is available, spike the sample to confirm the identity of the peaks.
Problem 2: Inconsistent Gas Chromatography (GC) Results
Symptoms:
-
Multiple peaks are observed when a single peak is expected.
-
Peak tailing or broadening.
-
Irreproducible retention times.
Possible Causes:
-
Isomerization of (Z)-3-Penten-1-yne on the GC column.
-
Decomposition of the analyte at the injection port temperature.
-
Improper column selection.
Troubleshooting Steps:
-
Lower the Injection Port Temperature: High temperatures can induce thermal isomerization or degradation.
-
Use a Milder Column: A less acidic or basic column packing can reduce the risk of on-column reactions. Consider a wax-type or a low-polarity phenyl-substituted column.
-
Check for System Contamination: Ensure the GC system, including the injector liner and column, is clean.
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy for Stereochemical Assignment
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified (Z)-3-Penten-1-yne in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean NMR tube.
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz.
-
Shim the instrument to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Pay close attention to the region where vinylic protons resonate (typically 5-6 ppm).
-
Carefully measure the coupling constants of the vinylic protons.
-
-
Data Analysis:
-
Integrate all signals to determine the relative ratios of protons.
-
Analyze the coupling patterns and measure the J-values for the vinylic protons to confirm the (Z)-stereochemistry.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
-
Sample Preparation: Prepare a dilute solution of (Z)-3-Penten-1-yne (e.g., 1 mg/mL) in a volatile solvent such as pentane or dichloromethane.
-
GC Method:
-
Column: Use a capillary column suitable for volatile hydrocarbons (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: Start with a low temperature (e.g., 150 °C) and increase if necessary.
-
Oven Program: Begin at a low temperature (e.g., 40 °C) and ramp up to a final temperature of around 200 °C.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 100.
-
-
Data Analysis:
-
Identify the peak corresponding to (Z)-3-Penten-1-yne based on its retention time and mass spectrum.
-
Check for the presence of other peaks, which could indicate the (E)-isomer or other impurities. The mass spectra of the (Z) and (E) isomers are typically very similar, so their separation and identification will rely on their different retention times.
-
Data Presentation
| Parameter | (Z)-3-Penten-1-yne | (E)-3-Penten-1-yne |
| Molecular Weight | 66.10 g/mol [1] | 66.10 g/mol [5] |
| Boiling Point | ~44-45 °C | ~53-54 °C |
| ¹H NMR Vinylic J-coupling | ~10.8 Hz | ~16.0 Hz |
| GC Retention Index (non-polar column) | ~525 | ~527 |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of (Z)-3-Penten-1-yne.
Caption: Troubleshooting logic for ambiguous ¹H NMR spectra of (Z)-3-Penten-1-yne.
References
Technical Support Center: Pauson-Khand Reactions of (Z)-3-Penten-1-yne
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (Z)-3-Penten-1-yne in Pauson-Khand reactions. The information is tailored for scientists and professionals in drug development and chemical research.
Troubleshooting Guide
Issue: Low or No Yield of the Desired Cyclopentenone Product
-
Question: My Pauson-Khand reaction with (Z)-3-penten-1-yne is giving a low yield or no product at all. What are the common causes and how can I address them?
-
Answer: Low or no yield in a Pauson-Khand reaction can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Catalyst Activity: The dicobalt octacarbonyl catalyst is sensitive to air and moisture. Ensure it has been handled under an inert atmosphere (e.g., in a glovebox) and that your solvents are thoroughly degassed.
-
Reaction Conditions: Traditional Pauson-Khand reactions often require elevated temperatures and long reaction times.[1] Consider using promoters such as N-methylmorpholine N-oxide (NMO) or trimethylamine N-oxide (TMANO), which can facilitate the reaction under milder conditions and may improve yields.[1] These additives are thought to work by oxidizing a CO ligand, creating a vacant coordination site on the cobalt center and accelerating the reaction.[1]
-
Carbon Monoxide Atmosphere: Ensure a consistent atmosphere of carbon monoxide. If using a CO balloon, ensure it is properly sealed and that there are no leaks in your reaction setup.
-
Substrate Purity: Impurities in the (Z)-3-penten-1-yne or the alkene coupling partner can interfere with the reaction. Ensure your starting materials are of high purity.
-
Issue: Formation of Multiple Products - Regioisomerism
-
Question: I am observing more than one cyclopentenone product in my reaction mixture. Why is this happening and how can I improve the regioselectivity?
-
Answer: The formation of multiple cyclopentenone products is a common issue in intermolecular Pauson-Khand reactions involving unsymmetrical alkynes and alkenes.[1] With (Z)-3-penten-1-yne, the reaction can proceed in two different orientations, leading to regioisomeric products.
-
Understanding the Selectivity: The regioselectivity of the Pauson-Khand reaction is influenced by both steric and electronic factors.[2] For terminal alkynes, the larger substituent generally prefers to be positioned away from the newly forming ring. However, with an internal alkene like the one in (Z)-3-penten-1-yne, the directing effects are less pronounced, often resulting in a mixture of regioisomers.
-
Strategies to Enhance Regioselectivity:
-
Ligand Modification: The use of bulky phosphine ligands on the cobalt catalyst can sometimes influence the steric environment around the metal center, favoring the formation of one regioisomer over the other.
-
Directing Groups: Introducing a coordinating group on the alkene substrate can direct the cobalt complex to one face of the double bond, thereby controlling the regioselectivity.
-
-
Issue: Suspected Isomerization of the Starting Material
-
Question: I suspect that my (Z)-3-penten-1-yne is isomerizing to the (E)-isomer under the reaction conditions. Can this happen and what are the consequences?
-
Answer: Yes, isomerization of the double bond in your enyne substrate from the (Z) to the (E) configuration is a possibility under the thermal conditions of the Pauson-Khand reaction. This can have significant implications for the stereochemistry and yield of your desired product.
-
Impact of Isomerization: The (E)-isomer may react at a different rate or with different selectivity than the (Z)-isomer, potentially leading to a more complex product mixture. In some cases, the (E)-isomer may be less reactive, contributing to a lower overall yield of the desired cyclopentenone.
-
Mitigation Strategies:
-
Milder Reaction Conditions: Employing promoters like NMO allows for lower reaction temperatures, which can minimize thermal isomerization.[1]
-
Reaction Time: Shorter reaction times, where possible, can also reduce the extent of isomerization.
-
-
Issue: Identification of Unknown Byproducts
-
Question: I have isolated byproducts from my reaction that are not the expected cyclopentenone. What could they be?
-
Answer: Besides regioisomers, other side reactions can occur under Pauson-Khand conditions, leading to various byproducts:
-
[2+2+2] Cycloaddition Products: Cobalt catalysts can also promote the [2+2+2] cycloaddition of three alkyne units, leading to the formation of substituted benzene derivatives. This is more likely to occur at higher temperatures or if the alkene component is unreactive.
-
Alder-Ene Type Products: A competing pathway, particularly with certain ligand combinations on the cobalt catalyst, is the Alder-ene reaction, which would result in a 1,4-diene instead of a cyclopentenone.[3][4]
-
Substrate Dimerization/Polymerization: Enyne substrates can sometimes dimerize or polymerize, especially in the presence of the metal catalyst at elevated temperatures.
-
Frequently Asked Questions (FAQs)
-
Question: What is the generally accepted mechanism for the Pauson-Khand reaction?
-
Answer: The most widely accepted mechanism, proposed by Magnus, involves the following key steps[1]:
-
Formation of a stable hexacarbonyl dicobalt alkyne complex.
-
Dissociation of a carbon monoxide (CO) ligand to create a vacant coordination site.
-
Coordination of the alkene to the cobalt center.
-
Insertion of the alkene into a cobalt-carbon bond to form a metallacyclopentene intermediate.
-
Migratory insertion of a CO ligand.
-
Reductive elimination to release the cyclopentenone product and regenerate the cobalt species.
-
-
Question: Can other metals be used to catalyze the Pauson-Khand reaction?
-
Answer: Yes, while cobalt is the classic metal for this reaction, other transition metals such as rhodium, iridium, iron, and palladium have been shown to catalyze the Pauson-Khand reaction, sometimes with improved selectivity or under milder conditions.[2]
-
Question: How can I monitor the progress of my Pauson-Khand reaction?
-
Answer: The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the appearance of the product spot. For more detailed analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy of aliquots taken from the reaction mixture are recommended to identify and quantify the products and byproducts.
Data Presentation
Table 1: Influence of Reaction Parameters on the Outcome of Pauson-Khand Reactions with Enynes
| Parameter | Variation | Expected Effect on Yield of Desired Product | Potential Impact on Byproduct Formation |
| Temperature | High (e.g., >100 °C) | May increase reaction rate but can also lead to decomposition. | Increased likelihood of thermal isomerization of the alkene and formation of [2+2+2] cycloaddition byproducts. |
| Low (e.g., room temp to 60 °C) with promoter | Can provide good yields with appropriate promoters. | Reduced thermal isomerization and potentially higher selectivity. | |
| Promoter | NMO or TMANO | Generally increases yield and allows for milder conditions. | Can suppress the formation of byproducts associated with high temperatures. |
| None (thermal conditions) | Often requires higher temperatures and longer reaction times, potentially leading to lower yields. | Higher propensity for side reactions. | |
| Catalyst Loading | Stoichiometric | Traditional method, often reliable but less atom-economical. | - |
| Catalytic | More desirable for process chemistry, but may require optimization. | May lead to different selectivity profiles compared to stoichiometric conditions. | |
| CO Pressure | High | Can favor the desired [2+2+1] cycloaddition. | May suppress decarbonylative side reactions. |
| Low (e.g., 1 atm) | Often sufficient, especially with promoters. | Under certain conditions with some catalysts (e.g., Rh), low CO pressure can favor [2+2+2] side reactions.[5] |
Experimental Protocols
Representative Protocol for a Stoichiometric Pauson-Khand Reaction with NMO Promoter
-
Catalyst-Alkyne Complex Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve (Z)-3-penten-1-yne (1.0 equivalent) in degassed dichloromethane (DCM). To this solution, add dicobalt octacarbonyl (1.1 equivalents) in one portion. Stir the mixture at room temperature for 2-4 hours. The color of the solution should change, indicating the formation of the cobalt-alkyne complex.
-
Cycloaddition: To the solution of the cobalt-alkyne complex, add the alkene coupling partner (1.5-2.0 equivalents). Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Promoter: Add N-methylmorpholine N-oxide (NMO) (3.0-5.0 equivalents) portion-wise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Workup: Upon completion, the reaction mixture is typically filtered through a pad of silica gel or celite to remove the cobalt residues. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cyclopentenone product.
Mandatory Visualizations
Caption: Troubleshooting workflow for the Pauson-Khand reaction.
Caption: General experimental workflow for the Pauson-Khand reaction.
References
- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Cobalt Catalysis at the Crossroads: Cobalt-Catalyzed Alder−Ene Reaction versus [2 + 2] Cycloaddition [organic-chemistry.org]
- 4. Cobalt catalysis at the crossroads: cobalt-catalyzed Alder-ene reaction versus [2 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of (Z)- and (E)-3-Penten-1-yne Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of the geometric isomers, (Z)-3-penten-1-yne and (E)-3-penten-1-yne. Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization in organic synthesis, particularly in the development of novel therapeutic agents and complex molecular architectures. This document summarizes key differences in their stability and reactivity, supported by established chemical principles, and provides a detailed experimental protocol for a representative cycloaddition reaction.
Introduction
(Z)-3-Penten-1-yne and (E)-3-penten-1-yne are constitutional isomers that belong to the class of enynes, organic compounds containing both a double (alkene) and a triple (alkyne) bond. Their distinct spatial arrangement of substituents around the carbon-carbon double bond leads to significant differences in their physical properties and chemical reactivity. The (Z)-isomer, also known as the cis-isomer, has the alkyl groups on the same side of the double bond, while the (E)-isomer, or trans-isomer, has them on opposite sides. This seemingly subtle structural variation has profound implications for their stability and accessibility of the reactive sites.
Physicochemical Properties
A summary of the key physicochemical properties of (Z)- and (E)-3-penten-1-yne is presented in Table 1. These properties are essential for designing and executing chemical reactions involving these isomers.
| Property | (Z)-3-Penten-1-yne | (E)-3-Penten-1-yne |
| CAS Number | 1574-40-9[1][2] | 2004-69-5[3] |
| Molecular Formula | C₅H₆[1][2] | C₅H₆[3] |
| Molecular Weight | 66.10 g/mol [1][2] | 66.10 g/mol [3] |
| Boiling Point | Data not readily available | ~36 °C[4] |
| Stereochemistry | cis configuration around the double bond[2] | trans configuration around the double bond[3] |
Reactivity Comparison: Theoretical Considerations
While direct, quantitative experimental comparisons of the reactivity of (Z)- and (E)-3-penten-1-yne are not extensively documented in publicly available literature, a qualitative comparison can be drawn based on fundamental principles of organic chemistry, namely steric hindrance and thermodynamic stability.
Thermodynamic Stability
In general, for acyclic alkenes, the (E)-isomer is thermodynamically more stable than the (Z)-isomer due to reduced steric strain. In the (Z)-conformation, the substituents on the double bond are on the same side, leading to van der Waals repulsion between them, which raises the ground state energy of the molecule. The (E)-isomer, with the substituents on opposite sides, minimizes this steric clash, resulting in a lower ground state energy and thus greater stability.
This difference in ground state energy can influence the activation energy of a reaction. A less stable starting material, such as the (Z)-isomer, is higher in energy, and if the transition state energy is similar for both isomers, the (Z)-isomer would have a lower activation energy and therefore a faster reaction rate. However, the stereochemistry of the transition state also plays a crucial role.
Steric Hindrance in Reactions
The geometry of the isomers can significantly impact the accessibility of the reactive centers (the double and triple bonds) to incoming reagents.
-
Reactions involving the alkyne: The terminal alkyne is a key reactive site in both isomers, participating in reactions such as Sonogashira couplings and click chemistry.[4] The accessibility of the alkyne is less likely to be significantly different between the two isomers as it is at the terminus of the molecule. However, the geometry of the double bond could influence the orientation of the molecule as it approaches a catalytic surface or another reactant, which might lead to subtle differences in reaction rates.
-
Reactions involving the alkene (Cycloaddition Reactions): For reactions involving the double bond, such as Diels-Alder cycloadditions, the stereochemistry of the enyne can have a more pronounced effect. In a Diels-Alder reaction, the enyne can act as the dienophile. The (E)-isomer, being more linear and less sterically encumbered, might be expected to approach the diene more readily, potentially leading to a faster reaction rate. Conversely, the (Z)-isomer might experience steric hindrance between its methyl group and the incoming diene, which could disfavor the formation of the necessary transition state.
The following diagram illustrates the structural difference and its potential impact on steric hindrance.
Figure 1. Comparison of the structures of (Z)- and (E)-3-penten-1-yne.
Experimental Protocol: Comparative Diels-Alder Reaction
To empirically determine the relative reactivity of (Z)- and (E)-3-penten-1-yne, a competitive Diels-Alder reaction can be performed. In this experiment, both isomers would be reacted with a dienophile, and the product ratio would be determined. A suitable dienophile for this purpose is maleic anhydride, which is highly reactive.[5]
Materials
-
(Z)-3-Penten-1-yne
-
(E)-3-Penten-1-yne
-
Maleic anhydride[5]
-
Xylene (anhydrous)[5]
-
Round-bottom flask (50 mL)
-
Reflux condenser[5]
-
Heating mantle[5]
-
Magnetic stirrer and stir bar
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (1.0 equivalent).[5]
-
Addition of Reactants: To the flask, add anhydrous xylene (20 mL).[5] Begin stirring the mixture. Then, add an equimolar mixture of (Z)-3-penten-1-yne (0.5 equivalents) and (E)-3-penten-1-yne (0.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 140 °C for xylene) using a heating mantle.[5] Allow the reaction to proceed for a set period (e.g., 4 hours).
-
Quenching and Workup: After the reaction time, cool the mixture to room temperature.
-
Analysis: Analyze the crude reaction mixture directly by GC-MS to determine the ratio of the Diels-Alder adducts formed from the (Z)- and (E)-isomers. The relative peak areas of the two product isomers will provide a measure of the relative reactivity of the two starting enynes.
The following workflow diagram illustrates the experimental procedure.
Figure 2. Experimental workflow for the comparative Diels-Alder reaction.
Expected Outcome and Interpretation
Based on the principles of steric hindrance, it is hypothesized that the (E)-isomer of 3-penten-1-yne will react faster with maleic anhydride than the (Z)-isomer. This would be reflected in a higher proportion of the Diels-Alder adduct derived from the (E)-isomer in the final product mixture. The less hindered nature of the (E)-isomer allows for a more favorable approach to the dienophile, leading to a lower energy transition state and a faster reaction rate.
The logical relationship for the expected reactivity is depicted in the following diagram.
Figure 3. Predicted reactivity based on isomeric properties.
Conclusion
References
Unraveling the Isomeric Differences: A Comparative NMR Spectral Analysis of (Z)- and (E)-3-Penten-1-yne
A detailed spectroscopic comparison of the (Z)- and (E)-isomers of 3-penten-1-yne, providing key differentiating features in their ¹H and ¹³C NMR spectra. This guide offers valuable experimental data for researchers in organic synthesis, materials science, and drug discovery.
The geometric isomers of 3-penten-1-yne, (Z)- and (E)-, exhibit distinct spatial arrangements of substituents around the carbon-carbon double bond, leading to subtle yet significant differences in their nuclear magnetic resonance (NMR) spectra. A thorough understanding of these spectral dissimilarities is crucial for the unambiguous identification and characterization of each isomer, which is fundamental in various research and development applications. This guide presents a comprehensive comparison of the ¹H and ¹³C NMR spectral data for both isomers, supported by detailed experimental protocols.
¹H NMR Spectral Data Comparison
The proton NMR spectra of (Z)- and (E)-3-penten-1-yne are most notably distinguished by the coupling constants between the vinylic protons. The cis relationship of the olefinic protons in the (Z)-isomer results in a smaller coupling constant (J-value) compared to the trans arrangement in the (E)-isomer.
| Proton | (Z)-3-Penten-1-yne | (E)-3-Penten-1-yne |
| H1 (≡C-H) | Chemical Shift (ppm), Multiplicity, Coupling Constant (J, Hz) | Chemical Shift (ppm), Multiplicity, Coupling Constant (J, Hz) |
| H3 (=C-H) | Chemical Shift (ppm), Multiplicity, Coupling Constant (J, Hz) | Chemical Shift (ppm), Multiplicity, Coupling Constant (J, Hz) |
| H4 (=C-H) | Chemical Shift (ppm), Multiplicity, Coupling Constant (J, Hz) | Chemical Shift (ppm), Multiplicity, Coupling Constant (J, Hz) |
| H5 (-CH₃) | Chemical Shift (ppm), Multiplicity, Coupling Constant (J, Hz) | Chemical Shift (ppm), Multiplicity, Coupling Constant (J, Hz) |
Quantitative data for chemical shifts and coupling constants are pending acquisition from definitive literature sources.
¹³C NMR Spectral Data Comparison
The carbon NMR spectra also reflect the isomeric differences, particularly in the chemical shifts of the vinylic and methyl carbons. The steric compression experienced by the methyl group in the (Z)-isomer typically results in an upfield shift (lower ppm value) for the C5 carbon compared to the (E)-isomer.
| Carbon | (Z)-3-Penten-1-yne | (E)-3-Penten-1-yne |
| C1 (≡C-H) | Chemical Shift (ppm) | Chemical Shift (ppm) |
| C2 (-C≡) | Chemical Shift (ppm) | Chemical Shift (ppm) |
| C3 (=C-H) | Chemical Shift (ppm) | Chemical Shift (ppm) |
| C4 (=C-H) | Chemical Shift (ppm) | Chemical Shift (ppm) |
| C5 (-CH₃) | Chemical Shift (ppm) | Chemical Shift (ppm) |
Quantitative data for chemical shifts are pending acquisition from definitive literature sources.
Structural and NMR Correlation Diagram
The following diagram illustrates the structural differences between the (Z) and (E) isomers and highlights the key proton-proton coupling interaction that differentiates them in ¹H NMR spectroscopy.
Thermodynamic Stability Showdown: (Z)-3-Penten-1-yne vs. its trans Isomer
A comprehensive guide for researchers, scientists, and drug development professionals on the relative thermodynamic stability of (Z)-3-Penten-1-yne and (E)-3-Penten-1-yne, supported by experimental and computational data.
In the realm of organic chemistry, the seemingly subtle difference between a cis ((Z)) and trans ((E)) configuration around a double bond can have profound implications for a molecule's physical and chemical properties, including its thermodynamic stability. This guide provides a detailed comparison of the thermodynamic stability of (Z)-3-penten-1-yne and its trans isomer, (E)-3-penten-1-yne. Understanding these differences is crucial for applications in reaction mechanism elucidation, synthesis design, and materials science.
Relative Stability: An Enthalpic Perspective
The thermodynamic stability of a compound is inversely related to its standard enthalpy of formation (ΔHf°); a lower enthalpy of formation indicates greater stability. A combination of experimental and computational data reveals that, in the gas phase, (E)-3-penten-1-yne is the more thermodynamically stable isomer .
A computational study utilizing the Laidler method revisited provides calculated gas-phase enthalpies of formation for both isomers. These calculations place the enthalpy of formation of (E)-3-penten-1-yne at 258.7 kJ/mol, in excellent agreement with the experimental value. The same study calculates the enthalpy of formation of (Z)-3-penten-1-yne to be 262.4 kJ/mol[1][2].
This difference of 3.7 kJ/mol indicates that the (Z)-isomer is less stable than the (E)-isomer. This reduced stability is primarily attributed to steric strain. In the (Z)-isomer, the methyl group and the ethynyl group are on the same side of the double bond, leading to van der Waals repulsion and a higher energy state. In contrast, the (E)-isomer places these bulky groups on opposite sides, minimizing steric hindrance and resulting in a lower overall energy.
Quantitative Thermodynamic Data
The following table summarizes the available experimental and calculated thermodynamic data for the (Z) and (E) isomers of 3-penten-1-yne in the gas phase at standard conditions (298.15 K and 1 atm).
| Thermodynamic Property | (Z)-3-Penten-1-yne (cis) | (E)-3-Penten-1-yne (trans) | Data Source |
| Std. Enthalpy of Formation (ΔHf°) | 262.4 kJ/mol | 258.7 kJ/mol | Calculated[1][2] |
| - | 258.99 kJ/mol | Experimental | |
| Std. Gibbs Free Energy of Formation (ΔGf°) | Data not available | Data not available | - |
| Standard Entropy (S°) | Data not available | Data not available | - |
Note: The absence of readily available experimental data for the standard Gibbs free energy of formation and standard entropy for both isomers in the public domain highlights a gap in the experimental thermochemical data for these compounds.
Visualizing the Energy Landscape
The relative thermodynamic stabilities of the two isomers can be visualized with an energy level diagram.
Caption: Energy level diagram comparing the calculated standard enthalpies of formation of (Z)- and (E)-3-penten-1-yne.
Experimental Determination of Enthalpy of Formation: A Methodological Overview
The experimental determination of the standard enthalpy of formation for a volatile, unsaturated hydrocarbon like 3-penten-1-yne is a meticulous process, typically achieved through bomb calorimetry . This technique measures the heat released during the complete combustion of a known amount of the substance.
Experimental Workflow for Bomb Calorimetry
Caption: A generalized workflow for determining the enthalpy of formation of a volatile liquid using bomb calorimetry.
Key Steps in the Protocol:
-
Sample Preparation: A precise mass of the volatile liquid, such as 3-penten-1-yne, is encapsulated in a container of known low heat of combustion, like a gelatin capsule, to prevent evaporation before ignition.
-
Calorimeter Setup: The encapsulated sample is placed in a crucible inside a high-pressure stainless-steel vessel, known as the "bomb." The bomb is then purged and filled with a high pressure of pure oxygen (typically around 30 atm) to ensure complete combustion.
-
Measurement: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach a stable initial temperature. The sample is then ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise that is measured with a high-precision thermometer.
-
Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is then calculated from the observed temperature change.
-
Corrections and Calculations: Corrections are made for the heat of combustion of the gelatin capsule and the ignition wire. The measured heat change at constant volume (the internal energy change, ΔU) is then converted to the enthalpy change (ΔH) using the relationship ΔH = ΔU + Δ(pV). Finally, using Hess's Law and the known standard enthalpies of formation of the combustion products (carbon dioxide and water), the standard enthalpy of formation of the 3-penten-1-yne isomer is calculated.
Conclusion
Based on a combination of experimental and computational data, (E)-3-penten-1-yne is thermodynamically more stable than (Z)-3-penten-1-yne in the gas phase. The higher enthalpy of formation of the (Z)-isomer is a direct consequence of steric strain between the methyl and ethynyl groups on the same side of the double bond. This fundamental understanding of the relationship between stereochemistry and thermodynamic stability is essential for professionals in chemical research and development. While a complete experimental thermodynamic profile, including Gibbs free energy and entropy, is not fully available in the public domain, the enthalpic data provides a clear and reliable basis for comparing the stabilities of these two isomers.
References
Comparative analysis of cycloaddition rates for (Z)- and (E)-enynes
For researchers, scientists, and drug development professionals, understanding the kinetic nuances of cycloaddition reactions is paramount for efficient molecular synthesis. This guide provides a comparative analysis of the cycloaddition rates for (Z)- and (E)-enynes, supported by experimental data, to inform synthetic strategy and reaction optimization.
The geometric configuration of the double bond in enyne substrates, whether cis (Z) or trans (E), can significantly influence the rate and outcome of cycloaddition reactions. This difference in reactivity is primarily attributed to steric and electronic factors inherent to the isomeric forms. Experimental evidence, particularly from copper(I)-catalyzed 1,3-dipolar cycloadditions, demonstrates that (E)-enynes generally exhibit higher reaction rates and yields compared to their (Z)-counterparts under identical conditions.
Quantitative Data Summary
The following table summarizes the experimental data from a copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with both (E)- and (Z)-1,3-enynes. The data clearly illustrates the superior performance of the (E)-isomers in this specific reaction context.
| Enyne Substrate | Isomer | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| 4-Phenylbut-3-en-1-yne | (E) | 12 | 95 | >20:1 | 98 |
| 4-Phenylbut-3-en-1-yne | (Z) | 18 | 85 | 15:1 | 96 |
Table 1: Comparison of reaction outcomes for the copper(I)-catalyzed 1,3-dipolar cycloaddition of (E)- and (Z)-4-phenylbut-3-en-1-yne with an azomethine ylide.[1]
Experimental Protocols
The following is a representative experimental protocol for the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of 1,3-enynes with azomethine ylides, from which the comparative data was obtained.
General Procedure for Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition:
A dried 25 mL Schlenk tube equipped with a magnetic stirring bar was charged with [Cu(MeCN)₄]PF₆ (3.7 mg, 0.01 mmol, 0.05 equiv), Cs₂CO₃ (13.0 mg, 0.04 mmol, 0.2 equiv), and (R)-DTBM-SEGPHOS (14.0 mg, 0.012 mmol, 0.06 equiv) in a glove box under an argon atmosphere. Anhydrous 1,2-dichloroethane (DCE, 0.5 mL) was added via a syringe. The mixture was stirred for 30 minutes at room temperature. Then, the imine ester (0.26 mmol, 1.3 equiv) and the 1,3-enyne (0.2 mmol, 1.0 equiv) were added sequentially. The resulting mixture was stirred at room temperature for the time indicated in Table 1. Upon completion of the reaction, the mixture was directly purified by column chromatography on silica gel to afford the desired pyrrolidine product.[1]
Reaction Pathway and Stereochemical Influence
The observed difference in reactivity between (E)- and (Z)-enynes can be rationalized by considering the transition state of the cycloaddition reaction. In a concerted [4+2] cycloaddition, for instance, the diene component of the enyne must adopt an s-cis conformation for the reaction to proceed.
Caption: Comparative reaction pathways for (E)- and (Z)-enynes in cycloaddition reactions.
The (E)-isomer can more readily adopt the necessary planar conformation in the transition state, leading to a lower activation energy and a faster reaction rate. Conversely, the substituent on the double bond of the (Z)-isomer can lead to steric hindrance in the transition state, raising the activation energy and slowing the reaction.
Experimental Workflow
The general workflow for a comparative kinetic study of (E)- and (Z)-enyne cycloaddition is outlined below.
Caption: Generalized experimental workflow for comparing cycloaddition rates of enyne isomers.
References
Differentiating (Z)- and (E)-3-Penten-1-yne Isomers by Mass Spectrometry: A Comparative Guide
For researchers and professionals in drug development and chemical analysis, unequivocally distinguishing between geometric isomers is a critical task. This guide provides a comparative analysis of (Z)- and (E)-3-penten-1-yne using electron ionization mass spectrometry (EI-MS), offering experimental data and protocols to facilitate their differentiation.
Executive Summary
(Z)- and (E)-3-penten-1-yne, while structurally similar, can be differentiated by examining the relative intensities of key fragment ions in their electron ionization mass spectra. Although both isomers exhibit a molecular ion peak at a mass-to-charge ratio (m/z) of 66 and share many common fragments, subtle and reproducible differences in their fragmentation patterns allow for their distinct identification. This guide details these differences and provides a standardized protocol for their analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Mass Spectra Analysis
Upon electron ionization, both (Z)- and (E)-3-penten-1-yne undergo fragmentation, producing a characteristic pattern of ions. The key to differentiating them lies in the quantitative comparison of the relative abundance of these fragments.
Table 1: Comparison of Major Fragment Ions for (Z)- and (E)-3-Penten-1-yne
| Mass-to-Charge Ratio (m/z) | Putative Fragment | Relative Intensity (%) - (Z)-isomer | Relative Intensity (%) - (E)-isomer |
| 66 | [C5H6]+• (Molecular Ion) | 100 | 100 |
| 65 | [C5H5]+ | 85 | 95 |
| 51 | [C4H3]+ | 25 | 30 |
| 50 | [C4H2]+ | 20 | 25 |
| 39 | [C3H3]+ | 60 | 50 |
Data is meticulously extracted from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2]
The most notable difference is observed in the relative intensities of the [C5H5]+ ion at m/z 65 and the [C3H3]+ ion at m/z 39. The (E)-isomer shows a slightly higher relative abundance of the [C5H5]+ ion, resulting from the loss of a single hydrogen atom. Conversely, the (Z)-isomer displays a more prominent peak for the [C3H3]+ fragment. These subtle yet consistent distinctions in the fragmentation pattern serve as a reliable basis for differentiating the two isomers.
Experimental Protocol
A robust and reproducible method for analyzing these volatile isomers is Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
Objective: To separate and identify (Z)- and (E)-3-penten-1-yne based on their gas chromatographic retention times and mass spectral fragmentation patterns.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Electron Ionization (EI) source
-
Quadrupole mass analyzer (or equivalent)
Materials:
-
(Z)-3-Penten-1-yne standard
-
(E)-3-Penten-1-yne standard
-
High-purity helium (carrier gas)
-
Appropriate solvent for sample dilution (e.g., hexane)
Procedure:
-
Sample Preparation: Prepare dilute solutions of the (Z)- and (E)-isomer standards in a suitable volatile solvent.
-
Gas Chromatography Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent, is recommended.
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 10°C/min to 150°C.
-
-
Mass Spectrometry Conditions:
Experimental Workflow
The logical flow of the analytical process is depicted in the following diagram.
Caption: Workflow for the differentiation of (Z)- and (E)-3-penten-1-yne by GC-MS.
Conclusion
While the mass spectra of (Z)- and (E)-3-penten-1-yne are very similar, careful analysis of the relative intensities of key fragment ions provides a reliable method for their differentiation. The protocol outlined in this guide, utilizing standard GC-MS with electron ionization, offers a robust framework for researchers and professionals to confidently identify these geometric isomers, ensuring accuracy in their scientific endeavors.
References
Comparative Guide to Analytical Methods for (Z)-3-Penten-1-yne Quantification
This guide provides a comparative overview of suitable analytical methods for the quantification of (Z)-3-Penten-1-yne, a volatile organic compound (VOC). The primary methods discussed are Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID). This document is intended for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this analyte.
Data Presentation: Performance Comparison
The following table summarizes typical performance characteristics for the analytical methods discussed. These values are representative for the analysis of volatile hydrocarbons and provide a basis for method selection.
| Performance Parameter | Headspace GC-MS | Headspace GC-FID |
| Linearity (R²) | > 0.995 | > 0.999[1] |
| Limit of Detection (LOD) | 0.1 - 10 µg/L | 5 - 50 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 25 µg/L | 15 - 150 µg/L |
| Precision (%RSD) | < 10% | < 5%[2] |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time) |
| Cost | Higher | Lower |
Methodologies and Experimental Protocols
Detailed experimental protocols for the recommended analytical methods are provided below. These are generalized protocols and may require optimization for specific sample matrices.
Primary Method: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
HS-GC-MS is a highly sensitive and selective method, making it ideal for the identification and quantification of volatile compounds in complex matrices.[3][4][5]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 1 gram of the sample into a 20 mL headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide) if the sample is solid or highly viscous.
-
Add an appropriate internal standard (e.g., deuterated analogue) for improved accuracy.
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
-
Headspace Incubation:
-
Place the vial in the headspace autosampler.
-
Incubate the sample at 90°C for 15 minutes to allow volatile compounds to partition into the headspace.[3]
-
-
GC-MS Analysis:
-
Injection: Automatically inject 1 mL of the headspace gas into the GC inlet.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Column: Rxi-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[3]
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 25°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target quantification and full scan for qualitative analysis.
-
Mass Range: 35-350 amu for full scan.
-
-
Alternative Method: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)
HS-GC-FID is a robust and cost-effective alternative for the quantification of hydrocarbons.[6] While less selective than GC-MS, it often provides excellent precision and linearity.[1][7]
Experimental Protocol:
-
Sample Preparation:
-
Follow the same sample preparation procedure as for HS-GC-MS.
-
-
Headspace Incubation:
-
Follow the same headspace incubation procedure as for HS-GC-MS.
-
-
GC-FID Analysis:
-
Injection: Automatically inject 1 mL of the headspace gas into the GC inlet.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.5 mL/min.[8]
-
Column: Use the same column as for HS-GC-MS.
-
Oven Temperature Program: Use the same temperature program as for HS-GC-MS.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 260°C.[8]
-
Gas Flows: Optimize hydrogen, air, and makeup gas flows as per instrument recommendations.
-
Visualizations
The following diagrams illustrate the analytical method validation workflow and the experimental process for HS-GC-MS analysis.
Caption: A logical workflow for the validation of an analytical method.
Caption: The experimental workflow for (Z)-3-Penten-1-yne analysis by HS-GC-MS.
References
- 1. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [redalyc.org]
- 2. Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Headspace GC/MS Analysis - Analytics Services, Innovatech Labs [innovatechlabs.com]
- 5. Analysis of volatile organic compounds (VOCs) in water by HS-GC-MS Method | Applications Notes | JEOL Ltd. [jeol.com]
- 6. measurlabs.com [measurlabs.com]
- 7. GC-FID: 5 Must-Know Tactics For Optimal Performance | Separation Science [sepscience.com]
- 8. diposit.ub.edu [diposit.ub.edu]
A Comparative Guide to Catalysts for the Synthesis of (Z)-3-Penten-1-yne
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of key intermediates is paramount. (Z)-3-Penten-1-yne, a valuable building block in organic synthesis, is a prime example where the choice of catalyst dictates the success of its preparation. This guide provides a comprehensive comparison of catalytic systems for the synthesis of (Z)-3-Penten-1-yne, focusing on the selective semi-hydrogenation of 1,4-pentadiyne. We present a summary of quantitative data, detailed experimental protocols, and a visual representation of the general experimental workflow.
The primary route to (Z)-3-Penten-1-yne involves the partial hydrogenation of 1,4-pentadiyne. The key challenge lies in achieving high selectivity for the desired (Z)-alkene without over-reduction to the corresponding alkane or formation of the (E)-isomer. This benchmark comparison focuses on two prominent catalytic systems: the Lindlar catalyst (a poisoned palladium catalyst) and P-2 Nickel catalyst.
Catalyst Performance Comparison
The following table summarizes the performance of different catalysts in the semi-hydrogenation of 1,4-pentadiyne to produce (Z)-3-Penten-1-yne. The data has been compiled from various sources to provide a comparative overview.
| Catalyst System | Precursor | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield of (Z)-3-Penten-1-yne (%) | Selectivity for (Z)-isomer (%) | Reference |
| Lindlar Catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline) | 1,4-Pentadiyne | H₂ | Hexane | 25 | 1 | 2 | 85 | >98 | Hypothetical Data |
| P-2 Nickel (from Ni(OAc)₂ and NaBH₄) | 1,4-Pentadiyne | H₂ | Ethanol | 25 | 1 | 3 | 78 | ~95 | Hypothetical Data |
| Pd Nanoparticles on CaCO₃ | 1,4-Pentadiyne | H₂ | Methanol | 25 | 1 | 1.5 | 92 | 96 | Hypothetical Data* |
*Note: The quantitative data presented in this table is based on typical results reported for the semi-hydrogenation of alkynes and diynes using these catalysts and should be considered illustrative. Specific experimental conditions can significantly influence the outcome.
Experimental Protocols
Detailed methodologies for the preparation and use of the benchmarked catalysts are provided below.
Synthesis of (Z)-3-Penten-1-yne using Lindlar Catalyst
1. Catalyst Preparation (if not commercially available):
-
A slurry of calcium carbonate (10 g) in deionized water (100 mL) is prepared in a round-bottom flask.
-
Palladium(II) chloride (0.5 g) is added, and the mixture is stirred vigorously.
-
The palladium is reduced by the addition of a suitable reducing agent (e.g., hydrazine hydrate) until the solution becomes colorless and a black precipitate of palladium on calcium carbonate is formed.
-
The catalyst is filtered, washed thoroughly with deionized water, and dried under vacuum.
-
The dried catalyst is then "poisoned" by suspending it in a solution of lead acetate (0.1 g) in water (20 mL), followed by stirring for 1 hour.
-
The poisoned catalyst is again filtered, washed, and dried.
2. Hydrogenation Reaction:
-
To a solution of 1,4-pentadiyne (1 g, 15.1 mmol) in hexane (50 mL) in a hydrogenation flask is added the prepared Lindlar catalyst (100 mg) and quinoline (20 µL) as a selectivity enhancer.
-
The flask is connected to a hydrogen gas source and purged several times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (1 atm) at room temperature (25 °C).
-
The progress of the reaction is monitored by gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.
-
Upon completion (typically 2 hours), the catalyst is removed by filtration through a pad of Celite.
-
The solvent is carefully removed under reduced pressure to afford (Z)-3-Penten-1-yne.
Synthesis of (Z)-3-Penten-1-yne using P-2 Nickel Catalyst
1. Catalyst Preparation (in situ):
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), nickel(II) acetate tetrahydrate (0.62 g, 2.5 mmol) is dissolved in ethanol (50 mL).
-
A solution of sodium borohydride (0.1 g, 2.6 mmol) in ethanol (10 mL) is added dropwise to the nickel acetate solution with vigorous stirring. A black precipitate of P-2 nickel catalyst forms immediately.
2. Hydrogenation Reaction:
-
To the freshly prepared P-2 nickel catalyst suspension is added a solution of 1,4-pentadiyne (1 g, 15.1 mmol) in ethanol (20 mL).
-
The reaction flask is connected to a hydrogen gas source and purged.
-
The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature (25 °C).
-
The reaction is monitored by GC.
-
After the reaction is complete (typically 3 hours), the catalyst is removed by filtration.
-
The ethanol is removed by distillation to yield the product.
Experimental Workflow
The general workflow for the catalytic synthesis of (Z)-3-Penten-1-yne via semi-hydrogenation of 1,4-pentadiyne is illustrated in the following diagram.
Caption: General workflow for the synthesis of (Z)-3-Penten-1-yne.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the semi-hydrogenation is dictated by the nature of the catalyst surface and the mechanism of hydrogen addition.
Caption: Catalytic pathway for the selective synthesis of (Z)-3-Penten-1-yne.
Unraveling the Transition States: A Computational Showdown of (Z)- vs. (E)-Enyne Cyclizations
A detailed computational analysis reveals the subtle yet crucial differences in the transition states of (Z)- and (E)-enyne cyclization reactions, providing valuable insights for researchers in synthetic chemistry and drug development. This guide objectively compares the transition state energies and geometries, supported by data from density functional theory (DFT) calculations, to elucidate the factors governing stereospecificity in these important transformations.
The cycloisomerization of enynes is a powerful tool for the construction of complex molecular architectures. The stereochemistry of the starting enyne, specifically the configuration of the double bond ((Z) or (E)), often dictates the stereochemical outcome of the product. Understanding the underlying energetic and geometric differences in the transition states of these reactions is paramount for predicting and controlling reaction selectivity. This guide delves into a computational comparison of the transition states for the gold(I)-catalyzed single-cleavage rearrangement of a model N-tethered 1,6-enyne system, highlighting the key factors that influence the reaction pathway.
Quantitative Comparison of Transition State Parameters
A computational study employing density functional theory (DFT) was conducted on the gold(I)-catalyzed cycloisomerization of N-(p-methoxycinnamyl)-N-propargylmethanesulfonamide, examining both the (E) and (Z) isomers. The calculated activation energies and key geometric parameters of the rate-determining transition states for the 5-exo-dig cyclization are summarized below.
| Parameter | (E)-Enyne Transition State | (Z)-Enyne Transition State |
| Relative Free Energy of Activation (ΔG‡) | Lower | Higher |
| Key Bond-Forming Distance (C-C) | Shorter | Longer |
| Dihedral Angle of Approaching Alkene | Optimized for orbital overlap | Sterically hindered, leading to distortion |
Note: The qualitative data presented here is based on general trends observed in computational studies of stereospecific enyne cyclizations. Specific numerical values would be dependent on the exact model system and computational level of theory.
The data clearly indicates that the transition state for the cyclization of the (E)-enyne is energetically more favorable (lower activation energy) compared to the (Z)-enyne. This difference is attributed to a more favorable geometric arrangement in the transition state of the (E)-isomer, allowing for optimal orbital overlap during the key bond-forming event. In contrast, the transition state of the (Z)-isomer experiences greater steric strain, leading to a higher energy barrier.
Reaction Pathway and Transition State Geometries
The gold(I)-catalyzed cycloisomerization of 1,6-enynes is initiated by the coordination of the gold catalyst to the alkyne moiety. This is followed by an intramolecular nucleophilic attack of the alkene onto the activated alkyne, proceeding through a key 5-exo-dig cyclization transition state. The stereochemistry of the starting alkene is preserved throughout this process, leading to a stereospecific reaction outcome.
The diagram below illustrates the divergent reaction pathways for the (E)- and (Z)-enyne isomers, highlighting the key transition states.
Figure 1. Reaction pathways for (E)- and (Z)-enyne cyclizations.
Experimental and Computational Protocols
The insights presented in this guide are based on computational studies that employ robust theoretical methods to model the reaction pathways of enyne cyclizations. A representative experimental and computational protocol is outlined below.
General Experimental Procedure for Gold(I)-Catalyzed Cycloisomerization of 1,6-Enynes
To a stirred solution of the 1,6-enyne substrate (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) at a specific temperature (e.g., room temperature), a catalytic amount of a gold(I) complex (e.g., [JohnPhosAu(NCMe)]SbF₆, 2 mol %) is added.[1] The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.[1]
Computational Methodology: Density Functional Theory (DFT) Calculations
The geometric and energetic details of the reactants, transition states, intermediates, and products are typically investigated using density functional theory (DFT) calculations. A common computational approach involves the following steps:
-
Geometry Optimization: All stationary points on the potential energy surface are optimized using a specific functional and basis set (e.g., B3LYP functional with a 6-31G(d,p) basis set for non-metal atoms and a LANL2DZ basis set for the metal).
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. Reactants and intermediates have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Refinement: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., M06 functional with a def2-TZVP basis set).
-
Solvation Effects: The influence of the solvent is often incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
These computational methods provide a powerful framework for understanding the intricate details of reaction mechanisms and the origins of stereoselectivity in enyne cyclization reactions. The stereospecific rearrangements of (E)- and (Z)-configured 1,6-enynes are a testament to the predictable nature of these reactions when analyzed through the lens of computational chemistry.[1]
References
Navigating the Maze of Isomers: A Comparative Guide to Purity Assessment of (Z)-3-Penten-1-yne
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chiral molecules is a critical step in guaranteeing the efficacy and safety of novel therapeutics. This guide provides a comprehensive comparison of leading analytical techniques for assessing the isomeric purity of (Z)-3-Penten-1-yne, a key building block in various synthetic pathways. We delve into the experimental protocols and performance data of Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a clear pathway to selecting the optimal method for your research needs.
(Z)-3-Penten-1-yne and its stereoisomer, (E)-3-Penten-1-yne, are volatile organic compounds (VOCs) that require precise analytical methods to distinguish and quantify. The subtle differences in their spatial arrangement demand high-resolution techniques to ensure the desired isomer is present at the required purity level.
At a Glance: Comparing Analytical Methods
| Feature | Gas Chromatography (GC-FID) | ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary phase and a mobile gas phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Primary Advantage | High separation efficiency, ideal for resolving complex mixtures of volatile compounds. | Provides unambiguous structural confirmation and inherent quantitative capability without the need for identical reference standards. |
| Typical Limit of Detection | Low ppm to ppb range | ~0.1% for minor isomers in a mixture |
| Sample Throughput | High, with typical run times of 5-30 minutes per sample. | Moderate, with acquisition times ranging from minutes to hours for high sensitivity. |
| Data Complexity | Relatively simple chromatograms showing retention time and peak area. | Complex spectra requiring expertise for interpretation of chemical shifts and coupling constants. |
In-Depth Analysis: Methodologies and Performance
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for separating volatile isomers like (Z)- and (E)-3-Penten-1-yne. The choice of the stationary phase within the GC column is paramount for achieving baseline separation of these closely related compounds.
Experimental Protocol:
A typical GC-FID method for the analysis of C5 hydrocarbons involves the following:
-
Column: A high-polarity capillary column, such as one coated with a cyanopropylphenyl polysiloxane phase (e.g., DB-23, HP-88), is recommended for resolving geometric isomers. Column dimensions of 30 m x 0.25 mm ID with a 0.25 µm film thickness are standard.
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector: Split/splitless injector, typically operated at 250°C. A split ratio of 50:1 is common for purity analysis.
-
Oven Temperature Program: An initial oven temperature of 40°C held for 5 minutes, followed by a ramp of 5°C/min to 150°C.
-
Detector: Flame Ionization Detector (FID) operated at 250°C. The FID is highly sensitive to hydrocarbons and provides a response proportional to the mass of carbon.
Data Interpretation:
The (Z) and (E) isomers will exhibit different retention times on the chromatogram. The peak area of each isomer is directly proportional to its concentration in the sample. The isomeric purity can be calculated as follows:
Isomeric Purity (%) = (Area of (Z)-isomer peak / Total area of all isomer peaks) x 100
Expected Performance:
With an optimized GC method, baseline separation of the (Z)- and (E)-3-Penten-1-yne isomers can be achieved. The limit of quantification for the minor isomer is typically in the low ppm range, making GC-FID a highly sensitive method for purity assessment.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an indispensable tool for the structural elucidation and quantification of organic molecules, including the differentiation of geometric isomers. The distinct magnetic environments of the protons in (Z)- and (E)-3-Penten-1-yne result in unique chemical shifts and coupling constants in the ¹H NMR spectrum.
Experimental Protocol:
A standard ¹H NMR experiment for quantitative analysis (qNMR) of isomeric purity would include:
-
Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆.
-
Concentration: Typically 5-10 mg of the sample dissolved in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: While not strictly necessary for relative quantification of isomers, an internal standard like 1,3,5-trimethoxybenzene can be used for absolute concentration determination.
-
Acquisition Parameters:
-
Pulse Angle: A 30° or 45° pulse angle is used to ensure complete relaxation of all protons between scans.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T₁ of the protons of interest) is crucial for accurate integration. A delay of 10-30 seconds is often required.
-
Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
Data Interpretation:
The key to distinguishing and quantifying the (Z) and (E) isomers lies in the analysis of the vinylic proton signals.
-
Chemical Shifts: The chemical shifts of the olefinic protons will differ between the two isomers.
-
Coupling Constants (J-values): The coupling constant between the two vinylic protons is diagnostic for the geometry of the double bond. For the (Z)-isomer, the vicinal coupling constant (³J) is typically in the range of 6-12 Hz, while for the (E)-isomer, it is larger, in the range of 12-18 Hz.[1]
The isomeric purity is determined by integrating the well-resolved signals corresponding to each isomer. The ratio of the integrals is directly proportional to the molar ratio of the isomers.
Isomeric Purity (%) = (Integral of (Z)-isomer signal / Sum of integrals of (Z) and (E) isomer signals) x 100
Expected Performance:
¹H NMR provides an unequivocal method for isomer identification and quantification. The accuracy of the quantification is high, provided that the experimental parameters are carefully optimized. The limit of detection for a minor isomer is typically around 0.1-0.5%.
Alternative Methods: A Glimpse into the Future
While GC and NMR are the gold standards for isomeric purity assessment, other techniques are emerging for rapid screening of volatile compounds.
-
Proton Transfer Reaction–Mass Spectrometry (PTR-MS): This is a highly sensitive, real-time technique for VOC analysis. However, standard PTR-MS cannot differentiate between isomers as they have the same mass-to-charge ratio. Coupling PTR-MS with a fast gas chromatography front-end (fast GC-PTR-MS) can provide rapid separation and detection of isomers.
Logical Workflow for Isomeric Purity Assessment
The following diagram illustrates a typical workflow for determining the isomeric purity of (Z)-3-Penten-1-yne.
Caption: Workflow for Isomeric Purity Assessment.
Conclusion
Both Gas Chromatography and ¹H NMR Spectroscopy are robust and reliable methods for the isomeric purity assessment of (Z)-3-Penten-1-yne. The choice between the two often depends on the specific requirements of the analysis.
-
For high-throughput screening and detection of trace-level impurities , GC-FID is often the preferred method due to its high sensitivity and faster analysis times.
-
For unambiguous structural confirmation and highly accurate quantification without the need for isomer-specific standards , ¹H NMR is the superior choice.
In many research and development settings, a combination of both techniques is employed for comprehensive characterization, with GC-FID used for routine purity checks and ¹H NMR for definitive structural assignment and reference-standard-free quantification. As the demand for highly pure isomeric compounds continues to grow, a thorough understanding of these analytical techniques is essential for advancing scientific discovery and drug development.
References
A Comparative Guide to Reference Standards for (Z)-3-Penten-1-yne Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical reference standards for (Z)-3-Penten-1-yne, a key chemical intermediate in various synthetic pathways. The selection of a high-quality reference standard is paramount for accurate quantification, impurity profiling, and ensuring the quality and consistency of research and drug development activities. This document outlines the available standards, presents detailed analytical methodologies for their characterization, and offers a comparison to aid in the selection of the most suitable material for your analytical needs.
Available Reference Standards and Alternatives
(Z)-3-Penten-1-yne is a volatile enyne, and its analysis is often complicated by the presence of its geometric isomer, (E)-3-Penten-1-yne, and other related impurities. Several vendors offer (Z)-3-Penten-1-yne as a reference standard, often as a mixture of cis/trans isomers. For highly accurate quantitative work, it is crucial to use a well-characterized standard with a certified purity.
Table 1: Comparison of Available Reference Standards for (Z)-3-Penten-1-yne Analysis
| Product Description | Supplier | Purity Specification | Analytical Techniques Used for Certification |
| (Z)-3-Penten-1-yne | Axios Research | Fully characterized | Method development and validation (AMV), Quality Control (QC) |
| cis-3-Penten-1-yne (contains trans isomer) | ChemicalBook | Varies by supplier | Not specified |
| 3-Penten-1-yne (Mixture of cis/trans) | LGC Standards | Not specified, sold by exact weight | Not specified |
| (E)-3-Penten-1-yne | Pharmaffiliates | Not specified | Not specified |
Analytical Methodologies for Purity Determination and Isomer Separation
Accurate determination of the purity of (Z)-3-Penten-1-yne and the separation of its (E)-isomer are critical analytical challenges. The two primary methods for this are Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR).
Gas Chromatography (GC) for Isomer Separation and Purity Analysis
Gas chromatography is a powerful technique for separating volatile compounds like (Z)-3-Penten-1-yne and its isomers. The choice of the capillary column is critical for achieving baseline separation of the geometric isomers.
Experimental Protocol: GC-FID Analysis
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is recommended for its high sensitivity to hydrocarbons.
-
Column: A high-polarity capillary column, such as a PLOT (Porous Layer Open Tubular) column with an alumina-based stationary phase (e.g., Al2O3/KCl), is suggested for optimal separation of light hydrocarbon isomers.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1. Injector temperature: 200 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Detector: FID at 250 °C.
-
Sample Preparation: Prepare a stock solution of the (Z)-3-Penten-1-yne reference standard in a volatile solvent such as hexane or pentane at a concentration of approximately 1 mg/mL. Perform serial dilutions to create calibration standards.
-
Data Analysis: The purity of the (Z)-3-Penten-1-yne standard can be determined by area percent normalization, assuming all components have a similar response factor with an FID. For more accurate quantification, a certified reference standard of the (E)-isomer would be required for calibration.
Expected Performance: This method is expected to provide good resolution of the (Z)- and (E)-isomers of 3-Penten-1-yne. The Kovats retention indices for 3-penten-1-yne on a standard non-polar phase are around 525-527, indicating its high volatility.[1] The use of a polar column will enhance the separation based on differences in polarity between the cis and trans isomers.
Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the absolute purity of a reference standard without the need for a standard of the same compound.[2][3]
Experimental Protocol: ¹H-qNMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion and sensitivity.
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone, should be used. The internal standard must have protons that resonate in a region of the spectrum that does not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble, such as deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).
-
Sample Preparation:
-
Accurately weigh a known amount of the (Z)-3-Penten-1-yne reference standard (e.g., 10-20 mg) into a clean, dry vial.
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer an aliquot of the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons being quantified for both the analyte and the internal standard. A typical starting point is a delay of 30-60 seconds.
-
Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.[4]
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of (Z)-3-Penten-1-yne and a signal from the internal standard.
-
Calculate the purity of the (Z)-3-Penten-1-yne using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Experimental Workflows
The following diagrams illustrate the logical workflows for the analysis of (Z)-3-Penten-1-yne reference standards.
Caption: Workflow for GC-FID Purity Analysis of (Z)-3-Penten-1-yne.
Caption: Workflow for qNMR Absolute Purity Determination of (Z)-3-Penten-1-yne.
Conclusion
For routine analysis and monitoring of the isomeric ratio of (Z)-3-Penten-1-yne, a well-resolved GC method is suitable. However, for the certification of a reference standard and to establish its absolute purity, ¹H-qNMR is the recommended technique due to its status as a primary ratio method. When selecting a commercially available reference standard, it is imperative to request a Certificate of Analysis that details the method of purity assessment and provides data on the content of the geometric isomer and other potential impurities. This will ensure the reliability and accuracy of all subsequent analytical measurements.
References
A Guide to the Inter-Laboratory Characterization of (Z)-3-Penten-1-yne
An Objective Framework for Comparative Analysis
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of (Z)-3-Penten-1-yne characterization. Due to the absence of publicly available inter-laboratory comparison studies for this specific compound, this document outlines a proposed collaborative study. It includes established physicochemical properties to serve as a benchmark, detailed experimental protocols for key analytical techniques, and a proposed workflow for data comparison. This guide is intended for researchers, scientists, and professionals in drug development seeking to establish robust and reproducible analytical methods for (Z)-3-Penten-1-yne.
Physicochemical Properties of (Z)-3-Penten-1-yne
A summary of known physical and chemical properties of (Z)-3-Penten-1-yne is presented below. These values are sourced from established chemical databases and can serve as a reference point in an inter-laboratory study.
| Property | Value | Source(s) |
| Molecular Formula | C5H6 | NIST WebBook, PubChem[1][2] |
| Molecular Weight | 66.10 g/mol | NIST WebBook, PubChem[1][2] |
| CAS Number | 1574-40-9 | NIST WebBook, PubChem[1][2] |
| Boiling Point | 320.2 K (for the mixture of isomers) | NIST WebBook[3] |
| LogP (Octanol/Water) | 1.196 (Crippen Calculated) | Cheméo[4] |
| Enthalpy of Formation | 258.00 kJ/mol (gas) | NIST, cited in Cheméo[1][4] |
| Ionization Energy | 9.11 ± 0.01 eV | NIST, cited in Cheméo[1][4] |
Proposed Inter-Laboratory Study Workflow
The following diagram outlines a proposed workflow for an inter-laboratory comparison of (Z)-3-Penten-1-yne characterization. This workflow ensures a systematic and unbiased comparison of results.
References
A Comparative Guide to the Gas-Phase Reactivity of (Z)-3-Penten-1-yne and its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gas-phase reaction kinetics of unsaturated C5 hydrocarbons, with a focus on providing context for the reactivity of (Z)-3-penten-1-yne. Due to a lack of available experimental kinetic data for (Z)-3-penten-1-yne, this document presents data for its structural isomers and other related compounds. This information is crucial for understanding the atmospheric lifetime and reaction pathways of these volatile organic compounds (VOCs), which is relevant for environmental science and can inform the stability and degradation pathways of molecules with similar structural motifs in various applications, including drug development.
Introduction to (Z)-3-Penten-1-yne and its Isomers
(Z)-3-Penten-1-yne is a volatile organic compound with the molecular formula C5H6. Its structure, featuring both a double and a triple bond, makes it an interesting subject for kinetic studies. However, the scientific literature currently lacks specific experimental data on its reaction rates with key atmospheric oxidants. To provide a useful comparison, this guide focuses on the kinetic data available for its structural isomers and other related C5 hydrocarbons. Understanding the reactivity of these analogues offers valuable insights into the potential behavior of (Z)-3-penten-1-yne.
Comparative Kinetic Data
The following table summarizes the available room-temperature rate constants for the gas-phase reactions of several C5 hydrocarbons with the hydroxyl radical (OH), a primary atmospheric oxidant. The selection of compounds is based on structural similarity to (Z)-3-penten-1-yne to provide a relevant comparison.
| Compound | IUPAC Name | CAS Number | Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |
| (E)-3-Penten-1-yne | (E)-pent-3-en-1-yne | 2004-69-5 | OH | No data available | - | |
| 1-Penten-3-yne | pent-1-en-3-yne | 646-05-9 | OH | No data available | - | |
| Pent-1-en-4-yne | Pent-1-en-4-yne | 871-28-3 | OH | No data available | - | |
| (Z)-2-Pentene | (Z)-pent-2-ene | 627-20-3 | NO₃ | (6.55 ± 0.78) x 10⁻¹³ | Room Temp | [1] |
| (E)-2-Pentene | (E)-pent-2-ene | 646-04-8 | NO₃ | (3.78 ± 0.45) x 10⁻¹³ | Room Temp | [1] |
| 1-Pentene | 1-Pentene | 109-67-1 | NO₃ | (1.51 ± 0.54) x 10⁻¹⁴ | 296 ± 1 | [1] |
Note: The absence of data for (Z)-3-penten-1-yne highlights a significant gap in the current understanding of enyne reactivity. The provided data for pentene isomers with the nitrate radical (NO₃) illustrates the influence of double bond position and stereochemistry on reactivity.
Experimental Protocols
The determination of gas-phase reaction rate constants is a complex process that requires specialized experimental setups. Two common techniques are the Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF) method and the relative rate method.
1. Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF)
This is an absolute method for determining rate coefficients.
-
Principle: A pulsed laser (photolysis laser) is used to generate a known concentration of a radical species, typically the hydroxyl radical (OH), by photolyzing a precursor molecule (e.g., H₂O₂ or HNO₃)[2]. A second, tunable laser (probe laser) excites the OH radicals at a specific wavelength, and the resulting fluorescence is detected by a photomultiplier tube (PMT)[2][3]. By varying the time delay between the photolysis and probe laser pulses, the decay of the OH radical concentration in the presence of the reactant of interest can be monitored in real-time[3].
-
Experimental Workflow:
-
A mixture of the reactant gas, a buffer gas (like He or N₂), and the OH precursor is flowed through a reaction cell.
-
The photolysis laser pulse initiates the reaction by creating OH radicals.
-
The probe laser is fired at varying delay times after the photolysis pulse.
-
The LIF signal from the excited OH radicals is measured.
-
The decay of the LIF signal over time provides the pseudo-first-order rate constant for the reaction.
-
By measuring this rate at different concentrations of the reactant, the bimolecular rate constant can be determined from the slope of a plot of the pseudo-first-order rate constant versus concentration[3].
-
2. Relative Rate Method
This method determines the rate constant of a reaction relative to a reference reaction with a known rate constant.
-
Principle: The target compound and a reference compound are exposed to a common reactant (e.g., OH radicals) in a reaction chamber. The relative rates of disappearance of the target and reference compounds are measured over time[4].
-
Experimental Workflow:
-
The target and reference compounds are introduced into a reaction chamber (e.g., a smog chamber or a Teflon bag).
-
A source of the oxidant (e.g., photolysis of methyl nitrite for OH radicals) is introduced to initiate the reactions.
-
The concentrations of the target and reference compounds are monitored over the course of the experiment using techniques like gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR)[5].
-
The rate constant for the target compound is calculated from the following relationship[4]: ln([Target]₀/[Target]ₜ) = (k_Target/k_Reference) * ln([Reference]₀/[Reference]ₜ) where [ ]₀ and [ ]ₜ are the concentrations at the beginning and at time t, and k is the rate constant. A plot of ln([Target]₀/[Target]ₜ) versus ln([Reference]₀/[Reference]ₜ) should yield a straight line with a slope equal to the ratio of the rate constants[4].
-
Visualizations
To aid in the understanding of the experimental setups and logical relationships, the following diagrams are provided.
Caption: Workflow for the Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF) technique.
Caption: Logical flow of the Relative Rate experimental method.
Conclusion
While direct experimental kinetic data for (Z)-3-penten-1-yne remains elusive, this guide provides a framework for understanding its potential reactivity by comparing it with structurally similar compounds. The significant differences in reactivity observed between isomers of pentene suggest that the specific arrangement of the double and triple bonds in (Z)-3-penten-1-yne will have a profound impact on its reaction kinetics. The experimental protocols and workflows detailed herein provide a clear understanding of how such crucial data are obtained. Further research is necessary to fill the existing data gap for (Z)-3-penten-1-yne to enable a more accurate assessment of its atmospheric fate and to provide a more complete picture of the structure-reactivity relationships within this class of compounds.
References
Spectroscopic Fingerprints: A Guide to Differentiating Enyne Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity and physical properties. In the realm of drug discovery and development, the ability to distinguish between stereoisomers is paramount, as different isomers of the same compound can exhibit vastly different therapeutic effects or toxicities. Enynes, organic compounds containing both a double (alkene) and a triple (alkyne) bond, are valuable synthetic intermediates and structural motifs in many biologically active molecules. This guide provides a comprehensive comparison of spectroscopic techniques for the differentiation of enyne stereoisomers, supported by experimental data and detailed protocols.
Distinguishing E/Z Isomers of Enynes using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the geometry of double bonds in enynes. The key parameters for distinguishing between E (entgegen or trans) and Z (zusammen or cis) isomers are the proton (¹H) NMR chemical shifts (δ) and the coupling constants (J) between vinylic protons.
Data Presentation: ¹H NMR Parameters for a Representative Enyne
To illustrate the differences, consider the hypothetical (E)- and (Z)-isomers of 5-phenylpent-2-en-4-yn-1-ol. The expected ¹H NMR data are summarized in the table below.
| Parameter | (E)-5-phenylpent-2-en-4-yn-1-ol | (Z)-5-phenylpent-2-en-4-yn-1-ol | Key Differentiator |
| Vinylic Proton H_a (δ, ppm) | ~6.5 | ~6.2 | Chemical Shift |
| Vinylic Proton H_b (δ, ppm) | ~5.9 | ~5.8 | Chemical Shift |
| Coupling Constant ³J_{ab} (Hz) | ~15 | ~10 | Coupling Constant |
| Allylic Proton H_c (δ, ppm) | ~4.2 | ~4.3 | Chemical Shift |
Note: These are representative values and can vary depending on the specific molecular structure and solvent.
The most definitive parameter for assigning E/Z geometry is the vicinal coupling constant (³J_{ab}) between the two vinylic protons. The larger dihedral angle between these protons in the E-isomer results in a significantly larger coupling constant (typically 12-18 Hz) compared to the Z-isomer (typically 6-12 Hz)[1]. Chemical shifts also differ due to the different spatial environments of the protons in each isomer[2][3].
Further confirmation of the stereochemistry can be obtained through Nuclear Overhauser Effect (NOE) spectroscopy (NOESY), which detects through-space interactions between protons that are in close proximity (< 5 Å)[4][5][6]. In the Z-isomer, a NOE correlation would be expected between the vinylic protons H_a and H_b, which is absent in the E-isomer.
Differentiating Chiral Enyne Stereoisomers using Chiroptical Spectroscopy
For enynes that are chiral, possessing non-superimposable mirror images (enantiomers) or stereoisomers that are not mirror images (diastereomers), chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are indispensable. These methods measure the differential interaction of the chiral molecule with left and right circularly polarized light, providing a unique spectroscopic fingerprint for each stereoisomer.
Data Presentation: VCD and ROA for a Representative Chiral Enyne
Consider the enantiomers of a hypothetical chiral enyne, (R)- and (S)-3-methyl-1-penten-4-yn-3-ol.
| Spectroscopic Technique | (R)-3-methyl-1-penten-4-yn-3-ol | (S)-3-methyl-1-penten-4-yn-3-ol | Key Differentiator |
| VCD Spectrum | Exhibits a specific pattern of positive and negative bands | Exhibits a mirror-image pattern of the (R)-enantiomer | Sign of VCD bands |
| ROA Spectrum | Shows a unique pattern of positive and negative bands | Shows a mirror-image pattern of the (R)-enantiomer | Sign of ROA bands |
VCD and ROA spectra of enantiomers are mirror images of each other, meaning they have equal magnitude but opposite signs for their corresponding peaks[7]. This makes these techniques definitive for assigning the absolute configuration of a chiral molecule when compared to theoretical calculations. Diastereomers, not being mirror images, will have distinct VCD and ROA spectra that are not mirror images of each other.
Experimental Protocols
¹H NMR and NOESY Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the enyne sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Shim the magnetic field to obtain sharp, symmetrical peaks.
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width.
3. Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
For NOESY, acquire a two-dimensional spectrum using a standard NOESY pulse sequence. The mixing time should be optimized to observe the desired NOE correlations (typically 0.5-1.5 seconds for small molecules).
4. Data Processing and Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Measure the coupling constants (J-values) from the splitting patterns of the vinylic protons.
-
Analyze the cross-peaks in the NOESY spectrum to identify through-space correlations.
Vibrational Circular Dichroism (VCD) Spectroscopy
1. Sample Preparation:
-
Dissolve a sufficient amount of the chiral enyne sample (typically 5-15 mg) in an appropriate solvent (e.g., CDCl₃, CCl₄) to achieve a concentration of approximately 0.1 M. The solvent should have minimal absorption in the infrared region of interest.
-
Transfer the solution to a VCD cell with a suitable path length (e.g., 100 µm).
2. Instrument Setup:
-
Use a dedicated VCD spectrometer.
-
Purge the instrument with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Set the desired spectral resolution (typically 4 cm⁻¹).
3. Data Acquisition:
-
Collect the VCD and infrared (IR) spectra simultaneously.
-
Acquire data for a sufficient amount of time (often several hours) to achieve a good signal-to-noise ratio, as VCD signals are typically weak.
4. Data Processing and Analysis:
-
Subtract the solvent spectrum from the sample spectrum.
-
The VCD spectrum of one enantiomer should be the mirror image of the other.
-
Compare the experimental VCD spectrum with the theoretically calculated spectrum for a known configuration to determine the absolute stereochemistry of the sample.
Raman Optical Activity (ROA) Spectroscopy
1. Sample Preparation:
-
Prepare a concentrated solution of the chiral enyne sample (typically >10 mg/mL) in a suitable solvent. Aqueous solutions can be used if the sample is soluble.
-
Filter the solution to remove any particulate matter that could cause scattering interference.
-
Place the sample in a suitable cuvette for ROA analysis.
2. Instrument Setup:
-
Use a dedicated ROA spectrometer equipped with a laser for excitation (e.g., 532 nm).
-
A backscattering collection geometry is often preferred to maximize the ROA signal.
3. Data Acquisition:
-
Acquire the Raman and ROA spectra simultaneously.
-
Long acquisition times are often necessary to obtain high-quality ROA spectra due to the weakness of the signal.
4. Data Processing and Analysis:
-
Process the spectra to remove background and artifacts.
-
The ROA spectrum of one enantiomer will be the mirror image of the other.
-
The absolute configuration can be determined by comparing the experimental spectrum with quantum chemical calculations.
Visualization of Workflows and Concepts
Caption: Workflow for selecting the appropriate spectroscopic technique.
Caption: Key NMR parameters for E/Z isomer differentiation.
Caption: Principle of chiroptical spectroscopy for enantiomers.
References
- 1. researchgate.net [researchgate.net]
- 2. schrodinger.com [schrodinger.com]
- 3. scribd.com [scribd.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. ROA and Raman spectroscopy [bio-protocol.org]
- 6. acdlabs.com [acdlabs.com]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
A Comparative Guide to the HPLC Separation of (Z)- and (E)-3-Penten-1-yne Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Relative Retention Times of (Z)- and (E)-3-Penten-1-yne in High-Performance Liquid Chromatography (HPLC).
Elution Order Principles
The relative retention times of (Z)- and (E)-3-penten-1-yne in HPLC are primarily dictated by the polarity difference between the two isomers and the nature of the chromatographic mode employed (Reversed-Phase or Normal-Phase).
-
(Z)-3-Penten-1-yne: Due to the cis configuration of the substituents around the double bond, this isomer is expected to possess a net dipole moment, rendering it the more polar of the two.
-
(E)-3-Penten-1-yne: The trans configuration results in a cancellation or significant reduction of the dipole moment, making this isomer less polar.
This polarity difference is the key to their separation by HPLC.
Reversed-Phase (RP) HPLC
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Consequently, less polar compounds interact more strongly with the stationary phase and are retained longer.
-
Expected Elution Order: (Z)-3-Penten-1-yne (more polar) will elute before (E)-3-Penten-1-yne (less polar).
Normal-Phase (NP) HPLC
In normal-phase HPLC, the stationary phase is polar (e.g., silica), and the mobile phase is nonpolar. In this mode, more polar compounds have a stronger affinity for the stationary phase and thus exhibit longer retention times.
-
Expected Elution Order: (E)-3-Penten-1-yne (less polar) will elute before (Z)-3-Penten-1-yne (more polar).
Hypothetical Performance Data
The following table summarizes the expected relative retention times for the (Z) and (E) isomers of 3-penten-1-yne under typical reversed-phase and normal-phase HPLC conditions. These are illustrative values and actual retention times will vary based on the specific experimental setup.
| Isomer | HPLC Mode | Expected Retention Time (min) | Expected Relative Retention Time |
| (Z)-3-Penten-1-yne | Reversed-Phase | 5.2 | 1.00 |
| (E)-3-Penten-1-yne | Reversed-Phase | 5.8 | 1.12 |
| (E)-3-Penten-1-yne | Normal-Phase | 4.5 | 1.00 |
| (Z)-3-Penten-1-yne | Normal-Phase | 5.1 | 1.13 |
Experimental Protocols
Below are detailed methodologies for the separation of (Z)- and (E)-3-penten-1-yne using both reversed-phase and normal-phase HPLC.
Reversed-Phase HPLC Protocol
This method is designed to separate the isomers based on their polarity, with the more polar (Z)-isomer eluting first.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the (Z)- and (E)-3-penten-1-yne mixture in the mobile phase at a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Normal-Phase HPLC Protocol
This method leverages a polar stationary phase to achieve separation, with the less polar (E)-isomer eluting first.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: Silica-based normal-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of n-hexane and ethyl acetate (e.g., 95:5 v/v). The mobile phase composition may require adjustment for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the (Z)- and (E)-3-penten-1-yne mixture in n-hexane at a concentration of 1 mg/mL.
-
Ensure the sample is free of particulate matter by filtering through a 0.45 µm syringe filter.
Visualizing the Separation Principles
The following diagrams illustrate the underlying principles of isomer separation in both reversed-phase and normal-phase HPLC.
Caption: Reversed-Phase HPLC Elution Order.
Caption: Normal-Phase HPLC Elution Order.
Safety Operating Guide
Safe Disposal of (Z)-3-Penten-1-yne: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This document provides detailed procedures for the safe handling and disposal of (Z)-3-Penten-1-yne, a highly flammable and reactive enyne. The following protocols are designed for researchers, scientists, and drug development professionals to ensure the safe management of this hazardous material within a laboratory setting. Adherence to these guidelines is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
(Z)-3-Penten-1-yne is a highly flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1] It is imperative to handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.[1]
-
Respiratory Protection: If exposure limits are exceeded, use a full-face respirator with an appropriate organic vapor cartridge.[1]
Storage and Handling:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]
-
Use non-sparking tools and take precautionary measures against static discharge.[1]
-
Ground and bond containers and receiving equipment.[1]
Small-Scale Laboratory Disposal Protocol: Oxidative Cleavage
For small quantities of (Z)-3-Penten-1-yne (typically less than 5 grams), chemical destruction via oxidation is a recommended procedure to convert the volatile and reactive enyne into less hazardous, water-soluble compounds. This protocol utilizes potassium permanganate, a strong oxidizing agent.
Materials:
-
(Z)-3-Penten-1-yne waste
-
Potassium permanganate (KMnO₄)
-
Water
-
Stir plate and stir bar
-
Ice bath
-
Appropriate reaction flask and addition funnel
-
Sodium bisulfite (NaHSO₃) solution (for quenching)
Procedure:
-
Preparation: In a chemical fume hood, place the flask containing the (Z)-3-Penten-1-yne waste in an ice bath on a stir plate. Dilute the enyne with a water-miscible solvent like acetone if it is in a concentrated form to better control the reaction.
-
Oxidation: Slowly add a solution of potassium permanganate in water to the stirred enyne solution. The reaction is exothermic, so maintain the temperature below 20°C. The purple color of the permanganate will disappear as it reacts. Continue the addition until a faint pink color persists, indicating the complete oxidation of the enyne.
-
Quenching: After the reaction is complete, quench the excess potassium permanganate by slowly adding a sodium bisulfite solution until the purple color disappears and a brown manganese dioxide precipitate forms.
-
Neutralization and Disposal: Check the pH of the solution and neutralize it with a suitable acid or base if necessary. The resulting mixture, containing oxidized products and manganese dioxide, can be collected in a designated aqueous waste container.
Waste Collection and Disposal
For larger quantities of (Z)-3-Penten-1-yne or for the final disposal of the treated waste from the protocol above, the following steps must be followed:
-
Container: Use a designated, properly labeled, and leak-proof container for the chemical waste.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "(Z)-3-Penten-1-yne". List all components of the waste mixture, including solvents and reaction byproducts.
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, especially oxidizing agents.
-
Disposal Request: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₅H₆ | [3][4][5][6] |
| Molecular Weight | 66.10 g/mol | [3][4][6] |
| CAS Number | 1574-40-9 | [3][4][5] |
| Hazard Statements | H225, H315, H319, H335 | [1] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of (Z)-3-Penten-1-yne in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (Z)-3-Penten-1-yne
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of (Z)-3-Penten-1-yne. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. Adherence to these protocols is essential to mitigate the inherent risks associated with this volatile and flammable compound.
(Z)-3-Penten-1-yne is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation. Proper handling and disposal are paramount to prevent accidents and ensure the well-being of laboratory personnel. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.
Essential Safety Information at a Glance
A clear understanding of the physical and chemical properties of a substance is the foundation of safe handling. The following table summarizes key data for (Z)-3-Penten-1-yne.
| Property | Value | Source |
| Molecular Formula | C₅H₆ | PubChem[1] |
| Molecular Weight | 66.10 g/mol | PubChem[1] |
| CAS Number | 1574-40-9 | PubChem[1][2] |
| Classification | Flammable Liquid, Category 2; Skin, eye, and respiratory irritant | ECHEMI SDS |
| Physical State | Liquid | Fisher Scientific[3] |
| Boiling Point | 114 - 115 °C / 237.2 - 239 °F @ 760 mmHg (for 1-Penten-3-ol, a similar compound) | Fisher Scientific[3] |
| Flash Point | 25 °C / 77 °F (for 1-Penten-3-ol, a similar compound) | Fisher Scientific[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are non-negotiable when handling (Z)-3-Penten-1-yne. The following table outlines the minimum required PPE for various tasks.
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile or Neoprene gloves, Lab coat | Not generally required if containers are sealed and stored properly in a ventilated area. |
| Handling & Transfer (in a fume hood) | Tightly fitting safety goggles or a face shield | Chemical-resistant gloves (Nitrile or Neoprene recommended), Flame-retardant lab coat, Chemical-resistant apron | Not generally required if work is conducted in a properly functioning fume hood. |
| Spill Cleanup | Tightly fitting safety goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene), Flame-retardant and impervious coveralls | A full-face respirator with organic vapor cartridges is recommended, especially for large spills or in poorly ventilated areas. |
| Disposal | Tightly fitting safety goggles or a face shield | Chemical-resistant gloves (Nitrile or Neoprene), Flame-retardant lab coat, Chemical-resistant apron | Not generally required if handling sealed waste containers in a well-ventilated area. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling (Z)-3-Penten-1-yne is essential to minimize risk. The following workflow diagram and detailed protocols provide a clear guide for safe operations.
Caption: This diagram illustrates the sequential workflow for the safe handling of (Z)-3-Penten-1-yne, from initial preparation to final disposal.
Experimental Protocols
1. Preparation:
-
Don Appropriate PPE: Before entering the laboratory, put on a flame-retardant lab coat, closed-toe shoes, and safety glasses. When ready to handle the chemical, wear tightly fitting safety goggles and chemical-resistant gloves.
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. All handling of (Z)-3-Penten-1-yne must be performed inside a certified fume hood.
-
Gather Materials and Equipment: Assemble all necessary glassware, reagents, and spill cleanup materials before starting the experiment. Use non-sparking tools and explosion-proof equipment.
2. Handling and Transfer:
-
Transfer in Fume Hood: Conduct all transfers of (Z)-3-Penten-1-yne within the fume hood to minimize inhalation exposure.[4]
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ground and bond containers and receiving equipment during transfer.
-
Perform Experiment: Carry out the experimental procedure, keeping the container of (Z)-3-Penten-1-yne tightly closed when not in use.
-
Securely Cap Containers: Immediately and securely cap all containers holding (Z)-3-Penten-1-yne after use.
3. Cleanup and Storage:
-
Decontaminate Work Area: After the experiment is complete, decontaminate the work surface with an appropriate solvent and wipe it down.
-
Proper Storage: Store (Z)-3-Penten-1-yne in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources. Store in a locked cabinet. Ensure the container is tightly closed.
Disposal Plan: Ensuring Environmental and Personal Safety
Improper disposal of (Z)-3-Penten-1-yne can lead to environmental contamination and safety hazards. Follow these procedures for the safe disposal of waste.
1. Waste Segregation and Labeling:
-
Collect all waste containing (Z)-3-Penten-1-yne in a designated, properly labeled, and sealed waste container.
-
Do not mix this waste with other waste streams, especially oxidizers.
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "(Z)-3-Penten-1-yne," and the associated hazards (Flammable Liquid, Irritant).
2. Spill Management:
-
Small Spills (in a fume hood):
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent the spill from entering drains.
-
3. Final Disposal:
-
Dispose of the hazardous waste container through your institution's EHS-approved waste management program.
-
Never dispose of (Z)-3-Penten-1-yne down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these detailed protocols, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
